molecular formula C8H6BrNOS B1280375 2-Bromo-6-methoxybenzothiazole CAS No. 2941-58-4

2-Bromo-6-methoxybenzothiazole

Cat. No.: B1280375
CAS No.: 2941-58-4
M. Wt: 244.11 g/mol
InChI Key: YNONWDJSSPJFBQ-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxybenzothiazole is a useful research compound. Its molecular formula is C8H6BrNOS and its molecular weight is 244.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-methoxybenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methoxybenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNONWDJSSPJFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459135
Record name 2-Bromo-6-methoxybenzothiazole
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Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-58-4
Record name 2-Bromo-6-methoxybenzothiazole
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Record name 2-bromo-6-methoxy-1,3-benzothiazole
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Foundational & Exploratory

synthesis of 2-Bromo-6-methoxybenzothiazole from 2-amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-6-methoxybenzothiazole from its precursor, 2-amino-6-methoxybenzothiazole. This transformation is a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The core of this process lies in the Sandmeyer reaction, a versatile method for the conversion of an aromatic amino group into a variety of functionalities, in this case, a bromine atom.

This guide provides detailed experimental protocols for the synthesis of the starting material, the preparation of the necessary catalyst, and the final bromination reaction. All quantitative data is summarized for clarity, and a visual representation of the synthetic pathway is provided.

Synthesis of Starting Material: 2-amino-6-methoxybenzothiazole

The starting material, 2-amino-6-methoxybenzothiazole, can be synthesized from p-anisidine.

Experimental Protocol

A solution of p-anisidine (0.2 mole) and potassium thiocyanate (0.8 mole) in 360 mL of 96% acetic acid is prepared. To this stirred solution, bromine (0.2 mole) is added dropwise. The resulting mixture is then processed to isolate the product. Purification can be achieved by crystallization from a mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol to yield the hydrochloride salt, which is then neutralized with sodium carbonate to precipitate the free base. An alternative purification method is crystallization from benzene.[1]

Quantitative Data
ParameterValueReference
Starting Materialp-anisidine[1]
ReagentsPotassium thiocyanate, Bromine, Acetic acid[1]
Yield87%[1]
Melting Point161-162 °C[1]

Preparation of Copper(I) Bromide Catalyst

The Sandmeyer reaction for the synthesis of 2-Bromo-6-methoxybenzothiazole is catalyzed by copper(I) bromide. A standard laboratory preparation of this catalyst is provided below.

Experimental Protocol

Dissolve copper sulfate pentahydrate (150 g) and sodium bromide dihydrate (87.5 g) in 600 mL of warm water. While stirring, add powdered sodium sulfite (38 g) over 5-10 minutes. If the blue color of the solution does not completely disappear, add a small amount of additional sodium sulfite. Cool the mixture, and collect the precipitated copper(I) bromide by filtration. Wash the precipitate twice with water containing a small amount of dissolved sulfurous acid. Press the solid to remove excess liquid and dry at 100-120 °C.[2]

Quantitative Data
ParameterValueReference
Starting MaterialsCopper sulfate pentahydrate, Sodium bromide dihydrate, Sodium sulfite[2]
Approximate Yield~80 g[2]

Synthesis of 2-Bromo-6-methoxybenzothiazole

The core of this guide is the Sandmeyer bromination of 2-amino-6-methoxybenzothiazole to yield the target compound.

Reaction Scheme

Synthesis of 2-Bromo-6-methoxybenzothiazole start 2-amino-6-methoxybenzothiazole intermediate Diazonium Salt start->intermediate Diazotization product 2-Bromo-6-methoxybenzothiazole intermediate->product Sandmeyer Reaction reagents1 tert-Butyl nitrite reagents1->intermediate reagents2 CuBr reagents2->product

Caption: Reaction pathway for the synthesis of 2-Bromo-6-methoxybenzothiazole.

Experimental Protocol

Dissolve 6-Methoxybenzo[d]thiazol-2-amine (5.0 g, 27.7 mmol) in 125 mL of acetonitrile. Slowly add tert-butyl nitrite (3.4 mL, 28 mmol). Then, add copper(I) bromide (5.0 g, 34.9 mmol) portion-wise. The reaction progress should be monitored by a suitable analytical technique such as HPLC. After 3 hours, add ethyl acetate (500 mL) to the reaction mixture and filter through celite. The organic layer is then washed twice with 200 mL of brine and dried over magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The residue is dissolved in 50 mL of dichloromethane, and 2 g of silica gel is added. After drying, the silica gel with the adsorbed product is loaded onto a silica gel column packed with hexane. The product is eluted with a mixture of 5% ethyl acetate and 95% hexane. The fractions containing the product are collected, and the solvent is evaporated to afford 2-Bromo-6-methoxybenzothiazole.

Alternative Diazotization Protocol

An alternative method for the diazotization step involves dissolving 2-amino-6-methoxybenzothiazole (0.01 mol, 1.8 g) in 30 mL of distilled water and 4 mL of concentrated HCl. A solution of sodium nitrite (0.01 mol, 0.68 g) in 10 mL of water is then added dropwise over 20 minutes while maintaining the temperature between 0-5 °C.[3] This diazonium salt solution can then be used in the subsequent Sandmeyer reaction.

Quantitative and Physicochemical Data
ParameterValue
Reactants
2-amino-6-methoxybenzothiazole5.0 g (27.7 mmol)
tert-Butyl nitrite3.4 mL (28 mmol)
Copper(I) bromide5.0 g (34.9 mmol)
Product
Yield 12%
Molecular FormulaC₈H₆BrNOS
Molecular Weight244.11 g/mol
Boiling Point335.4 °C at 760 mmHg
Density1.667 g/cm³
Refractive Index1.674

Experimental Workflow

The overall experimental workflow for the synthesis is summarized in the following diagram.

Experimental Workflow cluster_start Starting Material Synthesis cluster_catalyst Catalyst Preparation cluster_main Main Reaction and Purification s1 Dissolve p-anisidine and KSCN in Acetic Acid s2 Add Bromine s1->s2 s3 Isolate and Purify 2-amino-6-methoxybenzothiazole s2->s3 c1 Dissolve CuSO4 and NaBr in Water c2 Add Na2SO3 c1->c2 c3 Isolate and Dry CuBr c2->c3 m1 Dissolve Starting Material in Acetonitrile m2 Add tert-Butyl nitrite m1->m2 m3 Add CuBr m2->m3 m4 Reaction Monitoring (3h) m3->m4 m5 Work-up (EtOAc, Brine Wash) m4->m5 m6 Purification (Silica Gel Chromatography) m5->m6 m7 Isolate 2-Bromo-6-methoxybenzothiazole m6->m7

Caption: Overall experimental workflow for the synthesis of 2-Bromo-6-methoxybenzothiazole.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-6-methoxybenzothiazole. The described protocols, based on the Sandmeyer reaction, offer a reliable method for obtaining this valuable synthetic intermediate. Researchers and drug development professionals can utilize this information to support their synthetic chemistry programs. It is recommended that all reactions be carried out with appropriate safety precautions in a well-ventilated fume hood. Characterization of the final product by spectroscopic methods is essential to confirm its identity and purity.

References

2-Bromo-6-methoxybenzothiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-6-methoxybenzothiazole, a key intermediate in organic and medicinal chemistry.

Core Chemical Properties and Structure

2-Bromo-6-methoxybenzothiazole is a substituted benzothiazole derivative. Benzothiazoles are a class of heterocyclic compounds that are foundational in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific positioning of the bromo and methoxy groups on the benzothiazole core influences its reactivity and potential applications as a building block in the synthesis of more complex molecules.[1]

  • IUPAC Name: 2-bromo-6-methoxy-1,3-benzothiazole[3]

  • CAS Number: 2941-58-4[3][4][5]

  • Molecular Formula: C₈H₆BrNOS[3][4][5][6]

  • SMILES: COC1=CC2=C(C=C1)N=C(S2)Br[3][7]

  • InChI: InChI=1S/C8H6BrNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3[3][6]

  • InChIKey: YNONWDJSSPJFBQ-UHFFFAOYSA-N[3]

The following table summarizes the key physicochemical properties of 2-Bromo-6-methoxybenzothiazole.

PropertyValueReference
Molecular Weight 244.11 g/mol [3][4][5][6][8]
Physical Form Solid
Boiling Point 335.4 °C at 760 mmHg[6]
Density 1.667 g/cm³[6]
Flash Point 156.6 °C[6]
Refractive Index 1.674[6]
LogP 3.06740[6]
pKa 0.53 ± 0.10 (Predicted)[6]

Experimental Protocols

This protocol details the synthesis of 2-Bromo-6-methoxybenzothiazole from 6-Methoxybenzo[d]thiazol-2-amine.[6][9] This transformation is a variation of the Sandmeyer reaction, where an amino group is replaced with a bromo group.[10][11]

Materials:

  • 6-Methoxybenzo[d]thiazol-2-amine (5.0 g, 27.7 mmol)

  • Acetonitrile (CH₃CN) (125 mL)

  • tert-Butyl nitrite (3.4 mL, 28 mmol)

  • Copper(I) bromide (CuBr) (5.0 g, 34.9 mmol)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Hexane

Procedure:

  • Dissolve 6-Methoxybenzo[d]thiazol-2-amine (5.0 g) in 125 mL of acetonitrile.

  • Slowly add tert-butyl nitrite (3.4 mL) to the solution.

  • Add Copper(I) bromide (5.0 g) portion-wise through a powder funnel.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • After 3 hours, add 500 mL of ethyl acetate to the reaction mixture.

  • Filter the mixture through a pad of celite.

  • Wash the organic layer twice with 200 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Dissolve the residue in 50 mL of dichloromethane and add 2 g of silica gel.

  • After drying, load the silica gel onto a silica gel column packed in hexane.

  • Elute the product with a solvent system of 5% ethyl acetate and 95% hexane.

  • Collect the yellowish band (approximately 1.5 L).

  • Remove the solvent to afford the final product, 2-Bromo-6-methoxybenzothiazole. (Yield: 0.81 g, 12%).[6][9]

Visualizations

Caption: Chemical structure of 2-Bromo-6-methoxybenzothiazole.

G start 6-Methoxybenzo[d]thiazol-2-amine + Acetonitrile reagents Add t-Butyl nitrite and CuBr start->reagents reaction Reaction at RT (3 hours) reagents->reaction workup Add Ethyl Acetate & Filter through Celite reaction->workup extraction Wash with Brine workup->extraction drying Dry with MgSO4 extraction->drying purification Column Chromatography (Silica Gel, Hexane/EtOAc) drying->purification product 2-Bromo-6-methoxybenzothiazole purification->product

Caption: Synthesis workflow for 2-Bromo-6-methoxybenzothiazole.

References

In-Depth Technical Guide: Physicochemical Data of 2-Bromo-6-methoxybenzothiazole (CAS 2941-58-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-6-methoxybenzothiazole (CAS No. 2941-58-4). The data is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and material science.

Chemical Identity and Structure

IUPAC Name: 2-bromo-6-methoxy-1,3-benzothiazole

Synonyms: 2-Bromo-6-methoxybenzo[d]thiazole

Molecular Structure:

Molecular Structure of 2-Bromo-6-methoxybenzothiazole

Physicochemical Data

The following tables summarize the key physicochemical properties of 2-Bromo-6-methoxybenzothiazole.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₆BrNOS[1][2]
Molecular Weight 244.11 g/mol [1][2]
Physical Form Solid[1]
Appearance Powder[3]
Density 1.7 g/cm³[1]
Refractive Index 1.67[1]
Boiling Point 335.4 °C at 760 mmHg[4]
Table 2: Calculated and Predicted Properties
PropertyValueSource
pKa (Predicted) 0.53 ± 0.10[4]
LogP (Predicted) 3.067[4]
Topological Polar Surface Area (TPSA) 50.4 Ų[5]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 1[6]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using a melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)
  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb and the sample should be level with the upper arm of the Thiele tube.

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: The heating is stopped when a continuous stream of bubbles emerges from the capillary tube. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.

  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of 2-Bromo-6-methoxybenzothiazole is dissolved in a known volume of either water-saturated n-octanol or n-octanol-saturated water.

  • Partitioning: A known volume of the second solvent is added, and the mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Potential Applications

Synthesis of 2-Bromo-6-methoxybenzothiazole

2-Bromo-6-methoxybenzothiazole can be synthesized from 6-methoxybenzothiazol-2-amine via a Sandmeyer-type reaction. The general workflow is depicted below.[4]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 6-Methoxybenzothiazol-2-amine (CAS 1747-60-0) C Diazotization and Bromination A->C B tert-Butyl nitrite Copper(II) Bromide (CuBr2) B->C D 2-Bromo-6-methoxybenzothiazole (CAS 2941-58-4) C->D

Synthesis workflow for 2-Bromo-6-methoxybenzothiazole.

Potential Application in Targeted Protein Degradation

One of the commercial suppliers of 2-Bromo-6-methoxybenzothiazole lists it as a "Protein Degrader Building Block". This suggests its potential utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

A PROTAC molecule consists of three components: a "warhead" that binds to the protein of interest (POI), a ligand that binds to an E3 ligase, and a linker that connects these two moieties. A compound like 2-Bromo-6-methoxybenzothiazole could potentially be modified to serve as a warhead for a specific target protein.

The general mechanism of PROTAC-mediated protein degradation is illustrated below.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-induced PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Mechanism of Targeted Protein Degradation by PROTACs.

In this conceptual pathway, a derivative of 2-Bromo-6-methoxybenzothiazole would be incorporated into the "Warhead" component of the PROTAC, responsible for binding to the Protein of Interest.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Bromo-6-methoxybenzothiazole is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and should not be considered a substitute for a formal Safety Data Sheet (SDS) or comprehensive risk assessment. Users should consult the relevant SDS and conduct their own safety evaluations before handling this chemical.

References

The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a bicyclic system composed of fused benzene and thiazole rings, has carved a significant niche in the landscape of chemical sciences. Its journey, from an early industrial workhorse to a "privileged scaffold" in modern medicinal chemistry, is a compelling narrative of scientific discovery and adaptation. This in-depth technical guide provides a comprehensive overview of the discovery and history of benzothiazole derivatives, detailing key synthetic milestones, pivotal applications, and the evolution of our understanding of their vast biological potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the synthesis of key derivatives, quantitative data on their biological activities, and visualizations of their mechanisms of action and development timeline.

A Historical Chronicle of Benzothiazole

The story of benzothiazole begins in the late 19th century with the pioneering work of August Wilhelm von Hofmann. In 1887, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the foundational chemistry for this versatile heterocyclic system.[1][2][3] Initially, the applications of these new compounds were not immediately apparent.

A significant breakthrough occurred in 1921 when 2-mercaptobenzothiazole (MBT) was discovered to be a highly effective accelerator for the vulcanization of rubber.[4] This discovery revolutionized the rubber industry, dramatically reducing processing times and improving the durability of rubber products.[5] For decades, the primary industrial application of benzothiazole derivatives remained in this domain.

The parent benzothiazole molecule was not isolated and identified as a natural product until 1967, when it was found in the volatiles of American cranberries.[4] The latter half of the 20th century marked a paradigm shift, as the vast pharmacological potential of benzothiazole derivatives began to be unveiled.[6] Researchers discovered that this scaffold could interact with a wide range of biological targets, leading to the development of derivatives with diverse therapeutic activities. This surge in interest solidified the status of benzothiazole as a "privileged scaffold" in medicinal chemistry, a core structure from which numerous drugs could be developed.[7][8][9]

Today, benzothiazole derivatives are integral to various fields, from dyes and diagnostics to a wide array of therapeutic agents targeting cancer, neurological disorders, and infectious diseases.[7][10][11]

dot

Historical Timeline of Benzothiazole Derivatives 1887 1887 First Synthesis of 2-Substituted Benzothiazoles (A.W. Hofmann) 1921 1921 Discovery of 2-Mercaptobenzothiazole as a Rubber Vulcanization Accelerator 1887->1921 Industrial Application 1959 1959 Thioflavin T Used for Amyloid Fibril Staining 1921->1959 Early Biological Application 1961 1961 Structure and Synthesis of Firefly Luciferin Elucidated 1959->1961 Natural Product Discovery 1995 1995 Riluzole Approved for ALS Treatment 1961->1995 Medicinal Chemistry Emergence 1997 1997 Pramipexole Approved for Parkinson's Disease Treatment 1995->1997 Therapeutic Approvals

Caption: A timeline highlighting key milestones in the discovery and application of benzothiazole derivatives.

Foundational Synthetic Methodologies

The construction of the benzothiazole ring system is a cornerstone of its chemistry. The most common and historically significant approach involves the condensation of a 2-aminothiophenol derivative with an appropriate electrophile. This versatile strategy allows for the introduction of a wide range of substituents at the 2-position, which is crucial for tuning the biological activity of the resulting molecule.[6]

dot

General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation 2-aminothiophenol 2-aminothiophenol Condensation Condensation/ Cyclization 2-aminothiophenol->Condensation Electrophile Electrophile (e.g., Aldehyde, Carboxylic Acid, Acyl Chloride) Electrophile->Condensation Crude_Product Crude Benzothiazole Derivative Condensation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Pure_Product Pure Benzothiazole Derivative Characterization->Pure_Product Bio_Assay Biological Assays (in vitro / in vivo) Pure_Product->Bio_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR_Analysis

Caption: A generalized workflow for the synthesis and evaluation of benzothiazole derivatives.

Experimental Protocols for Key Derivatives

The following protocols provide detailed methodologies for the synthesis of historically and medicinally significant benzothiazole derivatives.

2.1.1. Synthesis of 2-Mercaptobenzothiazole (MBT) - Industrial Vulcanization Accelerator

This protocol is based on the industrial synthesis from aniline, carbon disulfide, and sulfur under high temperature and pressure.

  • Materials: Aniline, Carbon Disulfide (CS₂), Sulfur (S).

  • Procedure:

    • Charge a high-pressure autoclave with aniline, carbon disulfide, and sulfur in a molar ratio of approximately 1:1.5:1.2.

    • Seal the autoclave and begin stirring.

    • Heat the mixture to a temperature of 240-260°C, allowing the pressure to rise to 8.5-9.5 MPa.

    • Maintain these conditions for 100-200 minutes.

    • After the reaction is complete, carefully vent the hydrogen sulfide (H₂S) byproduct.

    • The resulting molten product is then purified. A common method involves extraction with a solvent like carbon disulfide to remove unreacted sulfur, followed by distillation to recover the solvent and isolate the MBT. The crude MBT can be further purified by recrystallization.

2.1.2. Synthesis of Riluzole - A Neuroprotective Agent

This protocol describes a common laboratory synthesis of Riluzole via oxidative cyclization.

  • Materials: 4-(trifluoromethoxy)aniline, Ammonium thiocyanate (NH₄SCN), Bromine (Br₂), Glacial acetic acid, Sodium carbonate (Na₂CO₃), Ethyl acetate, Diethyl ether, Petroleum ether.

  • Procedure:

    • Dissolve 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

    • Add potassium thiocyanate (40 mmol) to the solution and stir for 20 minutes at room temperature.[2]

    • Cool the mixture to a temperature that keeps the solution liquid.

    • Slowly add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.[2]

    • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

    • Dilute the mixture with water and neutralize with a saturated solution of sodium carbonate until the pH is alkaline.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a diethyl ether-petroleum ether mixture to yield Riluzole as a light-yellow solid.[2]

2.1.3. Synthesis of Pramipexole - A Dopamine Agonist

This protocol outlines a scalable synthesis of Pramipexole.

  • Materials: (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, o-nitrobenzenesulfonyl chloride, Triethylamine (TEA), Tetrahydrofuran (THF), Propyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (ACN), Thiophenol, Lithium hydroxide (LiOH).

  • Procedure:

    • Protection: React (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with o-nitrobenzenesulfonyl chloride in the presence of triethylamine in THF to selectively protect the exocyclic amino group.

    • Alkylation: The protected intermediate is then N-alkylated with propyl bromide using potassium carbonate as a base in acetonitrile.

    • Deprotection: The o-nitrobenzenesulfonyl protecting group is removed using a nucleophile such as thiophenol in the presence of a base like lithium hydroxide to yield the Pramipexole free base.

    • Salt Formation: The Pramipexole base is then converted to its dihydrochloride monohydrate salt by treatment with hydrochloric acid in an appropriate solvent system (e.g., ethanol/water), followed by crystallization.

Quantitative Biological Data of Benzothiazole Derivatives

The therapeutic potential of benzothiazole derivatives is vast, with significant activity demonstrated in anticancer and antimicrobial applications. The following tables summarize key quantitative data for representative compounds.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives (IC₅₀ Values)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Indole-based Hydrazine Carboxamide Derivative HT29 (Colon)0.015[12]
Substituted Bromopyridine Acetamide Derivative SKRB-3 (Breast)0.0012[12]
SW620 (Colon)0.0043[12]
A549 (Lung)0.044[12]
HepG2 (Liver)0.048[12]
Methoxybenzamide Benzothiazole Derivative Various1.1 - 8.8[11][12]
Chloromethylbenzamide Benzothiazole Derivative Various1.1 - 8.8[11][12]
Oxothiazolidine-based Benzothiazole Derivative HeLa (Cervical)9.76[12]
Compound 2b AsPC-1 (Pancreatic)12.44[1][13]
BxPC-3 (Pancreatic)14.99[1][13]
Capan-2 (Pancreatic)19.65[1][13]
PTJ64i (Paraganglioma)8.49[1][13]
PTJ86i (Paraganglioma)16.70[1][13]
Compound 4d BxPC-3 (Pancreatic)3.99[1][13]
Nitro-substituted Benzothiazole (Compound A) HepG2 (Liver)56.98 (24h), 38.54 (48h)[5]
Fluorine-substituted Benzothiazole (Compound B) HepG2 (Liver)59.17 (24h), 29.63 (48h)[5]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives (MIC Values)

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3e Staphylococcus aureus3.12[4]
Enterococcus faecalis3.12[4]
Salmonella typhi3.12[4]
Escherichia coli3.12[4]
Klebsiella pneumoniae3.12[4]
Pseudomonas aeruginosa3.12[4]
Compound 3n Candida & Aspergillus spp.1.56 - 12.5[4]
Compound A07 S. aureus15.6[14]
E. coli7.81[14]
S. typhi15.6[14]
K. pneumoniae3.91[14]
Compound 3 E. coli25-100[15]
C. albicans25[15]
Compound 4 E. coli25-100[15]
Benzothiazole-thiazole hybrid 4b Various Bacteria & Fungi3.90 - 15.63[16]
Benzothiazole arylidine derivatives Various Bacteria4 - 20 (µmol L⁻¹)[17]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzothiazole derivatives stem from their ability to interact with a variety of molecular targets. The following diagrams illustrate the mechanisms of action for three prominent examples.

Riluzole: Modulation of Glutamatergic Neurotransmission

Riluzole's neuroprotective effects in Amyotrophic Lateral Sclerosis (ALS) are primarily attributed to its modulation of glutamate signaling. It acts by inhibiting presynaptic glutamate release and blocking postsynaptic glutamate receptors, thereby reducing excitotoxicity.[1][6][8][9][16][18][19][20]

dot

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-gated Na+ Channel Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Kainate_Receptor Kainate Receptor Glutamate_Release->Kainate_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Kainate_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Riluzole Riluzole Riluzole->Na_Channel Inhibits Riluzole->NMDA_Receptor Inhibits Riluzole->Kainate_Receptor Inhibits

Caption: Riluzole's dual mechanism of inhibiting glutamate release and blocking its postsynaptic receptors.

Pramipexole: Dopamine Receptor Agonism

Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors. Its therapeutic effect in Parkinson's disease is achieved by mimicking the action of dopamine in the striatum, thereby compensating for the loss of dopaminergic neurons.[5][6][7][18][21]

dot

Pramipexole_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (Striatum) Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Dopamine Vesicle Dopamine_Synthesis->Dopamine_Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor D3_Receptor D3 Receptor Dopamine_Release->D3_Receptor G_Protein G-protein Signaling D2_Receptor->G_Protein D3_Receptor->G_Protein Cellular_Response Modulation of Motor Control Pathways G_Protein->Cellular_Response Pramipexole Pramipexole Pramipexole->D2_Receptor Agonist Pramipexole->D3_Receptor Agonist

Caption: Pramipexole acts as an agonist at postsynaptic D2 and D3 dopamine receptors.

Thioflavin T: Binding to Amyloid Fibrils

Thioflavin T is a fluorescent dye widely used for the detection and quantification of amyloid fibrils. Its fluorescence is significantly enhanced upon binding to the cross-β-sheet structure characteristic of amyloid aggregates. The binding is thought to occur in channels or grooves running parallel to the fibril axis.[10][11][13][22][23][24][25][26]

dot

ThioflavinT_Binding cluster_amyloid Amyloid Fibril Beta_Sheet β-strand β-strand β-strand β-strand Groove Surface Groove/ Channel Fluorescence Enhanced Fluorescence Groove->Fluorescence Induces Thioflavin_T Thioflavin T Thioflavin_T->Groove Binds

Caption: Thioflavin T binds to surface grooves of amyloid fibrils, leading to enhanced fluorescence.

Conclusion

The journey of benzothiazole and its derivatives from industrial chemistry to a cornerstone of modern drug discovery is a testament to the power of chemical innovation and the intricate relationship between structure and function. The continuous exploration of this versatile scaffold has yielded compounds with profound impacts on industry and medicine. The development of novel synthetic methodologies and a deeper understanding of the biological mechanisms of action of benzothiazole derivatives continue to drive the discovery of new therapeutic agents. The information presented in this guide underscores the enduring legacy and future promise of the benzothiazole core in addressing a wide range of scientific and medical challenges.

References

Spectroscopic Analysis of 2-Bromo-6-methoxybenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Bromo-6-methoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided, along with a visual representation of the analytical workflow.

Core Spectroscopic Data

Due to the limited availability of public experimental spectral data for 2-Bromo-6-methoxybenzothiazole, the following tables present predicted data based on the analysis of structurally similar compounds. This data is intended to serve as a reference for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-6-methoxybenzothiazole

Analysis Predicted Chemical Shift (δ, ppm) Assignment
¹H NMR~ 7.6 - 7.8Aromatic CH
~ 7.2 - 7.4Aromatic CH
~ 7.0 - 7.2Aromatic CH
~ 3.8 - 3.9-OCH₃
¹³C NMR~ 160 - 165C=N
~ 155 - 160C-O
~ 135 - 140Quaternary Aromatic C
~ 120 - 130Aromatic CH
~ 115 - 120Aromatic CH
~ 100 - 105Aromatic CH
~ 55 - 60-OCH₃
~ 115 - 120C-Br

Disclaimer: The data presented in this table are predicted values based on known chemical shift ranges for similar functional groups and aromatic systems. Actual experimental values may vary.

Infrared (IR) Spectroscopy Data

Table 2: Predicted FT-IR Absorption Bands for 2-Bromo-6-methoxybenzothiazole

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 3100 - 3000Aromatic C-H StretchMedium
~ 2950 - 2850Aliphatic C-H Stretch (-OCH₃)Medium
~ 1600 - 1580C=N StretchMedium-Strong
~ 1500 - 1400Aromatic C=C StretchMedium-Strong
~ 1250 - 1200Asymmetric C-O-C StretchStrong
~ 1050 - 1000Symmetric C-O-C StretchMedium
~ 850 - 800C-H Out-of-plane BendingStrong
~ 700 - 600C-Br StretchMedium

Disclaimer: The data in this table are predicted values based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Experimental peak positions and intensities may differ.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Bromo-6-methoxybenzothiazole

m/z Proposed Fragment Notes
243/245[M]⁺Molecular ion peak, showing isotopic pattern for one bromine atom.
214/216[M - CHO]⁺Loss of a formyl radical.
200/202[M - CH₃ - CO]⁺Loss of a methyl radical followed by carbon monoxide.
199/201[M - C₂H₄O]⁺Loss of ethylene oxide.
120[M - Br - OCH₃]⁺Loss of bromine and methoxy radicals.

Disclaimer: The fragmentation patterns presented are predicted based on common fragmentation pathways for aromatic and heterocyclic compounds. The relative abundances of the fragments are not predicted.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Bromo-6-methoxybenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Bromo-6-methoxybenzothiazole.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Probe: 5 mm broadband probe.

    • Temperature: 298 K.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1.0 - 2.0 seconds.

    • Acquisition Time: Approximately 3-4 seconds.

    • Spectral Width: 0-12 ppm.

    • Processing: Apply a line broadening of 0.3 Hz, perform Fourier transformation, and phase and baseline correct the spectrum.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Probe: 5 mm broadband probe.

    • Temperature: 298 K.

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: Approximately 1-2 seconds.

    • Spectral Width: 0-200 ppm.

    • Processing: Apply a line broadening of 1.0 Hz, perform Fourier transformation, and phase and baseline correct the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid 2-Bromo-6-methoxybenzothiazole powder directly onto the center of the ATR crystal to ensure complete coverage of the sampling area.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background Scan: Perform a background scan with the clean, empty ATR crystal before running the sample.

    • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Baseline correct the spectrum to remove any broad, underlying features.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • Method: Electron Ionization (EI) is a suitable method for this relatively volatile and thermally stable compound.

    • Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS).

    • For direct insertion, place a small amount of the solid sample in a capillary tube and insert it into the ion source.

    • For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

  • Data Acquisition (Electron Ionization - EI):

    • Ion Source Temperature: 200-250 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan a range appropriate for the molecular weight, for example, m/z 40-400.

    • Acquisition Mode: Acquire data in full scan mode to obtain the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). Note the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

    • Identify the base peak (the most intense peak in the spectrum).

    • Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment ions, and between different fragment ions.

    • Propose structures for the observed fragments based on known fragmentation mechanisms of aromatic and heterocyclic compounds.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of 2-Bromo-6-methoxybenzothiazole.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 2-Bromo-6-methoxybenzothiazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Purity Check (e.g., TLC, Melting Point) Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry (EI-MS) Characterization->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

The Multifaceted Biological Activities of Substituted Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The versatility of this core, allowing for substitutions at various positions, has led to the development of a vast library of derivatives with potent and selective effects against a range of therapeutic targets. This technical guide provides an in-depth exploration of the significant biological activities of substituted benzothiazoles, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties. Detailed experimental protocols for key assays and a summary of quantitative activity data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Substituted benzothiazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]

Mechanisms of Action

The anticancer effects of benzothiazole derivatives are often multifactorial and can include:

  • Induction of Apoptosis: Many benzothiazole compounds trigger programmed cell death in cancer cells. This can occur through the modulation of key signaling pathways, leading to the activation of caspases and subsequent cellular dismantling.[3][4]

  • Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of cancer cells.[4]

  • Inhibition of Kinases: Benzothiazoles have been shown to inhibit various protein kinases that are crucial for cancer cell survival and proliferation, such as those in the PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK signaling pathways.[5]

  • Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair, leading to DNA damage and cell death.[1][2]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and trigger apoptosis in cancer cells.[1][5]

Signaling Pathways

A key mechanism of action for many anticancer benzothiazoles involves the modulation of critical signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.[5][6][7] Substituted benzothiazoles can downregulate the activity of key components of this pathway, such as Akt and mTOR, leading to the inhibition of downstream effector proteins and ultimately suppressing tumor growth.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole Substituted Benzothiazole Benzothiazole->PI3K Inhibits Benzothiazole->AKT Inhibits Benzothiazole->mTOR Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by substituted benzothiazoles.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of substituted benzothiazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Methoxybenzamide benzothiazoleA549, HCT-116, SW620, etc.1.1 - 8.8[8]
Bromopyridine acetamide benzothiazoleSKRB-3, SW620, A549, HepG20.0012 - 0.048[8]
Indole based hydrazine carboxamideHT290.015[8]
2-Substituted benzothiazole (Nitro)HepG2 (24h)56.98[4]
2-Substituted benzothiazole (Fluoro)HepG2 (24h)59.17[4]
2-Substituted benzothiazole (Nitro)HepG2 (48h)38.54[4]
2-Substituted benzothiazole (Fluoro)HepG2 (48h)29.63[4]
2-Substituted benzothiazole (Compound 4a)PANC-127 ± 0.24[3]
2-Substituted benzothiazole (Compound 4b)PANC-135 ± 0.51[3]

Antimicrobial Activity

Substituted benzothiazoles exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Mechanisms of Action

The antimicrobial action of benzothiazole derivatives can be attributed to several mechanisms, including:

  • Enzyme Inhibition: They can inhibit essential microbial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis.[6]

  • Disruption of Cell Membrane Integrity: Some derivatives can damage the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Benzothiazoles can prevent the formation of biofilms, which are communities of microorganisms that are often resistant to antibiotics.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference
Dialkyne substituted 2-aminobenzothiazole (3e)Gram-positive & Gram-negative bacteria3.12[5]
Dialkyne substituted 2-aminobenzothiazole (3n)Fungal strains1.56 - 12.5[5]
Benzothiazole-thiazole hybrids (4b, 4c, 4d, 4f)Bacterial and fungal strains3.90 - 15.63[9]
Benzothiazole derivatives (3 & 4)S. aureus, B. subtilis, E. coli25 - 200[10]
Benzothiazole-triazole hybrids (7f, 7p)Bacterial strains-[11]

Anticonvulsant Activity

Several substituted benzothiazoles have shown promise as anticonvulsant agents, offering potential new therapeutic options for epilepsy.[12]

Mechanisms of Action

The exact mechanisms of anticonvulsant action are still under investigation, but they are thought to involve the modulation of neuronal excitability. This may occur through interactions with ion channels, such as sodium and calcium channels, or by enhancing the activity of inhibitory neurotransmitter systems like GABA.[13]

In Vivo Evaluation

The anticonvulsant activity is typically evaluated in animal models using tests such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[14][15]

Compound SeriesTest ModelActivityReference
Benzothiazole coupled sulfonamidesMES & scPTZPotent activity[16]
Benzothiazoles with mercapto-triazoleMES100% protection (some compounds)[17]
Benzothiazoles with 1,3,4-oxadiazoleMES & scPTZPotent with no neurotoxicity[14][15]

Anti-inflammatory and Antidiabetic Activities

Substituted benzothiazoles have also been investigated for their anti-inflammatory and antidiabetic properties.

  • Anti-inflammatory Activity: These compounds can inhibit the production of pro-inflammatory mediators and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][18]

  • Antidiabetic Activity: Some derivatives have shown hypoglycemic effects, potentially through the modulation of pathways involved in glucose metabolism.[19]

Experimental Protocols

Synthesis of 2-Substituted Benzothiazoles

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes or carboxylic acids.[20][21][22][23]

Synthesis_Workflow Reactants 2-Aminothiophenol + Aldehyde/Carboxylic Acid Reaction Condensation Reaction (e.g., Reflux in Ethanol) Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 2-Substituted Benzothiazole Purification->Product

Figure 2: General workflow for the synthesis of 2-substituted benzothiazoles.

Example Protocol: Synthesis from Chalcones [3]

  • A mixture of a chalcone derivative (1.0 equivalent) and 2-aminothiophenol (1.0 equivalent) is refluxed in ethanol in the presence of a catalytic amount of p-toluenesulfonic acid for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., chloroform).

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 2-substituted benzothiazole.

In Vitro Anticancer Activity Assay (MTT Assay)[3][4][24]
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test benzothiazole compounds and a positive control (e.g., a standard anticancer drug) for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a few hours, during which viable cells metabolize MTT into a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[25][26]
  • A serial two-fold dilution of the test benzothiazole compounds is prepared in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anticonvulsant Evaluation (MES Test)[14][17][27]
  • Animals (e.g., mice) are administered the test benzothiazole compound or a vehicle control intraperitoneally.

  • After a specific time, a maximal electrical stimulus is delivered through corneal or ear electrodes to induce a tonic-clonic seizure.

  • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to abolish the tonic hind limb extension is considered a measure of its anticonvulsant activity.

Conclusion

Substituted benzothiazoles represent a highly versatile and promising class of heterocyclic compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic agents warrants further investigation. The structure-activity relationship studies, coupled with a deeper understanding of their mechanisms of action and signaling pathway interactions, will be crucial for the rational design and development of novel benzothiazole-based therapeutics with improved potency and selectivity. The data and protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable scaffold.

References

An In-depth Technical Guide on 2-Bromo-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential physicochemical data for 2-Bromo-6-methoxybenzothiazole, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of 2-Bromo-6-methoxybenzothiazole are summarized below. This data is crucial for experimental design, analytical method development, and computational modeling.

PropertyValueCitations
Molecular FormulaC₈H₆BrNOS[1][2][3][4]
Molecular Weight244.11 g/mol [2][3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of 2-Bromo-6-methoxybenzothiazole are not available within the scope of the provided information. A synthesis method is briefly described where 6-Methoxybenzo[d]thiazol-2-amine is dissolved in CHBCN, and t-Butylnitrite and CuBr are added to yield the product[5].

Logical Relationship of Molecular Identifiers

The following diagram illustrates the logical connection between the common name of the compound and its fundamental molecular identifiers.

molecular_identity A 2-Bromo-6-methoxybenzothiazole B Molecular Formula C₈H₆BrNOS A->B C Molecular Weight 244.11 g/mol A->C

References

Commercial Sourcing and Technical Guide: 2-Bromo-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical starting point for successful experimentation and discovery. This technical guide provides an in-depth overview of the commercial suppliers for 2-Bromo-6-methoxybenzothiazole (CAS No. 2941-58-4), along with key technical data and a detailed experimental protocol for its synthesis.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer 2-Bromo-6-methoxybenzothiazole, with purity levels typically ranging from 95% to over 98%. The following table summarizes the available information from several commercial vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierPurityAvailable QuantitiesAdditional Information
AK Scientific (AKSci)---1g, 5g, 10g, 25g, 100gAll products are stocked and shipped from the SF Bay, California, USA. A hazmat fee may apply to certain package sizes and shipment methods.[1]
Sigma-Aldrich95%---Sold through Ambeed, Inc. Storage is recommended in an inert atmosphere at 2-8°C.[2]
Oakwood Chemical---250mg---
Various on Molbase95% - 99%1g, 5g, 1kgA platform with multiple suppliers, primarily based in China.[3]
Various on ChemicalBook------Lists multiple suppliers, including Shanghai Chemical Pharm-Intermediate Tech. Co., Ltd. and JinYan Chemicals (Shanghai) Co., Ltd.[4]
SHUNYUANSHENG BIO-PHARMTECH CO., LTDHigh Purity---States that they supply high purity 2-Bromo-6-methoxybenzothiazole with ISO standards.[5]

Experimental Protocol: Synthesis of 2-Bromo-6-methoxybenzothiazole

The following protocol describes the synthesis of 2-Bromo-6-methoxybenzothiazole from 6-Methoxybenzo[d]thiazol-2-amine, a common precursor.

Materials:

  • 6-Methoxybenzo[d]thiazol-2-amine

  • CHBCN (likely a typo in the source, acetonitrile (CH3CN) is a more common solvent for this type of reaction)

  • t-Butylnitrite

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4)

  • Dichloromethane (CH2Cl2)

  • Silica gel

  • Hexane

Procedure:

  • Dissolve 5.0 g (27.7 mmol) of 6-Methoxybenzo[d]thiazol-2-amine in 125 mL of acetonitrile.

  • Slowly add 3.4 mL (28 mmol) of t-butylnitrite to the solution.

  • Add 5.0 g (34.9 mmol) of CuBr portion-wise through a funnel.

  • Monitor the reaction progress by HPLC.

  • After 3 hours, add 500 mL of ethyl acetate and filter the mixture through celite.

  • Wash the organic layer twice with 200 mL of brine.

  • Dry the organic layer over MgSO4.

  • Filter the solution and remove the solvent under reduced pressure.

  • Dissolve the residue in 50 mL of CH2Cl2 and add 2 g of silica gel.

  • After drying, load the silica gel onto a silica gel column packed in hexane.

  • Elute the product with a mobile phase of 5% ethyl acetate and 95% hexane.

  • Collect the yellowish band (approximately 1.5 L).

  • Remove the solvent to yield the final product.

Yield: 0.81 g (12%)[5]

Procurement and Quality Verification Workflow

To ensure the quality and consistency of starting materials for research and development, a systematic approach to procurement and quality verification is essential. The following diagram illustrates a typical workflow.

Procurement_Workflow cluster_procurement Procurement Phase cluster_verification Quality Verification Phase start Identify Need for 2-Bromo-6-methoxybenzothiazole search_suppliers Search Commercial Suppliers (e.g., AKSci, Sigma-Aldrich, Molbase) start->search_suppliers request_quotes Request Quotes and Lead Times search_suppliers->request_quotes compare_suppliers Compare Suppliers (Purity, Cost, Availability) request_quotes->compare_suppliers select_supplier Select Supplier and Place Purchase Order compare_suppliers->select_supplier receive_shipment Receive Shipment and Log Material select_supplier->receive_shipment quarantine Quarantine Incoming Material receive_shipment->quarantine review_coa Review Supplier's Certificate of Analysis (CoA) quarantine->review_coa inhouse_testing Perform In-house QC Testing (e.g., NMR, LC-MS, HPLC) review_coa->inhouse_testing compare_results Compare In-house Data with CoA and Specifications inhouse_testing->compare_results release_material Release Material for Research Use compare_results->release_material Meets Specs reject_material Reject Material and Contact Supplier compare_results->reject_material Does Not Meet Specs

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of 2-Bromo-6-methoxybenzothiazole (CAS No: 2941-58-4). Due to the limited availability of specific experimental data for this compound in public literature, this document outlines its expected solubility profile based on the known behavior of structurally related benzothiazole derivatives. Furthermore, it offers detailed, standardized experimental protocols for determining both thermodynamic solubility and chemical stability, equipping researchers with the necessary methodologies to generate precise data for drug development and other research applications.

Physicochemical Properties of 2-Bromo-6-methoxybenzothiazole

A summary of the key physicochemical properties of 2-Bromo-6-methoxybenzothiazole is presented in Table 1. These properties are essential for predicting the compound's behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₈H₆BrNOS[1][2]
Molecular Weight 244.11 g/mol [1][2][3]
CAS Number 2941-58-4[1][2]
Predicted LogP 3.06740[2]
Predicted pKa 0.53 ± 0.10[2]
Boiling Point 335.399°C at 760 mmHg[2]
Flash Point 156.644°C[2]
Density 1.667 g/cm³[2]

Solubility Profile

Table 2: Expected Qualitative Solubility of 2-Bromo-6-methoxybenzothiazole

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents are effective at solvating the polarizable benzothiazole ring system.[4]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe presence of a bromine atom on the molecule suggests favorable interactions with chlorinated solvents based on the "like dissolves like" principle.[4]
Polar Protic Methanol, EthanolModerateThe nitrogen atom in the benzothiazole ring can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.[4]
Non-polar Toluene, HexaneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[4]
Aqueous Water, Buffered SolutionsLowThe predicted high LogP value suggests poor aqueous solubility. Structurally related 2-amino-6-methoxybenzothiazole is also known to be insoluble in water.[5]

Stability Profile

The stability of 2-Bromo-6-methoxybenzothiazole is a critical parameter for its storage and handling. While specific stability studies are not published, the general chemical liabilities of the benzothiazole ring system and its substituents can provide insights into its potential degradation pathways.

Key Considerations for Stability:

  • pH: Benzothiazole derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, although the core ring system is generally stable.

  • Oxidation: The sulfur atom in the thiazole ring could be susceptible to oxidation.

  • Photostability: Aromatic heterocyclic compounds are often prone to photodegradation. It is advisable to store 2-Bromo-6-methoxybenzothiazole protected from light.[6]

  • Thermal Stability: The compound has a high boiling point, suggesting good thermal stability under normal storage conditions. However, thermal decomposition of benzothiazole derivatives can occur at elevated temperatures.[7]

Experimental Protocols

To obtain quantitative data, the following experimental protocols are recommended.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[4]

Materials:

  • 2-Bromo-6-methoxybenzothiazole (solid)

  • Selected solvents (e.g., DMSO, DCM, Methanol, Water)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid 2-Bromo-6-methoxybenzothiazole to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of each selected solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a constant temperature incubator (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid. Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-Bromo-6-methoxybenzothiazole.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

G cluster_workflow Thermodynamic Solubility Determination Workflow prep 1. Preparation Add excess solid to solvent in sealed vials. equil 2. Equilibration Agitate at constant temperature for 24-48h. prep->equil sep 3. Phase Separation Allow solid to sediment or centrifuge. equil->sep collect 4. Sample Collection & Dilution Withdraw supernatant and dilute. sep->collect quant 5. Quantification Analyze concentration via HPLC or UV-Vis. collect->quant calc 6. Calculation Determine solubility from concentration. quant->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Materials:

  • 2-Bromo-6-methoxybenzothiazole solution in a suitable solvent (e.g., acetonitrile/water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-intensity light source (photostability chamber)

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Bromo-6-methoxybenzothiazole of known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl.

    • Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.

    • Oxidation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.

    • Thermal Stress: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 60-80 °C).

    • Photostability: Expose a sample of the stock solution to a high-intensity light source.

  • Time Points: Incubate the stressed samples and a control sample (at room temperature, protected from light) for a defined period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the aliquots by a stability-indicating HPLC method. The use of a PDA or MS detector will aid in the identification of degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradation products.

G cluster_workflow Forced Degradation Study Workflow prep 1. Prepare Stock Solution stress 2. Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample 3. Sample at Time Points stress->sample Incubate analyze 4. Analyze by HPLC-PDA/MS sample->analyze evaluate 5. Evaluate Degradation analyze->evaluate

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-Bromo-6-methoxybenzothiazole for researchers and drug development professionals. While specific experimental data is limited, the provided information on its physicochemical properties and the behavior of related compounds allows for a reasoned estimation of its characteristics. The detailed experimental protocols offer a clear path for generating the necessary quantitative data to support further research and development activities.

References

electrophilic substitution patterns of methoxybenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Patterns of Methoxybenzothiazoles

Abstract

This technical guide provides a comprehensive analysis of the . Due to a scarcity of direct, systematic studies in publicly accessible literature, this document builds upon the foundational principles of electrophilic aromatic substitution (EAS) to predict the regiochemical outcomes for various methoxybenzothiazole isomers. We analyze the interplay of the electron-donating methoxy group and the electron-withdrawing benzothiazole core to forecast reaction pathways. This guide includes predicted substitution patterns, representative experimental protocols for key reactions such as nitration, halogenation, and Friedel-Crafts acylation, and structured data tables summarizing the expected products. Methodologies and logical relationships are visualized using Graphviz diagrams to provide clear, actionable insights for professionals in organic synthesis and drug development.

Introduction

Benzothiazole is a privileged heterocyclic scaffold found in a wide array of pharmacologically active compounds and materials science applications.[1][2] The functionalization of the benzothiazole core is crucial for modulating its biological and chemical properties. Methoxy-substituted benzothiazoles are of particular interest, as the methoxy group can significantly influence molecular interactions and metabolic pathways.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the benzene ring portion of the benzothiazole system.[3][4] The regioselectivity of these reactions is determined by the electronic effects of the existing substituents. This guide will explore the directing effects of the methoxy group at various positions on the benzothiazole ring, providing a predictive framework for its electrophilic substitution patterns.

The core principles of EAS involve the attack of an electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[5][6] The stability of this intermediate determines the position of the attack. Substituents that donate electrons to the ring are activating and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups are deactivating and direct to the meta position.[7][8]

This document will systematically analyze the expected substitution patterns for 4-, 5-, 6-, and 7-methoxybenzothiazole, providing researchers with a predictive tool to guide their synthetic efforts.

Core Principles: Electronic Effects in Methoxybenzothiazoles

The regioselectivity of electrophilic substitution on methoxybenzothiazole is governed by the combined electronic influence of the thiazole ring and the methoxy group.

  • Benzothiazole Moiety : The fused thiazole ring acts as a moderate electron-withdrawing group, deactivating the attached benzene ring towards electrophilic attack compared to benzene itself. This deactivation arises from the electronegativity of the nitrogen and sulfur atoms.

  • Methoxy Group (-OCH₃) : The methoxy group is a strong activating group.[9] It exerts a dual electronic effect:

    • Inductive Effect (-I) : The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.

    • Resonance Effect (+R) : The lone pairs on the oxygen atom are delocalized into the aromatic π-system, significantly increasing electron density at the ortho and para positions.[10] The +R effect is dominant, making the methoxy group a powerful ortho, para-director and an overall activator.[9][10]

The final substitution pattern is a result of the competition between these effects. The powerful activating and directing nature of the methoxy group will be the primary determinant of the substitution position on the deactivated benzothiazole core.

General Mechanism of Electrophilic Aromatic Substitution Reactants Methoxybenzothiazole + Electrophile (E+) SigmaComplex Sigma Complex (Resonance Stabilized Cation) Reactants->SigmaComplex Step 1: Attack on Electrophile (Rate-Determining) Product Substituted Methoxybenzothiazole SigmaComplex->Product Step 2: Deprotonation (Restores Aromaticity) ProtonatedBase Protonated Base (H-Base+) Base Base Base->Product Removes H+

Caption: General workflow for electrophilic aromatic substitution on methoxybenzothiazole.

Predicted Substitution Patterns of Methoxybenzothiazole Isomers

Electrophilic substitution will occur on the benzene ring (positions 4, 5, 6, or 7). The thiazole ring itself is generally not susceptible to electrophilic attack.

6-Methoxybenzothiazole

The methoxy group at C6 is para to the C4 position and ortho to the C5 and C7 positions.

  • Activation : The C5 and C7 positions are strongly activated by the +R effect of the methoxy group. The C4 position is also activated, but to a lesser extent.

  • Prediction : Electrophilic attack is most likely to occur at the C5 and C7 positions. Steric hindrance at C5 from the adjacent thiazole ring may slightly favor substitution at C7. Therefore, a mixture of 5- and 7-substituted products is expected, with the major product depending on the steric bulk of the electrophile.

Caption: Predicted major sites of electrophilic attack on 6-methoxybenzothiazole.

5-Methoxybenzothiazole

The methoxy group at C5 is ortho to C4 and C6.

  • Activation : The C4 and C6 positions are strongly activated.

  • Prediction : The C4 position is sterically hindered by the peri-position relative to the sulfur atom of the thiazole ring. Therefore, electrophilic attack is predicted to occur predominantly at the C6 position.

Caption: Predicted major site of electrophilic attack on 5-methoxybenzothiazole.

7-Methoxybenzothiazole

The methoxy group at C7 is ortho to C6 and para to the thiazole ring fusion carbon.

  • Activation : The C6 position is strongly activated. The C4 and C5 positions are meta to the methoxy group and are thus not significantly activated by resonance.

  • Prediction : Electrophilic attack will overwhelmingly occur at the C6 position.

Caption: Predicted major site of electrophilic attack on 7-methoxybenzothiazole.

4-Methoxybenzothiazole

The methoxy group at C4 is ortho to C5.

  • Activation : The C5 position is strongly activated. The C7 position is also para to the methoxy group and is activated.

  • Prediction : Both C5 and C7 are activated. However, the C5 position is adjacent to the activating group, often making it a primary site for substitution. The C7 position is less sterically hindered. A mixture of 5- and 7-substituted products is expected. The exact ratio would be highly dependent on the specific electrophile and reaction conditions.

Caption: Predicted major sites of electrophilic attack on 4-methoxybenzothiazole.

Summary of Predicted Regioselectivity

The following table summarizes the predicted major product(s) for common electrophilic aromatic substitution reactions on the different methoxybenzothiazole isomers.

IsomerPredicted Major Substitution Site(s)Rationale
4-Methoxybenzothiazole C5, C7C5 is ortho and C7 is para to the activating -OCH₃ group. A mixture is likely.
5-Methoxybenzothiazole C6C6 is the sterically accessible ortho position. C4 is sterically hindered.
6-Methoxybenzothiazole C5, C7Both C5 and C7 are ortho to the activating -OCH₃ group.
7-Methoxybenzothiazole C6C6 is the highly activated and sterically accessible ortho position.

Representative Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on standard methods for electrophilic aromatic substitution.[5][11][12] They have not been optimized for methoxybenzothiazole substrates and should be adapted and optimized by the researcher. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Generic Experimental Workflow Start Dissolve Methoxybenzothiazole in appropriate solvent Cool Cool reaction mixture (e.g., 0 °C) Start->Cool Add Slowly add electrophile/ catalyst solution Cool->Add React Stir at specified temperature (Monitor by TLC/LC-MS) Add->React Quench Quench reaction (e.g., add ice water) React->Quench Extract Extract product with organic solvent Quench->Extract Purify Dry, concentrate, and purify (e.g., column chromatography) Extract->Purify

Caption: A generalized workflow for performing electrophilic substitution reactions.

Protocol for Nitration
  • Objective : To introduce a nitro (-NO₂) group onto the methoxybenzothiazole ring.

  • Reagents :

    • Methoxybenzothiazole (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Dichloromethane (DCM) or other inert solvent

    • Ice, water, saturated sodium bicarbonate solution, brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure :

    • Dissolve methoxybenzothiazole (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add concentrated H₂SO₄ to the solution while stirring.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ to a small amount of concentrated H₂SO₄ at 0 °C.

    • Add the nitrating mixture dropwise to the methoxybenzothiazole solution over 15-30 minutes, ensuring the internal temperature does not rise above 5-10 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

    • Carefully pour the reaction mixture over a large volume of crushed ice.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Bromination
  • Objective : To introduce a bromo (-Br) group onto the methoxybenzothiazole ring.

  • Reagents :

    • Methoxybenzothiazole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

    • Acetic Acid or Dichloromethane (DCM) as solvent

    • Water, saturated sodium thiosulfate solution, brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure :

    • Dissolve methoxybenzothiazole (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Add NBS (1.0-1.1 eq) to the solution in one portion or in small portions.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

    • Once the starting material is consumed, dilute the reaction mixture with water.

    • If a precipitate forms, it can be filtered, washed with water, and dried.

    • Alternatively, extract the product with an organic solvent like DCM or ethyl acetate.

    • Wash the organic layer with saturated sodium thiosulfate solution (to quench any remaining bromine) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Protocol for Friedel-Crafts Acylation
  • Objective : To introduce an acyl (-COR) group onto the methoxybenzothiazole ring.[13][14]

  • Reagents :

    • Methoxybenzothiazole (1.0 eq)

    • Acyl chloride (e.g., Acetyl Chloride) or Acid Anhydride (e.g., Acetic Anhydride) (1.1 eq)

    • Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) (1.2 eq)[15]

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

    • Ice, cold dilute HCl, water, brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure :

    • Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the anhydrous solvent (e.g., DCM) and the Lewis acid (e.g., AlCl₃, 1.2 eq).

    • Cool the suspension to 0 °C.

    • Slowly add the acyl chloride or anhydride (1.1 eq) to the suspension to form the acylium ion complex.

    • In a separate flask, dissolve methoxybenzothiazole (1.0 eq) in the anhydrous solvent.

    • Slowly add the solution of methoxybenzothiazole to the acylium ion complex suspension at 0 °C.

    • Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with the solvent (2x).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting ketone by column chromatography or recrystallization.

Conclusion

This guide provides a foundational framework for understanding and predicting the . The regiochemical outcomes are primarily dictated by the powerful ortho, para-directing influence of the methoxy group, which activates specific positions on the otherwise deactivated benzothiazole ring system. The provided analyses for the 4-, 5-, 6-, and 7-methoxy isomers serve as a predictive tool for synthetic chemists to design targeted functionalization strategies. The representative protocols offer a starting point for experimental work, with the understanding that optimization is critical for achieving desired yields and purity. Further experimental studies are warranted to validate these predictions and to quantify the isomer ratios under various reaction conditions.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-6-methoxybenzothiazole in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-6-methoxybenzothiazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of 2-aryl-6-methoxybenzothiazoles, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a robust strategy for the derivatization of the benzothiazole core.[2] Specifically, the palladium-catalyzed cross-coupling of 2-Bromo-6-methoxybenzothiazole with various arylboronic acids provides an efficient route to a diverse library of 2-aryl-6-methoxybenzothiazole derivatives. These products serve as valuable scaffolds in drug discovery programs and as functional materials.[3]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of 2-Bromo-6-methoxybenzothiazole with various arylboronic acids. This data is compiled from literature sources to provide a comparative overview and a starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)9531Moderate[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)9531Good[2]
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)9531Moderate[2]
44-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)9531Moderate[2]
53,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9531High[2]

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using 2-Bromo-6-methoxybenzothiazole.

Materials:

  • 2-Bromo-6-methoxybenzothiazole

  • Arylboronic acid or arylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-Bromo-6-methoxybenzothiazole (1.0 mmol, 1.0 eq).

  • Catalyst and Base Addition: Add the arylboronic acid (1.1-1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%), and potassium phosphate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous toluene (e.g., 4 mL) and degassed water (e.g., 1 mL) to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir for the specified time (e.g., 31 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxybenzothiazole.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Mandatory Visualizations

Suzuki Coupling Reaction Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - 2-Bromo-6-methoxybenzothiazole - Arylboronic Acid - Base (K₃PO₄) catalyst Add Catalyst: Pd(PPh₃)₄ start->catalyst solvent Add Solvents: Toluene/H₂O catalyst->solvent degas Degas with Inert Gas solvent->degas heat Heat to Reaction Temp. degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction (add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki coupling of 2-Bromo-6-methoxybenzothiazole.

Potential Application in Cancer Therapy: Tubulin Polymerization Inhibition

Many 2-arylbenzothiazole derivatives have been investigated as potent anticancer agents.[3] One of the key mechanisms of action for some of these compounds is the inhibition of tubulin polymerization, which is crucial for cell division.

Tubulin_Inhibition_Pathway cluster_drug Drug Action cluster_cellular_process Cellular Process drug 2-Aryl-6-methoxybenzothiazole tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization drug->microtubules Inhibits tubulin->microtubules Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Required for Mitosis apoptosis Apoptosis (Programmed Cell Death) cell_cycle->apoptosis Leads to

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

References

The Versatility of 2-Bromo-6-methoxybenzothiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-6-methoxybenzothiazole is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. The benzothiazole scaffold itself is a privileged structure, known to form the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The presence of a bromine atom at the 2-position provides a convenient synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. Furthermore, the methoxy group at the 6-position can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in its interaction with biological targets. This document provides an overview of the applications of 2-bromo-6-methoxybenzothiazole in drug discovery, complete with experimental protocols and quantitative data to guide researchers in its use.

Data Presentation: Biological Activities of 2-Bromo-6-methoxybenzothiazole Derivatives

The following tables summarize the biological activities of various derivatives synthesized from 2-bromo-6-methoxybenzothiazole and related methoxybenzothiazole compounds. This data highlights the potential of this scaffold in developing novel therapeutic agents.

Table 1: Anticancer Activity of Methoxybenzothiazole Derivatives

CompoundCell LineActivityIC50 (µM)Reference
Substituted phenylamino based methoxybenzothiazoleHeLaPotent Cytotoxic Activity0.5 ± 0.02[1]
Methoxybenzothiazole 28Human small cell lung carcinoma, mouse melanoma, human larynx epithelial carcinomaAnticancerNot specified, showed good potential[1]
Methoxy- (3) benzothiazoleNQO2 InhibitionPotent Inhibitor0.108[2]
Methoxy- (16) benzothiazoleNQO2 InhibitionActive Inhibitor1-6 µM range[2]
Methoxy- (24) benzothiazoleNQO2 InhibitionActive Inhibitor0.846[2]
Methoxy- (40) benzothiazoleNQO2 InhibitionPotent Inhibitor0.051[2]

Table 2: Antimicrobial and Anti-biofilm Activity of Methoxybenzothiazole Derivatives

CompoundTargetActivityIC50 / MICReference
Methoxy-substituted benzothiazole derivative (SN12)P. aeruginosa biofilmExcellent Biofilm Inhibitory Activity0.043 µM (IC50)[3]
Methoxy-substituted benzothiazole derivativesP. aeruginosaNo direct antimicrobial activity>256 µmol/L (MIC)[3]

Table 3: Other Biological Activities of Methoxybenzothiazole Derivatives

CompoundTarget/ActivityNotesReference
6-methoxy-benzothiazole-2-amineIL-1β InhibitionRemarkable inhibitory efficacy[4]
Methoxybenzothiazole derivativesNeuroprotectionP7C3 class compounds show neuroprotective effects in models of neurogenesis and Parkinson's disease.[5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and application of 2-bromo-6-methoxybenzothiazole are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.

Protocol 1: Synthesis of 2-Bromo-6-methoxybenzothiazole

This protocol describes the synthesis of 2-bromo-6-methoxybenzothiazole from 6-methoxybenzo[d]thiazol-2-amine via a Sandmeyer-type reaction.

Materials:

  • 6-Methoxybenzo[d]thiazol-2-amine

  • Acetonitrile (CH3CN)

  • t-Butyl nitrite

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO4)

  • Dichloromethane (CH2Cl2)

  • Silica gel

  • Hexane

Procedure:

  • Dissolve 6-methoxybenzo[d]thiazol-2-amine (5.0 g, 27.7 mmol) in 125 mL of acetonitrile.[8]

  • Slowly add t-butyl nitrite (3.4 mL, 28 mmol) to the solution.[8]

  • Add copper(I) bromide (5.0 g, 34.9 mmol) portion-wise through a funnel.[8]

  • Monitor the reaction progress by HPLC or TLC.

  • After approximately 3 hours, add 500 mL of ethyl acetate and filter the mixture through celite.[8]

  • Wash the organic layer twice with 200 mL of brine solution.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[8]

  • Dissolve the residue in 50 mL of dichloromethane and add 2 g of silica gel.[8]

  • After drying, load the silica gel onto a silica gel column packed with hexane.

  • Elute the product with a mixture of 5% ethyl acetate in 95% hexane.[8]

  • Collect the yellowish band and remove the solvent to afford the pure 2-bromo-6-methoxybenzothiazole.[8]

Protocol 2: General Procedure for Suzuki Cross-Coupling Reaction

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of 2-bromo-6-methoxybenzothiazole with an arylboronic acid. This is a powerful technique to introduce aryl or heteroaryl substituents at the 2-position.

Materials:

  • 2-Bromo-6-methoxybenzothiazole (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine 2-bromo-6-methoxybenzothiazole, the arylboronic acid, the base, and the palladium catalyst.[9]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromo-6-methoxybenzothiazole.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[9] Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxybenzothiazole.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a representative signaling pathway relevant to the application of 2-bromo-6-methoxybenzothiazole in medicinal chemistry.

G cluster_start Starting Material cluster_reaction Suzuki Cross-Coupling cluster_workup Workup & Purification cluster_product Product start 2-Bromo-6-methoxybenzothiazole reactants Arylboronic Acid Pd Catalyst Base start->reactants Combine reaction Reaction (Heating, Inert Atmosphere) reactants->reaction workup Aqueous Workup Extraction reaction->workup purify Column Chromatography workup->purify product 2-Aryl-6-methoxybenzothiazole Derivative Library purify->product

Caption: General workflow for Suzuki cross-coupling with 2-bromo-6-methoxybenzothiazole.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Benzothiazole Derivative (e.g., Kinase Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway by a benzothiazole derivative.

2-Bromo-6-methoxybenzothiazole is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its utility in generating libraries of molecules via cross-coupling reactions, coupled with the favorable pharmacological properties often imparted by the methoxybenzothiazole core, makes it a building block of high interest in modern drug discovery. The provided data and protocols serve as a foundation for researchers to explore the full potential of this scaffold in developing novel therapeutics for various diseases, including cancer, infectious diseases, and neurodegenerative disorders.

References

Application Notes and Protocols: Synthesis of 2-Bromo-6-methoxybenzothiazole via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 2-Bromo-6-methoxybenzothiazole from 2-Amino-6-methoxybenzothiazole using the Sandmeyer reaction. This method is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl amine to an aryl bromide through a diazonium salt intermediate.[1][2][3][4]

Reaction Scheme

The overall reaction is as follows:

2-Amino-6-methoxybenzothiazole -> 2-Bromo-6-methoxybenzothiazole

Step 1: Diazotization

alt text

2-Amino-6-methoxybenzothiazole NaNO2, HBr, H2O, 0-5°C

6-Methoxy-1,3-benzothiazole-2-diazonium bromide

Step 2: Sandmeyer Reaction

6-Methoxy-1,3-benzothiazole-2-diazonium bromide CuBr, HBr

alt text

2-Bromo-6-methoxybenzothiazole

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified.

Compound NameIUPAC NameFormulaMW ( g/mol )Physical StateCAS No.
Starting Material
2-Amino-6-methoxybenzothiazole6-methoxy-1,3-benzothiazol-2-amineC₈H₈N₂OS180.23Off-white solid1747-60-0
Reagents
Hydrobromic AcidHydrobromic AcidHBr80.91Colorless liquid (48% aq.)10035-10-6
Sodium NitriteSodium NitriteNaNO₂69.00White solid7632-00-0
Copper(I) BromideCopper(I) BromideCuBr143.45Light green solid7787-70-4
Product
2-Bromo-6-methoxybenzothiazole2-bromo-6-methoxy-1,3-benzothiazoleC₈H₆BrNOS244.11Solid2941-58-4

Safety Precautions

This protocol must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.

  • 2-Amino-6-methoxybenzothiazole : Toxic if swallowed and is suspected of causing genetic defects.[5] It may cause skin, eye, and respiratory irritation.[6][7]

  • Hydrobromic Acid (48%) : Corrosive. Causes severe skin burns and eye damage.[8][9] May cause respiratory irritation.[9] Reacts with metals to produce flammable hydrogen gas.

  • Sodium Nitrite : Strong oxidizer that may intensify fire. Toxic if swallowed or inhaled.

  • Diazonium Salts (Intermediate) : Aryl diazonium salts are thermally unstable and potentially explosive, especially when dry. It is critical to keep the reaction temperature at 0-5°C during generation and to use the solution immediately without isolation.

  • Copper(I) Bromide : Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.

  • 2-Bromo-6-methoxybenzothiazole (Product) : Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

Experimental Protocol

This protocol is adapted from a standard Sandmeyer procedure for a related benzothiazole derivative.

Part A: Diazotization of 2-Amino-6-methoxybenzothiazole
  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Amino-6-methoxybenzothiazole (9.01 g, 0.05 mol).

  • To the flask, add 48% aqueous hydrobromic acid (40 mL, ~0.35 mol). Stir the mixture to form a slurry.

  • Cool the flask in an ice-salt bath to an internal temperature of 0°C. Maintain this temperature throughout the next step.

  • In a separate beaker, dissolve sodium nitrite (3.62 g, 0.0525 mol) in 15 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine slurry over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5°C. The mixture will turn into a clear, yellowish solution of the diazonium salt.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes.

Part B: Sandmeyer Reaction
  • In a separate 500 mL flask, dissolve Copper(I) Bromide (8.60 g, 0.06 mol) in 20 mL of 48% hydrobromic acid.

  • Carefully and slowly, add the cold diazonium salt solution (from Part A) in portions to the stirred Copper(I) Bromide solution. This can be done using a dropping funnel.

  • Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the foaming manageable.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Gently heat the mixture on a steam bath or in a water bath to 50-60°C for 30 minutes to ensure the decomposition of the diazonium salt is complete (i.e., until nitrogen evolution ceases).

  • Cool the dark reaction mixture to room temperature.

Part C: Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Extract the product with diethyl ether or dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of 2M NaOH solution (to remove excess acid), and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-Bromo-6-methoxybenzothiazole. An alternative reported purification involves eluting with 5% ethyl acetate in hexane.[8]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

Parameter2-Amino-6-methoxybenzothiazoleSodium NitriteCopper(I) Bromide2-Bromo-6-methoxybenzothiazole
Mass (g) 9.013.628.60(Theoretical: 12.2)
Moles (mol) 0.050.05250.06(Theoretical: 0.05)
Equivalents 1.01.051.2-
Appearance Off-white solidWhite solidLight green solidSolid
Melting Point (°C) 165-167[6]271504N/A
Boiling Point (°C) N/A320 (dec.)1345335.4[8][9]
Expected Yield ---Yields for Sandmeyer reactions can vary. A reported yield for a similar synthesis is ~80%. An alternative non-aqueous protocol reported a yield of 12% after purification.[8]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

Sandmeyer_Workflow start_material 2-Amino-6-methoxybenzothiazole in 48% HBr diazotization Diazotization (0-5 °C) start_material->diazotization reagent_NaNO2 aq. NaNO2 reagent_NaNO2->diazotization diazonium_salt Diazonium Salt Solution diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (N2 evolution) diazonium_salt->sandmeyer reagent_CuBr CuBr in HBr reagent_CuBr->sandmeyer workup Work-up (Extraction, Washes) sandmeyer->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure 2-Bromo-6- methoxybenzothiazole purification->product

Caption: Workflow for the synthesis of 2-Bromo-6-methoxybenzothiazole.

References

Application of 2-Bromo-6-methoxybenzothiazole in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties. The benzothiazole scaffold is considered a "privileged structure," frequently appearing in molecules with potent biological effects. While direct studies on 2-Bromo-6-methoxybenzothiazole are limited in publicly available literature, its structural features—a bromine atom at the 2-position and a methoxy group at the 6-position—suggest its potential as a promising candidate for anticancer drug development. The bromine atom can serve as a versatile synthetic handle for further molecular modifications, while the methoxy group can influence the compound's lipophilicity and interactions with biological targets.

This document provides a comprehensive overview of the potential applications of 2-Bromo-6-methoxybenzothiazole in cancer research, based on the established activities of structurally related benzothiazole derivatives. It includes detailed experimental protocols for evaluating its anticancer efficacy and diagrams of relevant signaling pathways that may be targeted.

Potential Anticancer Applications

Based on structure-activity relationship (SAR) studies of analogous compounds, 2-Bromo-6-methoxybenzothiazole and its derivatives could be investigated for the following applications in cancer research:

  • Cytotoxic Agent: As a primary screening candidate against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.

  • Inhibitor of Signaling Pathways: To investigate its potential to modulate key cellular signaling pathways implicated in cancer progression, such as PI3K/Akt/mTOR, JAK/STAT, and MAPK/ERK.[1]

  • Apoptosis Inducer: To study its ability to induce programmed cell death (apoptosis) in cancer cells, a common mechanism of action for many anticancer drugs.

  • Enzyme Inhibitor: To explore its inhibitory activity against specific enzymes that are overexpressed or hyperactivated in cancer, such as protein kinases or oxidoreductases.[2][3]

Quantitative Data Summary

The following table summarizes the anticancer activity of various 2,6-disubstituted benzothiazole derivatives, providing a reference for the potential efficacy of 2-Bromo-6-methoxybenzothiazole.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Substituted phenylamino based methoxybenzothiazoleHeLa0.5 ± 0.02[4][5]
Substituted phenylamino based methoxy methylbenzothiazoleHeLa0.6 ± 0.29[4][5]
Naphthalimide derivativeHT-293.72 ± 0.3[4][5]
A5494.074 ± 0.3[4][5]
MCF-77.91 ± 0.4[4][5]
Another Naphthalimide derivativeHT-293.47 ± 0.2[4][5]
A5493.89 ± 0.3[4][5]
MCF-75.08 ± 0.3[4][5]
Sulphonamide based acetamide benzothiazoleMCF-734.5[4][5]
HeLa44.15[4][5]
MG6336.1[4][5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 2-Bromo-6-methoxybenzothiazole in a cancer cell line.

Materials:

  • 2-Bromo-6-methoxybenzothiazole

  • Human cancer cell line (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Bromo-6-methoxybenzothiazole in DMSO.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by 2-Bromo-6-methoxybenzothiazole.

Materials:

  • Cancer cell line

  • 2-Bromo-6-methoxybenzothiazole

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed the cells in 6-well plates and treat them with 2-Bromo-6-methoxybenzothiazole at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK RAS/RAF JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK ERK->Proliferation MAPK->ERK STAT STAT JAK->STAT STAT->Proliferation BMBT 2-Bromo-6-methoxy- benzothiazole BMBT->EGFR BMBT->Akt BMBT->mTOR

Caption: Potential inhibition of EGFR and PI3K/Akt/mTOR signaling pathways by 2-Bromo-6-methoxybenzothiazole.

Experimental Workflow Diagram

G cluster_invitro In Vitro Screening start Cancer Cell Line Culture treatment Treatment with 2-Bromo-6-methoxybenzothiazole start->treatment mtt MTT Assay for Cell Viability (IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot for Protein Expression treatment->western data Data Analysis mtt->data apoptosis->data western->data

Caption: Workflow for the in vitro evaluation of the anticancer activity of 2-Bromo-6-methoxybenzothiazole.

Conclusion

While further direct experimental validation is required, the existing literature on structurally similar benzothiazole derivatives strongly supports the potential of 2-Bromo-6-methoxybenzothiazole as a valuable scaffold for the development of novel anticancer agents. The protocols and information provided herein offer a solid foundation for researchers to initiate investigations into the anticancer properties of this promising compound. The exploration of its mechanism of action, particularly its effects on key signaling pathways, will be crucial in elucidating its therapeutic potential.

References

Application Notes: Synthesis and Biological Evaluation of Novel Schiff Bases from 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 2-aminobenzothiazole scaffolds are a significant class of compounds in medicinal chemistry.[1] The fusion of a benzene ring with a thiazole ring creates a versatile heterocyclic structure, and the imine or azomethine group (-C=N-) characteristic of Schiff bases is crucial for their potent biological activities.[1] Specifically, derivatives of 2-amino-6-methoxybenzothiazole have attracted considerable attention due to their broad pharmacological spectrum, which includes antimicrobial, antioxidant, and anticancer properties.[2][3] The methoxy group at the 6-position often enhances the lipophilicity and electronic properties of the molecule, potentially improving its therapeutic efficacy. These application notes provide detailed protocols for the synthesis of novel Schiff bases from 2-amino-6-methoxybenzothiazole and for the evaluation of their biological potential.

Synthesis of Novel Schiff Bases

The primary synthetic route to these Schiff bases is a condensation reaction between 2-amino-6-methoxybenzothiazole and various substituted aromatic aldehydes. This reaction is typically catalyzed by a small amount of acid or base and is often carried out under reflux conditions in an alcoholic solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_analysis Analysis & Product Reactant1 2-Amino-6-methoxy- benzothiazole Condensation Condensation Reaction (Ethanol, Reflux) Reactant1->Condensation Reactant2 Substituted Aromatic Aldehyde Reactant2->Condensation Isolation Isolation (Filtration) Condensation->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (FTIR, NMR, Mass Spec) Purification->Characterization Product Novel Schiff Base Product Characterization->Product

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from 2-Amino-6-methoxybenzothiazole

This protocol describes a general method for the synthesis of Schiff bases via condensation.[1][4][5]

Materials:

  • 2-Amino-6-methoxybenzothiazole

  • Substituted aromatic aldehyde (e.g., o-vanillin, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Catalyst (e.g., Glacial Acetic Acid or Piperidine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Filtration apparatus (Buchner funnel)

  • Recrystallization solvent (e.g., ethanol, carbon tetrachloride)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-6-methoxybenzothiazole (e.g., 0.005 mol) in a minimal amount of absolute ethanol (approx. 15-20 mL).

  • To this solution, add an equimolar amount of the selected substituted aromatic aldehyde (0.005 mol), also dissolved in a small volume of ethanol.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid or piperidine to the mixture.[1]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain reflux for 3-12 hours, with constant stirring.[1][4]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. The formation of the product can be visualized under UV light (254 nm).

  • Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with cold ethanol to remove unreacted starting materials.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or carbon tetrachloride to obtain the pure Schiff base.[1]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry to confirm its structure.[4]

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay evaluates the ability of the synthesized Schiff bases to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[1]

Materials:

  • Synthesized Schiff base compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Standard antioxidant (e.g., Ascorbic Acid or BHT)[1]

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the synthesized Schiff base in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 15 to 1000 µg/mL).[4]

    • Prepare a stock solution of the standard antioxidant (e.g., Ascorbic Acid) with the same concentration range.

    • Prepare a 0.1 mM or 40 µM solution of DPPH in methanol.[1] This solution should be freshly prepared and kept in the dark.

  • Assay in 96-Well Plate:

    • To each well, add 100 µL of the various concentrations of the sample or standard solution.

    • Add 100 µL of the methanolic DPPH solution to each well.[1]

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 15-30 minutes.[1][6]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[1]

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of the synthesized compounds against cancer cell lines.[7][8]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)[4][9]

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized Schiff base compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the Schiff base compounds in the culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[4]

Protocol 4: Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to screen the synthesized compounds for their ability to inhibit the growth of various microorganisms.[10][11]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)[9][10]

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin) and negative control (solvent)

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Spread the inoculum evenly over the entire surface of the agar plate using a sterile swab.[10]

  • Well Preparation: Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[10]

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the designated wells. Also, add the positive and negative controls to their respective wells.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

  • Interpretation: A larger zone of inhibition indicates higher antimicrobial activity. The results are compared with the standard antibiotic.

Biological_Evaluation_Workflow cluster_assays Biological Screening Assays cluster_results Data & Interpretation Product Synthesized Schiff Base Antioxidant Antioxidant Assay (DPPH Method) Product->Antioxidant Anticancer Anticancer Assay (MTT Method) Product->Anticancer Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Product->Antimicrobial Data1 Antioxidant Activity (IC50 Value) Antioxidant->Data1 Data2 Cytotoxicity (IC50 Value) Anticancer->Data2 Data3 Antimicrobial Potency (Zone of Inhibition) Antimicrobial->Data3

Quantitative Data Summary

The biological activity of novel Schiff bases is highly dependent on the nature and position of substituents on the aromatic aldehyde ring. Below are examples of reported activities for related benzothiazole Schiff base derivatives.

Table 1: Antioxidant Activity of o-Vanillin Derived Benzothiazole Schiff Bases

Compound Assay IC50 Value (µg/mL) Reference
o-Vanilidine-2-amino-6-chloro benzothiazole ABTS 52.36 [1]
o-Vanilidine-2-amino-6-bromo benzothiazole DPPH 248.82 [1]

| Butylated hydroxytoluene (BHT) | DPPH | Standard |[1] |

Table 2: Anticancer Activity of Substituted 2-Amino Benzothiazole Schiff Bases against HeLa Cell Line

Compound ID Key Substituent IC50 Value (µg/mL) Reference
SP16 Methoxy group 2.517 [4]
SP15 Hydroxyl group < 25 [4]
SP17 Thiole group < 25 [4]
SP13 Fluorine group 29.48 [4]

| Cisplatin (Standard) | - | 17.2 |[4] |

References

Application Notes and Protocols: 2-Bromo-6-methoxybenzothiazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-bromo-6-methoxybenzothiazole as a versatile building block in the synthesis of novel kinase inhibitors. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of various protein kinases. The strategic placement of a methoxy group at the 6-position and a bromine atom at the 2-position allows for targeted derivatization to explore structure-activity relationships (SAR) and develop potent and selective kinase inhibitors. This document outlines synthetic strategies, key experimental protocols, and the biological context for inhibitors derived from this scaffold, with a focus on the PI3K/Akt signaling pathway.

Target Signaling Pathway: PI3K/Akt/mTOR

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[1][3] Kinase inhibitors targeting key nodes in this pathway, such as PI3K, Akt, and mTOR, have shown significant promise in oncology. The 6-methoxybenzothiazole core has been incorporated into inhibitors targeting this pathway, particularly PI3Kβ.[4]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Substituted-6-methoxy- benzothiazole Inhibitor Inhibitor->PI3K

PI3K/Akt/mTOR signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity of a series of benzothiazole derivatives against PI3K isoforms and various cancer cell lines. While not directly synthesized from 2-bromo-6-methoxybenzothiazole, these compounds share the core 6-methoxybenzothiazole scaffold and provide valuable SAR insights.

Table 1: In Vitro Kinase Inhibitory Activity of 6-Methoxybenzothiazole Derivatives

Compound IDR Group (at 2-position)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)
10 See Ref.[4]>10000114>100003125>10000
11 See Ref.[4]135135>10000112>10000
GDC-0941-33336317

Data extracted from reference[4].

Table 2: Anti-proliferative Activities of 6-Methoxybenzothiazole Derivatives

Compound IDPC-3 (Prostate) IC₅₀ (µM)DU145 (Prostate) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)AGS (Gastric) IC₅₀ (µM)SW-620 (Colon) IC₅₀ (µM)MRC5 (Normal) IC₅₀ (µM)
10 1.353.111.551.481.331.2911.22
11 0.350.620.440.480.410.4333.11
GDC-09410.560.890.410.510.390.4815.84

Data extracted from reference[4].

Experimental Protocols

The bromine atom at the 2-position of 2-bromo-6-methoxybenzothiazole serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Synthetic_Workflow Start 2-Bromo-6-methoxy- benzothiazole Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Aryl 2-Aryl-6-methoxy- benzothiazole (Kinase Inhibitor) Suzuki->Aryl Amino 2-Amino-6-methoxy- benzothiazole Derivative (Kinase Inhibitor) Buchwald->Amino Boronic Arylboronic Acid/ Ester Boronic->Suzuki Amine Primary/Secondary Amine Amine->Buchwald

General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-methoxybenzothiazoles

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-6-methoxybenzothiazole with an aryl or heteroaryl boronic acid.

Materials:

  • 2-Bromo-6-methoxybenzothiazole

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-6-methoxybenzothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.[5]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent system, for example, a mixture of anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask via syringe.[5]

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[5]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and dilute the mixture with an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the product with the organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-methoxybenzothiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-(Substituted-amino)-6-methoxybenzothiazoles

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of 2-bromo-6-methoxybenzothiazole with a primary or secondary amine.

Materials:

  • 2-Bromo-6-methoxybenzothiazole

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (2 mol%)

  • XPhos or other suitable bulky, electron-rich phosphine ligand (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add 2-bromo-6-methoxybenzothiazole (1.0 equiv), the desired amine (1.2 equiv), and the base (1.4 equiv).[5]

  • In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).[5]

  • Add the catalyst/ligand mixture to the Schlenk tube containing the substrate, amine, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[5]

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[5]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(substituted-amino)-6-methoxybenzothiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The biological data from related 6-methoxybenzothiazole derivatives suggest key structural features that influence kinase inhibitory activity.

SAR_Logic Core 6-Methoxybenzothiazole Core Position2 Substitution at 2-Position Core->Position2 is critical for ArylSub Aryl/Heteroaryl (via Suzuki) Position2->ArylSub AminoSub Substituted Amino (via Buchwald-Hartwig) Position2->AminoSub Potency Kinase Inhibitory Potency & Selectivity ArylSub->Potency PhysChem Physicochemical Properties ArylSub->PhysChem AminoSub->Potency AminoSub->PhysChem Hinge Hinge-Binding Interactions Potency->Hinge ADME ADME Profile PhysChem->ADME Morpholine Morpholine Moiety Morpholine->AminoSub Morpholine->Potency enhances

Logical relationships in SAR for 6-methoxybenzothiazole inhibitors.
  • 2-Position Substitution: The nature of the substituent at the 2-position is critical for activity and selectivity. The introduction of various aryl, heteroaryl, or amino groups allows for the exploration of different pockets within the kinase active site.

  • Morpholine Moiety: The presence of a morpholine group at the 2-position of the benzothiazole has been shown to be important for potent antitumor activity, particularly for PI3Kβ inhibition.[4]

  • 6-Methoxy Group: The electron-donating methoxy group at the 6-position can influence the electronic properties of the benzothiazole ring system and may be involved in key interactions with the target kinase. It can also impact the metabolic stability and pharmacokinetic properties of the inhibitor.

By systematically applying the synthetic protocols described herein, researchers can generate libraries of novel 2,6-disubstituted benzothiazole derivatives for screening against various kinase targets, leading to the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Mizoroki-Heck Reaction with Bromo-benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Mizoroki-Heck reaction with various bromo-benzothiazole isomers. The protocols outlined below are designed to be a starting point for reaction optimization and can be adapted for a range of olefin coupling partners. Benzothiazole derivatives are significant scaffolds in medicinal chemistry and drug development, and the C-C bond formation facilitated by the Mizoroki-Heck reaction is a powerful tool for their functionalization.[1]

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene.[2] This reaction is of paramount importance in organic synthesis for the construction of carbon-carbon bonds with high stereoselectivity. For bromo-benzothiazoles, the reaction typically proceeds at the carbon-bromine bond, allowing for the introduction of various alkenyl groups to the benzothiazole core. The general transformation is depicted below:

Scheme 1: General Mizoroki-Heck Reaction with Bromo-benzothiazoles

The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and selectivity. The following sections provide detailed protocols and quantitative data for the Mizorok-Heck reaction with different bromo-benzothiazole isomers and alkenes.

Data Presentation: Reaction Yields

The following tables summarize the yields of the Mizoroki-Heck reaction between various bromo-benzothiazole substrates and different alkenes under specific reaction conditions. This data is compiled from the scientific literature and serves as a benchmark for expected outcomes.

Table 1: Mizoroki-Heck Reaction of 2-Bromobenzothiazole with Various Alkenes

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1201285
Ethyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002478
n-Butyl acrylatePd(OAc)₂ (2)noneEt₃NNMP140692
Methyl methacrylatePd/C (5)noneNa₂CO₃NMP1301275

Table 2: Mizoroki-Heck Reaction of 6-Bromobenzothiazole with Various Alkenes

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (3)P(o-tolyl)₃ (6)K₂CO₃DMAc1402488
Ethyl acrylatePd(OAc)₂ (3)noneEt₃NDMF1101882
n-Butyl acrylatePdCl₂(PPh₃)₂ (2)noneNaOAcDMF1002495
Acrylic acidPd(OAc)₂ (5)noneK₂CO₃Water100470

Experimental Protocols

The following are detailed methodologies for performing the Mizoroki-Heck reaction with bromo-benzothiazoles.

Protocol 1: Mizoroki-Heck Coupling of 2-Bromobenzothiazole with Styrene

This protocol is a general procedure for the coupling of 2-bromobenzothiazole with styrene using a palladium acetate catalyst and triphenylphosphine as a ligand.

Materials:

  • 2-Bromobenzothiazole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromobenzothiazole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (5 mL).

  • Stir the mixture for 10 minutes at room temperature to ensure proper mixing.

  • Add styrene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(E)-styrylbenzothiazole.

Protocol 2: Mizoroki-Heck Coupling of 6-Bromobenzothiazole with n-Butyl Acrylate

This protocol describes the reaction of 6-bromobenzothiazole with n-butyl acrylate using a phosphine-free palladium catalyst system.

Materials:

  • 6-Bromobenzothiazole

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a microwave reaction vial, combine 6-bromobenzothiazole (1.0 mmol, 1.0 equiv) and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add anhydrous NMP (4 mL).

  • Add triethylamine (1.5 mmol, 1.5 equiv).

  • Add n-butyl acrylate (1.2 mmol, 1.2 equiv).

  • Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 6 hours. Alternatively, the reaction can be heated conventionally in a sealed tube at the same temperature.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with saturated aqueous ammonium chloride solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield pure (E)-butyl 3-(benzothiazol-6-yl)acrylate.

Mandatory Visualizations

Mizoroki-Heck Reaction Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Add Bromo-benzothiazole, Pd Catalyst, and Ligand (if applicable) to a dry flask prep2 Add Base and anhydrous Solvent prep1->prep2 prep3 Degas the mixture (optional) and establish inert atmosphere prep2->prep3 prep4 Add Alkene prep3->prep4 react Heat the reaction mixture with vigorous stirring prep4->react Seal the vessel workup1 Cool to room temperature react->workup1 workup2 Quench the reaction (e.g., with water or NH4Cl) workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Wash the organic layer (e.g., with brine) workup3->workup4 workup5 Dry over anhydrous salt (e.g., Na2SO4 or MgSO4) workup4->workup5 workup6 Filter and concentrate under reduced pressure workup5->workup6 purify Purify the crude product (e.g., column chromatography) workup6->purify

Caption: A generalized experimental workflow for the Mizoroki-Heck reaction.

Simplified Mizoroki-Heck Catalytic Cycle

G cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X      L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-Alkene        L₂ pd_complex1->pd_complex2 Alkene Coordination pd_complex3 R-Pd(II)-H    L₂ pd_complex2->pd_complex3 Migratory Insertion pd_complex3->pd0 β-Hydride Elimination & Reductive Elimination (+ Base) Product Alkenyl-benzothiazole Salt [Base-H]⁺X⁻ ArX Bromo-benzothiazole (Ar-X) Alkene Alkene Base Base

Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Use of 2-Bromo-6-methoxybenzothiazole in Developing Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-Bromo-6-methoxybenzothiazole scaffold in the synthesis and development of novel anti-inflammatory agents. This document details synthetic protocols, biological evaluation methods, and key data for derivatives of 6-methoxybenzothiazole, highlighting its potential as a privileged structure in medicinal chemistry.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in pharmaceutical research due to their wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The 6-methoxybenzothiazole core, in particular, has been identified as a key pharmacophore in the development of potent anti-inflammatory agents. While 2-amino-6-methoxybenzothiazole is a more common starting material, 2-Bromo-6-methoxybenzothiazole serves as a versatile intermediate for the synthesis of various 2-substituted derivatives through nucleophilic substitution reactions. This allows for the introduction of diverse functionalities at the 2-position, enabling the fine-tuning of pharmacological activity.

Synthesis of 2-Substituted-6-methoxybenzothiazole Derivatives

The synthesis of anti-inflammatory agents based on the 6-methoxybenzothiazole scaffold can be approached through several routes. A common strategy involves the initial synthesis of 2-amino-6-methoxybenzothiazole, which can then be converted to 2-Bromo-6-methoxybenzothiazole. This bromo-derivative can subsequently be used to generate a library of compounds with varying substituents at the 2-position.

Protocol 1: Synthesis of 2-Amino-6-methoxybenzothiazole

This protocol describes the synthesis of the key precursor, 2-amino-6-methoxybenzothiazole, from p-anisidine.

Materials:

  • p-Anisidine

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Bromine

  • Glacial acetic acid

  • Rectified spirit (Ethanol)

Procedure:

  • To a solution of p-anisidine in a suitable solvent, add ammonium thiocyanate in an acidic medium (e.g., hydrochloric acid) to form the corresponding 1-(4-methoxyphenyl)thiourea.

  • The formed thiourea derivative is then cyclized in the presence of an oxidizing agent. To this, add bromine in glacial acetic acid dropwise.

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture in an ice-water bath to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from rectified spirit to obtain pure 2-amino-6-methoxybenzothiazole.[4]

Protocol 2: Synthesis of 2-Bromo-6-methoxybenzothiazole

This protocol outlines the conversion of 2-amino-6-methoxybenzothiazole to 2-Bromo-6-methoxybenzothiazole via a Sandmeyer-type reaction.

Materials:

  • 2-Amino-6-methoxybenzothiazole

  • Isoamyl nitrite

  • Copper(II) bromide (CuBr2)

  • Suitable solvent (e.g., acetonitrile)

Procedure:

  • Dissolve 2-amino-6-methoxybenzothiazole in a suitable solvent.

  • Add isoamyl nitrite and CuBr2 to the solution.

  • Heat the reaction mixture to facilitate the Sandmeyer reaction, leading to the formation of 2-Bromo-6-methoxybenzothiazole.

Protocol 3: Synthesis of 2-Substituted-6-methoxybenzothiazole Derivatives from 2-Bromo-6-methoxybenzothiazole (General)

This generalized protocol describes the nucleophilic substitution of the bromo group to introduce various functionalities.

Materials:

  • 2-Bromo-6-methoxybenzothiazole

  • Nucleophile (e.g., amines, thiols, alcohols)

  • Palladium catalyst (for cross-coupling reactions)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., DMF, THF, Dioxane)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-6-methoxybenzothiazole in an appropriate anhydrous solvent.

  • Add the desired nucleophile and a suitable base.

  • For cross-coupling reactions, add a palladium catalyst and a ligand.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-6-methoxybenzothiazole derivative.

Anti-Inflammatory Activity Evaluation

The synthesized 6-methoxybenzothiazole derivatives can be evaluated for their anti-inflammatory potential using various in vitro and in vivo assays.

Protocol 4: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for assessing acute inflammation.[1][4]

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in normal saline

  • Test compounds (synthesized 6-methoxybenzothiazole derivatives)

  • Standard drug (e.g., Diclofenac sodium, Indomethacin)

  • Vehicle (e.g., 0.5% Sodium carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: a control group (vehicle), a standard drug group, and test groups for different doses of the synthesized compounds.

  • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • After one hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Protocol 5: In Vitro Anti-Inflammatory Activity - COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the compounds to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds

  • Buffer solution (e.g., Tris-HCl)

  • Detection reagents (specific to the assay kit)

Procedure:

  • Prepare different concentrations of the test compounds.

  • In a microplate, add the buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound.

  • Pre-incubate the mixture for a specified time at a controlled temperature.

  • Initiate the reaction by adding arachidonic acid.

  • After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA, colorimetric, or fluorometric).

  • Calculate the percentage of COX inhibition and determine the IC50 values (the concentration of the compound that causes 50% inhibition).

Data Presentation

The following tables summarize the anti-inflammatory activity of representative 6-methoxybenzothiazole derivatives from the literature.

Table 1: In Vivo Anti-inflammatory Activity of 2-Amino-6-methoxybenzothiazole Derivatives

Compound IDDose (mg/kg)Time (min)% Inhibition of Paw EdemaReference
6-methoxy-1,3-benzothiazole-2-amine10030Significant[4]
60Significant[4]
90Significant[4]
120Significant[4]
150Significant[4]
180Comparable to Diclofenac[4]
Diclofenac Sodium (Standard)1003058.38[4]
6067.04[4]
9078.13[4]
12085.25[4]
15094.28[4]
18099.56[4]

Table 2: In Vivo Anti-inflammatory Activity of Other Benzothiazole Derivatives

Compound IDDose (µM/kg)Time (h)% Inhibition of Paw EdemaReference
17c-172[1]
276[1]
380[1]
17i-164[1]
273[1]
378[1]
Indomethacin (Standard)-168[1]
272[1]
375[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_0 Synthesis Workflow p-Anisidine p-Anisidine 2-Amino-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole p-Anisidine->2-Amino-6-methoxybenzothiazole Cyclization 2-Bromo-6-methoxybenzothiazole 2-Bromo-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole->2-Bromo-6-methoxybenzothiazole Sandmeyer Reaction 2-Substituted Derivatives 2-Substituted Derivatives 2-Bromo-6-methoxybenzothiazole->2-Substituted Derivatives Nucleophilic Substitution

Caption: Synthetic workflow for 2-substituted-6-methoxybenzothiazoles.

G cluster_1 In Vivo Anti-Inflammatory Assay Workflow Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis G cluster_2 Proposed Anti-Inflammatory Mechanism Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->COX-1 / COX-2 Inhibition

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylbenzothiazoles from 2-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis of 2-arylbenzothiazoles and related derivatives from 2-bromobenzothiazole. The methodologies described herein utilize several powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and functional materials. The ability to efficiently and selectively introduce aryl and other substituents at the 2-position of the benzothiazole ring is of paramount importance for the development of new chemical entities. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering a significant advantage over classical synthetic methods. This document outlines established protocols for the synthesis of 2-substituted benzothiazoles starting from the readily available 2-bromobenzothiazole.

General Reaction Scheme

The core of the described methodologies is the palladium-catalyzed cross-coupling of 2-bromobenzothiazole with a suitable coupling partner. The general transformation is depicted below:

G cluster_0 a b a->b 2-Bromobenzothiazole j b->j 2-Substituted Benzothiazole c d c->d [Pd] catalyst e f e->f Ligand, Base g h g->h Solvent, Temp. i Coupling Partner

Caption: General Palladium-Catalyzed Cross-Coupling Reaction.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzothiazoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. The reaction of 2-bromobenzothiazole with various arylboronic acids provides a direct route to a diverse range of 2-arylbenzothiazole derivatives.

Summary of Reaction Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)-K₂CO₃DME/H₂O901250
24-Acetylphenylboronic acidPd₂(dba)₃ (2)-K₂CO₃DME/H₂O901275
34-Aminophenylboronic acid esterPd₂(dba)₃ (2)-K₂CO₃DME/H₂O901280
43-Thiopheneboronic acidPd₂(dba)₃ (2)-K₂CO₃DME/H₂O901265
52-Naphthaleneboronic acidPd₂(dba)₃ (2)-K₂CO₃DME/H₂O901270
64-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9531Moderate
74-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9531Good

Note: Yields are based on published data and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure for the Synthesis of 2-Arylbenzothiazoles:

  • To a dried Schlenk flask, add 2-bromobenzothiazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., DME/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the indicated time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.

G a Setup Reaction Vessel b Inert Atmosphere a->b c Add Reagents & Solvent b->c d Heat & Stir c->d e Monitor Progress (TLC) d->e f Work-up e->f g Purification f->g h Characterization g->h

Caption: Experimental Workflow for Cross-Coupling Reactions.

Heck Reaction: Synthesis of 2-Alkenylbenzothiazoles

The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene, providing access to vinyl-substituted benzothiazoles.

Summary of Reaction Conditions for Heck Reaction
EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (5)-K₂CO₃DMAc1201865-75
3CyclohexenePd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃1,4-Dioxane1102060-70

Note: These conditions are based on the reaction with 2-chloro-4-bromobenzothiazole and serve as a starting point for optimization with 2-bromobenzothiazole.[1]

Experimental Protocol: Heck Reaction

General Procedure for the Synthesis of 2-Alkenylbenzothiazoles:

  • In a sealed tube, combine 2-bromobenzothiazole (1.0 mmol), the alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if required, e.g., P(o-tol)₃, 10 mol%), and base (e.g., Et₃N, 2.0 mmol).[1]

  • Add the degassed solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours).[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 2-Alkynylbenzothiazoles

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond, providing a route to 2-alkynylbenzothiazole derivatives.

Summary of Reaction Conditions for Sonogashira Coupling
EntryAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF606
21-HexynePd₂(dba)₃ (1.5)CuI (3)DIPAToluene7012
3EthynyltrimethylsilanePd(OAc)₂ (2)CuI (4)Cs₂CO₃DMF808

Note: These are representative conditions and may require optimization for specific substrates.

Experimental Protocol: Sonogashira Coupling

General Procedure for the Synthesis of 2-Alkynylbenzothiazoles:

  • To a dried Schlenk flask, add 2-bromobenzothiazole (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the mixture to the specified temperature (e.g., 60 °C) and stir for the indicated time (e.g., 6 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzothiazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2-aminobenzothiazole derivatives.

Summary of Reaction Conditions for Buchwald-Hartwig Amination
EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene10012
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane11018
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene10016

Note: These are representative conditions and may require optimization for specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination

General Procedure for the Synthesis of 2-Aminobenzothiazoles:

  • In a glovebox, to a dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).[1]

  • Add 2-bromobenzothiazole (1.0 mmol) and the amine (1.2 mmol).[1]

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 2-aminobenzothiazole.

Conclusion

The palladium-catalyzed cross-coupling reactions of 2-bromobenzothiazole provide a powerful and versatile strategy for the synthesis of a wide variety of 2-substituted benzothiazole derivatives. The protocols outlined in these application notes offer robust starting points for the development of novel compounds for pharmaceutical and materials science applications. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best results.

References

Application Notes and Protocols: 2-Bromo-6-methoxybenzothiazole as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-6-methoxybenzothiazole as a key intermediate in the synthesis of biologically active compounds. The protocols and data presented herein are based on established methodologies for benzothiazole derivatives and serve as a guide for the development of novel therapeutics.

Application Note 1: Development of Novel Kinase Inhibitors for Oncology

The benzothiazole scaffold is a privileged structure in the design of kinase inhibitors, which are crucial in cancer therapy. The 2-bromo-6-methoxybenzothiazole core can be elaborated to generate potent inhibitors of various kinases implicated in cancer cell proliferation and survival, such as Protein Tyrosine Kinases (PTKs), p38α MAPK, and Rho-associated kinase (ROCK-II). The bromine atom at the 2-position serves as a versatile handle for introducing diverse aryl and heteroaryl moieties via Suzuki coupling reactions, enabling the exploration of the chemical space around the ATP-binding site of kinases. The methoxy group at the 6-position can contribute to favorable pharmacokinetic properties.

Derivatives of 2-Bromo-6-methoxybenzothiazole can be designed to mimic the adenine region of ATP, competitively inhibiting kinase activity and disrupting pro-cancer signaling pathways.[1] Structure-activity relationship (SAR) studies on related benzothiazoles have shown that substitutions at the 2- and 6-positions are critical for potent anticancer activity.

Logical Relationship: Kinase Inhibition Strategy

G cluster_0 Drug Discovery Strategy 2-Bromo-6-methoxybenzothiazole 2-Bromo-6-methoxybenzothiazole Suzuki Coupling Suzuki Coupling 2-Bromo-6-methoxybenzothiazole->Suzuki Coupling Diverse Libraries Diverse Libraries Suzuki Coupling->Diverse Libraries SAR Studies SAR Studies Diverse Libraries->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Kinase Inhibitor Candidate Kinase Inhibitor Candidate Lead Optimization->Kinase Inhibitor Candidate

Caption: Drug discovery workflow for kinase inhibitors.

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activities of hypothetical derivatives of 2-Bromo-6-methoxybenzothiazole against selected kinases.

Compound IDR-Group (at C2-position)p38α MAPK IC50 (nM)ROCK-II IC50 (nM)
BMZ-001 Phenyl150210
BMZ-002 4-Fluorophenyl85120
BMZ-003 4-Aminophenyl5075
BMZ-004 Pyridin-4-yl6590
SB203580 (Ref.) -50-

Application Note 2: Synthesis of Anti-inflammatory Agents

Chronic inflammation is a key factor in the development of various diseases. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties. The 2-Bromo-6-methoxybenzothiazole intermediate can be utilized to synthesize compounds that modulate inflammatory pathways, such as the NF-κB signaling pathway, and inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.

Signaling Pathway: NF-κB Inhibition

Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response BMZ Derivative BMZ Derivative BMZ Derivative->IKK Complex

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity

The following table shows the in vitro anti-inflammatory activity of hypothetical compounds derived from 2-Bromo-6-methoxybenzothiazole.

Compound IDR-Group (at C2-position)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
BMZ-A01 Phenylamino15.220.5
BMZ-A02 4-Chlorophenylamino8.712.1
BMZ-A03 (4-Fluorophenyl)urea5.17.8
BMZ-A04 (Pyridin-4-yl)amino10.515.3
Diclofenac (Ref.) -9.814.2

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-methoxybenzothiazole

This protocol describes the synthesis of the title intermediate from 2-Amino-6-methoxybenzothiazole via a Sandmeyer-type reaction.

Materials:

  • 2-Amino-6-methoxybenzothiazole

  • Isoamyl nitrite

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Dissolve 2-Amino-6-methoxybenzothiazole (1.0 eq) in acetonitrile.

  • Slowly add isoamyl nitrite (1.05 eq) to the solution at room temperature.

  • Add CuBr₂ (1.2 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate and filter the mixture through celite.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-Bromo-6-methoxybenzothiazole.

Experimental Workflow: Synthesis of 2-Bromo-6-methoxybenzothiazole

cluster_workflow Synthesis Workflow start Start dissolve Dissolve 2-Amino-6-methoxybenzothiazole in Acetonitrile start->dissolve add_reagents Add Isoamyl Nitrite and CuBr2 dissolve->add_reagents reaction Stir at Room Temperature add_reagents->reaction workup Work-up: Ethyl Acetate Extraction, Brine Wash, Drying reaction->workup purification Column Chromatography workup->purification end End Product purification->end

Caption: Synthesis of the core intermediate.

Protocol 2: Suzuki Coupling of 2-Bromo-6-methoxybenzothiazole

This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling of 2-Bromo-6-methoxybenzothiazole with various arylboronic acids.[2][3][4][5][6]

Materials:

  • 2-Bromo-6-methoxybenzothiazole

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction flask, add 2-Bromo-6-methoxybenzothiazole (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Add Pd(OAc)₂ (0.05 eq) and SPhos (0.1 eq).

  • Add anhydrous 1,4-dioxane and degassed water (4:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture at 80-100 °C under a nitrogen or argon atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2-aryl-6-methoxybenzothiazole.

Protocol 3: Synthesis of 2-Amido-6-methoxybenzothiazole Derivatives

This protocol outlines the synthesis of amide derivatives from 2-amino-6-methoxybenzothiazole, which can be obtained from the bromo-intermediate via amination.

Materials:

  • 2-Amino-6-methoxybenzothiazole

  • Carboxylic acid (e.g., benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DCM.

  • Add DCC (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Add 2-Amino-6-methoxybenzothiazole (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-bromopyridines.

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Product

Low or no yield is a frequent challenge when working with 2-bromopyridines due to several factors, including the electron-deficient nature of the pyridine ring and potential catalyst inhibition.

Primary Causes and Solutions:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and poisoning the catalyst.[1][2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][3] These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[1] Consider using pre-formed Pd(0) catalysts or specialized pre-catalysts designed for challenging substrates.[2][4]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds like 2-bromopyridines.[1]

    • Solution: The choice of base is crucial for activating the boronic acid.[2] Screen stronger bases like K₃PO₄ or Cs₂CO₃ to promote this step.[1][5]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, a common side reaction, especially with aqueous bases.[1][2]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to prevent this side reaction.[1] Employing anhydrous conditions and milder bases like KF can also be beneficial.[5]

  • Poor Reagent Quality or Reaction Conditions: Impurities in reagents, particularly sulfur-containing compounds, can poison the catalyst.[2] The presence of oxygen can lead to catalyst decomposition.[2][4]

    • Solution: Ensure all reagents, especially the solvent and base, are pure and dry.[2][5] Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[1][2] Maintain a positive pressure of an inert gas throughout the reaction.[2]

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[1]

    • Solution: Screen different solvents or solvent mixtures. Common choices include 1,4-dioxane, toluene, or THF/water mixtures.[2][6] The addition of a co-solvent like DMF can sometimes aid in solubility.[1]

  • Inadequate Temperature: The reaction may require more thermal energy to proceed efficiently.[1]

    • Solution: Cautiously increase the reaction temperature, typically in the range of 80-110 °C.[1][2][4]

A systematic approach to troubleshooting low yields is recommended. The following flowchart can guide your decision-making process.

G start Low or No Yield check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents check_inert Ensure Rigorous Inert Conditions check_reagents->check_inert Reagents OK success Improved Yield check_reagents->success Impurity Found & Removed optimize_catalyst Optimize Catalyst System (Pd Source & Ligand) check_inert->optimize_catalyst Conditions Inert check_inert->success Oxygen Excluded optimize_base Optimize Base (Strength & Solubility) optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Yield Improves optimize_solvent Optimize Solvent System optimize_base->optimize_solvent No Improvement optimize_base->success Yield Improves optimize_temp Increase Reaction Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->success Yield Improves optimize_temp->success Yield Improves

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Issue 2: Significant Byproduct Formation

The observation of significant byproducts, such as homocoupling of the boronic acid or debromination of the 2-bromopyridine, can diminish the yield of the desired product.

Primary Causes and Solutions:

  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from two boronic acid molecules, is most commonly caused by the presence of oxygen in the reaction mixture.[1][2]

    • Solution: Thoroughly degas all solvents and the reaction mixture.[1] Employing at least three freeze-pump-thaw cycles is highly effective.[2] Maintaining a positive pressure of an inert gas (argon or nitrogen) is critical.[1][2]

  • Protodeboronation: As mentioned previously, this side reaction involves the replacement of the boronic acid group with a hydrogen atom and is often promoted by aqueous bases.[1][2]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] Consider using more stable boronic esters or trifluoroborate salts.[1] The choice of base can also influence this side reaction.[1]

  • Debromination: The 2-bromopyridine starting material can undergo debromination, leading to the formation of pyridine as a byproduct.

    • Solution: This can sometimes be attributed to the catalyst system or reaction conditions. Screening different ligands and bases may help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for the Suzuki coupling of 2-bromopyridines?

A1: There is no single "best" catalyst system, as the optimal choice depends on the specific substrates. However, systems employing bulky, electron-rich phosphine ligands are generally more successful for 2-bromopyridines.[2] Common and effective systems include a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a ligand such as SPhos, XPhos, or P(t-Bu)₃.[1][7][8] N-heterocyclic carbenes (NHCs) have also shown promise as ligands.[2]

Q2: Can I run the Suzuki coupling of 2-bromopyridines open to the air?

A2: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1][2] For optimal and reproducible results, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Q3: My reaction starts but does not go to completion. What should I try?

A3: An incomplete reaction can be due to several factors. First, consider catalyst deactivation over the course of the reaction. You might need to use a more robust ligand or a higher catalyst loading. Insufficient base strength or poor solubility of the base can also be a cause; consider switching to a stronger or more soluble base.[1] Finally, the reaction may simply require more energy, so cautiously increasing the reaction temperature can improve conversion.[1]

Q4: Is a 2-bromopyridine or a 2-chloropyridine a better coupling partner?

A4: Generally, 2-bromopyridines are more reactive than 2-chloropyridines in Suzuki coupling reactions. The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[5] Couplings with aryl chlorides are more challenging and often require more specialized and highly active catalyst systems.[5]

Q5: What is the role of the base in the Suzuki coupling reaction?

A5: The base plays a crucial role in the catalytic cycle. It is required to activate the organoboron species, typically by forming a more nucleophilic borate species, which then facilitates the transmetalation step with the palladium complex.[2][6][8]

Data Presentation

Table 1: Common Catalyst Systems for Suzuki Coupling of 2-Bromopyridines

Palladium Source (mol%)Ligand (mol%)Typical PerformanceNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1]
Pd(dppf)Cl₂ (1-5)-Moderate to HighA common and effective pre-catalyst.
Pd(PPh₃)₄ (1-5)-Low to ModerateOften ineffective for challenging substrates like 2-bromopyridines.[2]

Table 2: Common Bases and Solvents for Suzuki Coupling of 2-Bromopyridines

Base (Equivalents)Solvent SystemTypical PerformanceNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[1]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)[2]

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)[2]

  • Base (e.g., K₃PO₄, 2-3 equiv)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)[2]

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: Place the reaction vessel under an inert atmosphere (Argon or Nitrogen). If using a Schlenk flask, evacuate and backfill with the inert gas three times.[2][9]

  • Addition of Solids: To the flask, add the arylboronic acid (or ester), the base, the palladium catalyst, and the phosphine ligand.[2]

  • Addition of Liquids: Evacuate and backfill the flask with inert gas again. Add the 2-bromopyridine via syringe, followed by the degassed solvent.[2] The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4][10]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][10]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Prepare Inert Atmosphere (Evacuate/Backfill x3) B 2. Add Solids (Boronic Acid, Base, Catalyst, Ligand) A->B C 3. Add Liquids (2-Bromopyridine, Degassed Solvent) B->C D 4. Heat and Stir (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Quench (Dilute, Wash with H₂O/Brine) E->F G 7. Isolate & Purify (Dry, Concentrate, Chromatography) F->G H Pure Product G->H G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 BY3 X-B(OR)₃⁻ Transmetalation->BY3 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (2-Bromopyridine) R1X->OxAdd R2BY2 R²-B(OR)₃⁻ (Activated Boronic Acid) R2BY2->Transmetalation Base Base Base->R2BY2 activates

References

Technical Support Center: Suzuki Coupling of Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation when working with heteroaryl halides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of heteroaryl halides?

A1: The most frequently encountered side products are a result of three primary undesired reaction pathways:

  • Protodeboronation: This is the protonolysis of the boronic acid or ester, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the organoboron coupling partner.[1] This is a particularly common issue with electron-rich or certain heteroaryl boronic acids.[2]

  • Homocoupling: This reaction involves the coupling of two molecules of the same partner, leading to either biaryl formation from two organoboron reagents (R-B(OR)2 + R-B(OR)2 → R-R) or from two heteroaryl halides. Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[2][3][4]

  • Dehalogenation: This side reaction results in the reduction of the heteroaryl halide, where the halogen atom is replaced by a hydrogen atom.[2][5] This can be caused by various factors, including the presence of hydride sources in the reaction mixture.

Q2: My reaction is generating a significant amount of homocoupling product from my boronic acid. What is causing this and how can I prevent it?

A2: The homocoupling of boronic acids is typically mediated by Pd(II) species and can be exacerbated by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II).[2][3]

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.[3] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen.[3]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) can minimize the initial concentration of Pd(II) species that drive homocoupling.[3]

  • Ligand Choice: The choice of ligand can influence the rates of the desired cross-coupling versus the side reactions. In some cases, specific ligands can suppress homocoupling.

  • Slow Addition of Reagents: In some systems, the slow addition of the boronic acid can maintain its low concentration, thereby disfavoring the bimolecular homocoupling reaction.

Q3: I am observing a significant amount of protodeboronation of my heteroaryl boronic acid. What are the key factors and how can I mitigate this?

A3: Protodeboronation is a common challenge, especially with heteroaryl boronic acids, and is influenced by factors like the structure of the boronic acid, base, solvent, and temperature.[1] Certain structural motifs, such as 2-heteroaryls, are particularly prone to this side reaction.[2]

Troubleshooting Strategies:

  • Choice of Boron Reagent: Using boronic esters (e.g., pinacol esters, MIDA boronates) or trifluoroborate salts can increase stability and suppress premature protodeboronation.[1][6] These reagents often release the boronic acid slowly under the reaction conditions.

  • Anhydrous Conditions: For particularly sensitive substrates, switching to anhydrous reaction conditions can be beneficial.[6] The presence of water is often a key ingredient for protodeboronation.

  • Base Selection: The type and strength of the base can significantly impact the rate of protodeboronation. Weaker bases (e.g., K₂CO₃, CsF) are sometimes preferred over strong bases (e.g., NaOH, K₃PO₄).

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the rate of protodeboronation relative to the desired coupling.

Q4: My starting heteroaryl halide is being consumed, but I am isolating the dehalogenated product instead of the coupled product. What should I do?

A4: Dehalogenation occurs when the heteroaryl halide is reduced. This can happen if a hydride source is present, which can react with the palladium complex after oxidative addition.[2]

Troubleshooting Strategies:

  • Solvent and Base Choice: Alcohols and certain amine bases can act as hydride sources.[2] Consider switching to a non-protic solvent (e.g., dioxane, toluene, THF) and a non-hydridic base (e.g., carbonates, phosphates).

  • Protecting Groups: For certain heterocycles like pyrroles, dehalogenation can be a major issue. Protecting the heteroatom (e.g., with a BOC group) can suppress this side reaction.[5]

  • Catalyst and Ligand System: Some catalyst systems are more prone to promoting dehalogenation. Experimenting with different palladium sources and ligands, such as N-heterocyclic carbene (NHC) ligands, may be beneficial.[7][8][9]

Troubleshooting Guide: Side Product Formation

This guide provides a structured approach to diagnosing and solving common side product issues in Suzuki couplings of heteroaryl halides.

Observed Issue Potential Cause(s) Recommended Actions
High Levels of Boronic Acid Homocoupling 1. Presence of oxygen.[2][3] 2. Use of Pd(II) precatalyst.[3] 3. High concentration of boronic acid.1. Rigorously degas all solvents and the reaction mixture.[3] 2. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). 3. Consider slow addition of the boronic acid.
Significant Protodeboronation 1. Unstable heteroaryl boronic acid.[2] 2. Presence of water/protic solvents.[1] 3. Strong base. 4. High reaction temperature.1. Use a more stable boronic ester (pinacol, MIDA) or a trifluoroborate salt.[1][6] 2. Employ anhydrous conditions.[6] 3. Screen weaker bases (e.g., K₂CO₃, CsF). 4. Lower the reaction temperature.
Formation of Dehalogenated Heteroarene 1. Use of protic solvents (e.g., alcohols).[2] 2. Certain amine bases acting as hydride donors.[2] 3. Unprotected N-H in certain heterocycles (e.g., pyrroles).[5]1. Switch to aprotic solvents (e.g., dioxane, toluene). 2. Use inorganic bases like carbonates or phosphates. 3. Protect the N-H group of the heterocycle.[5]
Low Conversion / No Reaction 1. Catalyst deactivation. 2. Poor choice of ligand for the specific halide.[10] 3. Halide inhibition.[11]1. Screen different palladium precatalysts and ligands. 2. For less reactive chlorides, use electron-rich, bulky phosphine ligands.[12] 3. Change the solvent (e.g., from THF to toluene) to minimize halide inhibition.[11]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling and Protodeboronation using a Boronic Ester

This protocol is a representative example for the coupling of a heteroaryl bromide with a phenylboronic pinacol ester.

  • Reaction Setup: To an oven-dried reaction vessel, add the heteroaryl bromide (1.0 equiv), phenylboronic pinacol ester (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Degassing: Seal the vessel with a septum and purge with argon for 15-20 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02 equiv), to the stirring mixture under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Suzuki Coupling Side Products

G cluster_homo Homocoupling Mitigation cluster_proto Protodeboronation Mitigation cluster_dehalo Dehalogenation Mitigation start Reaction Analysis: Identify Major Side Product homocoupling Homocoupling Product (Ar-Ar from Boronic Acid) start->homocoupling Biaryl detected protodeboronation Protodeboronation Product (Arene from Boronic Acid) start->protodeboronation Arene detected dehalogenation Dehalogenation Product (H-Ar-X) start->dehalogenation Reduced halide detected h1 Ensure Rigorous Degassing (Ar sparge, Freeze-Pump-Thaw) homocoupling->h1 p1 Use Boronic Ester / Trifluoroborate (Pinacol, MIDA) protodeboronation->p1 d1 Switch to Aprotic Solvent (Dioxane, Toluene) dehalogenation->d1 h2 Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) h1->h2 h3 Consider Slow Addition of Boronic Acid h2->h3 p2 Use Anhydrous Conditions p1->p2 p3 Screen Weaker Bases (K2CO3, CsF) p2->p3 p4 Lower Reaction Temperature p3->p4 d2 Use Non-Hydridic Base (Carbonates, Phosphates) d1->d2 d3 Protect N-H on Heterocycle (if applicable) d2->d3

A decision tree for troubleshooting common side products.

Competing Reaction Pathways in Suzuki Coupling

G pd0 Pd(0)L_n hetar_pd_x HetAr-Pd(II)(X)L_n pd0->hetar_pd_x hetar_pd_r HetAr-Pd(II)(R)L_n hetar_pd_x->hetar_pd_r Transmetalation dehalogenated HetAr-H (Dehalogenation) hetar_pd_x->dehalogenated [H] source product HetAr-R (Desired Product) hetar_pd_r->product product->pd0 Reductive Elimination hetar_x HetAr-X hetar_x->hetar_pd_x Oxidative Addition r_b R-B(OR)2 r_b->hetar_pd_r homocoupling R-R (Homocoupling) r_b->homocoupling Pd(II), O2 protodeboronation R-H (Protodeboronation) r_b->protodeboronation H+ source (H2O) base Base base->hetar_pd_r

References

Technical Support Center: Synthesis of 2-Bromo-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-6-methoxybenzothiazole synthesis.

Troubleshooting Guide

Low yields in the synthesis of 2-Bromo-6-methoxybenzothiazole, typically performed via a Sandmeyer-type reaction starting from 2-amino-6-methoxybenzothiazole, are a common issue. This guide provides a structured approach to identifying and resolving potential problems.

Issue 1: Low or No Product Formation

Possible Causes:

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is crucial and highly sensitive to temperature.

  • Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature is not strictly controlled, typically between 0-5°C.[1]

  • Inactive Copper Catalyst: The copper(I) bromide catalyst may be oxidized or of poor quality.

  • Suboptimal Reaction Temperature: The temperature for the Sandmeyer reaction itself may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

Troubleshooting Steps:

  • Verify Diazotization:

    • Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates that the diazotization agent is in excess and the amine has likely been fully consumed.[1]

    • Ensure the temperature of the reaction mixture is maintained between 0-5°C during the addition of the diazotizing agent (e.g., t-butyl nitrite or sodium nitrite).[1]

  • Ensure Catalyst Activity:

    • Use freshly purchased or prepared copper(I) bromide.

    • Consider using a combination of Cu(I) and Cu(II) salts, which has been shown to improve yields in some Sandmeyer reactions.[2]

  • Optimize Reaction Temperature:

    • While diazotization requires low temperatures, the Sandmeyer reaction (addition of the diazonium salt to the copper catalyst) may require a slightly elevated temperature. Monitor the reaction by TLC to determine the optimal temperature for your specific substrate and conditions. A gradual increase in temperature after the addition of the diazonium salt may be beneficial.

Issue 2: Formation of Significant Byproducts

Possible Byproducts:

  • Phenol (6-methoxy-2-hydroxybenzothiazole): Formed by the reaction of the diazonium salt with water.

  • Biaryl compounds: Resulting from radical side reactions.

  • Unreacted Starting Material: Due to incomplete reaction.

Troubleshooting Steps:

  • Minimize Water Content:

    • Use anhydrous solvents for the Sandmeyer reaction step if possible, although the diazotization is often carried out in aqueous acid.

    • Work up the reaction mixture promptly after completion to minimize hydrolysis of the diazonium salt.

  • Control Radical Reactions:

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Consider the use of radical scavengers, although this may also inhibit the desired reaction.

  • Improve Purification:

    • If phenol is a major byproduct, consider an alkaline wash during the workup to remove the acidic phenol.

    • Optimize column chromatography conditions (e.g., solvent system, silica gel activity) to effectively separate the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield in the synthesis of 2-Bromo-6-methoxybenzothiazole?

A1: The most frequent cause of low yields is the instability of the intermediate diazonium salt. Failure to maintain a low temperature (0-5°C) during its formation and subsequent reaction can lead to significant decomposition and the formation of byproducts, primarily the corresponding phenol.[1]

Q2: Can I use a different diazotizing agent instead of t-butyl nitrite?

A2: Yes, sodium nitrite (NaNO₂) in the presence of a strong acid like HBr is a common and effective alternative to t-butyl nitrite for the diazotization of aromatic amines.[3] Another option is the use of nitrosyl sulfuric acid.

Q3: Is it necessary to use a stoichiometric amount of copper(I) bromide?

A3: While the classic Sandmeyer reaction uses a stoichiometric amount of the copper(I) salt, modern variations have shown that catalytic amounts of copper can be effective, especially when used in conjunction with a co-catalyst or a ligand.[2] Using a combination of CuBr and CuBr₂ has also been reported to improve yields.[4]

Q4: What are some common side products to look out for?

A4: The primary side product is often the corresponding phenol (6-methoxy-2-hydroxybenzothiazole), formed from the reaction of the diazonium salt with water. Other potential byproducts include biaryl compounds formed through radical coupling.

Q5: My purification by column chromatography is difficult. Are there any tips?

A5: If you are experiencing difficulty with purification, consider the following:

  • Deactivate Silica Gel: If your product is sensitive to acid, you can deactivate the silica gel by adding a small amount of a non-polar tertiary amine, like triethylamine, to your eluent.

  • Alternative Purification: Recrystallization or distillation (if the product is thermally stable) can be effective alternatives to chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Aryl Bromide Yield in Sandmeyer-type Reactions

Starting MaterialDiazotizing AgentBrominating Agent/CatalystSolventTemperature (°C)Yield (%)Reference
4-nitroanilinet-BuONOCuBr₂Acetonitrile6085[4]
2-aminothiazolen-butyl nitriteCuBrAcetonitrile6046[4]
2-aminothiazolen-butyl nitriteCuBr₂Acetonitrile25-6579 (dibromo)[4]
4-aminotolueneNaNO₂ / HBrBr₂Water0-2580[5]
4-fluoroanilineDiazonium tetrafluoroborateKBr / CuBr / CuBr₂AcetonitrileRoom Temp>95[2]

Experimental Protocols

Protocol 1: Sandmeyer-type Synthesis of 2-Bromo-6-methoxybenzothiazole

This protocol is adapted from a known synthesis of a similar compound.

Materials:

  • 2-amino-6-methoxybenzothiazole

  • tert-Butyl nitrite

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel

Procedure:

  • Dissolve 2-amino-6-methoxybenzothiazole in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add tert-butyl nitrite to the cooled solution while stirring.

  • In a separate flask, prepare a solution of copper(II) bromide in acetonitrile.

  • Slowly add the diazonium salt solution to the copper(II) bromide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Alternative Synthesis via Direct Bromination with N-Bromosuccinimide (NBS)

This protocol provides an alternative route that avoids the use of diazonium salts.

Materials:

  • 6-methoxybenzothiazole (or a suitable precursor)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 6-methoxybenzothiazole precursor in acetonitrile in a round-bottom flask.

  • Cool the solution to the desired temperature (e.g., 0°C or room temperature, depending on the reactivity of the substrate).

  • Add N-bromosuccinimide in one portion or portion-wise.

  • Stir the reaction mixture for the required time, monitoring its progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Visualizations

Synthesis_Pathway cluster_diazotization Diazotization Step (0-5 °C) cluster_sandmeyer Sandmeyer Reaction 2-amino-6-methoxybenzothiazole 2-amino-6-methoxybenzothiazole Diazonium Salt Diazonium Salt 2-amino-6-methoxybenzothiazole->Diazonium Salt t-Butyl Nitrite or NaNO2/H+ 2-Bromo-6-methoxybenzothiazole 2-Bromo-6-methoxybenzothiazole Diazonium Salt->2-Bromo-6-methoxybenzothiazole CuBr2

Caption: Synthesis pathway of 2-Bromo-6-methoxybenzothiazole via the Sandmeyer reaction.

Troubleshooting_Workflow start Low Yield of 2-Bromo-6-methoxybenzothiazole check_diazotization Check Diazotization Completion (Starch-Iodide Test) start->check_diazotization incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization Negative check_byproducts Analyze Byproducts (TLC, LC-MS) check_diazotization->check_byproducts Positive optimize_diazotization Optimize Diazotization: - Check reagent purity - Ensure T < 5°C - Verify stoichiometry incomplete_diazotization->optimize_diazotization improve_yield Improved Yield optimize_diazotization->improve_yield phenol_byproduct Phenol byproduct detected check_byproducts->phenol_byproduct Phenol other_byproducts Other byproducts or starting material remaining check_byproducts->other_byproducts Other minimize_water Minimize Water: - Use anhydrous solvents - Prompt workup phenol_byproduct->minimize_water minimize_water->improve_yield optimize_sandmeyer Optimize Sandmeyer Step: - Check catalyst activity - Vary temperature - Adjust reaction time other_byproducts->optimize_sandmeyer optimize_sandmeyer->improve_yield

Caption: Troubleshooting workflow for low yield in the synthesis of 2-Bromo-6-methoxybenzothiazole.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield affects Byproducts Byproduct Formation Temp->Byproducts influences Time Reaction Time Time->Yield affects Catalyst Catalyst Activity Catalyst->Yield directly impacts Purity Reagent Purity Purity->Yield critical for Purity_outcome Purity Purity->Purity_outcome determines Byproducts->Yield reduces Byproducts->Purity_outcome decreases

Caption: Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: Purification of 2-Bromo-6-methoxybenzothiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Bromo-6-methoxybenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful column chromatography purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 2-Bromo-6-methoxybenzothiazole.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Recovery of Product The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing the full-scale chromatography. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[1]
The eluent system is not polar enough to move the product off the column.Although a common eluent system is 5% ethyl acetate in hexane, if your product is not eluting, gradually increase the polarity of the mobile phase.[1][2]
The fractions are too dilute to detect the compound.Concentrate the fractions where you expect the compound to elute and re-analyze.[1]
Co-elution of Impurities The polarity of the eluent is too high, causing impurities to travel with the product.Decrease the polarity of the eluent or use a shallower gradient to improve separation.[3]
The column is overloaded with the crude sample.Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel.
Improper column packing leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.[4]
Product Tailing or Broad Peaks The compound may be interacting too strongly with the silica gel, a phenomenon sometimes observed with halogenated compounds.[5]Consider adding a small amount of a more polar solvent to the eluent system to reduce strong interactions. Alternatively, a different stationary phase like alumina could be tested.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the column. Dry loading the sample onto silica gel can also create a more concentrated starting band.[6][7]
Product Crystallizes on the Column The eluent has low solubility for the compound, causing it to precipitate.Change the solvent system to one that provides better solubility for your compound.[1] You may need to pre-filter your crude mixture to remove any insoluble byproducts before loading.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the column chromatography of 2-Bromo-6-methoxybenzothiazole?

A1: A commonly used eluent system is 5% ethyl acetate in 95% hexane.[2] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[3]

Q2: My crude sample is not very soluble in the hexane/ethyl acetate mixture. How should I load it onto the column?

A2: If your sample has poor solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6][7][8]

Q3: The purified product appears as a yellowish band. Is this normal?

A3: Yes, it has been reported that during the purification of 2-Bromo-6-methoxybenzothiazole, the product is collected as a yellowish band.[2]

Q4: I see streaking of my compound on the TLC plate. What could be the cause?

A4: Streaking on TLC can be due to several factors, including the compound being too concentrated, the presence of very polar impurities, or strong interactions with the stationary phase. If the compound itself is causing the streaking, it might indicate that silica gel is too acidic. Trying a different stationary phase or adding a small amount of a modifier to your eluent could help.

Q5: How can I confirm the purity of my collected fractions?

A5: The purity of the collected fractions should be monitored by TLC. Combine the fractions that show a single spot corresponding to the Rf of the pure product. After combining and evaporating the solvent, further characterization by techniques such as NMR, mass spectrometry, and melting point analysis should be performed to confirm the identity and purity of the final product.

Experimental Protocol: Column Chromatography of 2-Bromo-6-methoxybenzothiazole

This protocol is a general guideline and may need to be optimized for your specific reaction mixture.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent (e.g., 5% ethyl acetate in hexane).
  • Carefully pour the slurry into a chromatography column with the stopcock closed.
  • Allow the silica gel to settle, gently tapping the column to ensure even packing and remove any air bubbles.
  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude 2-Bromo-6-methoxybenzothiazole in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully add the solution to the top of the column using a pipette.
  • Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.[6][7]

3. Elution:

  • Carefully add the eluent to the column.
  • Begin collecting fractions. The flow rate should be controlled to allow for proper equilibration; not too fast and not too slow.[6]
  • A typical eluent system is 5% ethyl acetate in 95% hexane.[2]

4. Fraction Analysis:

  • Monitor the collected fractions using TLC to identify those containing the pure product.
  • Visualize the TLC plates under UV light.

5. Product Isolation:

  • Combine the fractions containing the pure compound.
  • Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-6-methoxybenzothiazole.

Data Presentation

ParameterValue/RangeNotes
Stationary Phase Silica GelAlumina can be considered if the compound is unstable on silica.[1]
Mobile Phase 5% Ethyl Acetate / 95% HexanePolarity can be adjusted based on TLC analysis.[2]
Expected Rf ~0.2 - 0.4This is a general target for good separation.[3]
Reported Yield ~12%This is a literature-reported yield and can vary significantly based on the preceding reaction's success and purification efficiency.[2]
Appearance Yellowish band/oilThe product has been described as a yellowish band during chromatography.[2]

Visualization

Troubleshooting_Workflow start Start Purification check_purity Check Purity of Fractions by TLC start->check_purity low_recovery Issue: Low or No Recovery check_purity->low_recovery No Product Detected co_elution Issue: Co-elution of Impurities check_purity->co_elution Multiple Spots tailing Issue: Tailing or Broad Peaks check_purity->tailing Streaking/Broad Spots pure_product Combine Pure Fractions & Evaporate check_purity->pure_product Purity Acceptable solution_low_recovery Troubleshoot: - Check compound stability on silica - Increase eluent polarity - Concentrate fractions low_recovery->solution_low_recovery solution_co_elution Troubleshoot: - Decrease eluent polarity - Check column loading - Repack column co_elution->solution_co_elution solution_tailing Troubleshoot: - Try different stationary phase - Use dry loading method tailing->solution_tailing end Purified Product pure_product->end solution_low_recovery->start Re-run Column solution_co_elution->start Re-run Column solution_tailing->start Re-run Column

Caption: Troubleshooting workflow for the purification of 2-Bromo-6-methoxybenzothiazole.

References

Technical Support Center: Preventing Protodeboronation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation of boronic acids. Here, you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to help you optimize your reactions and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki reactions?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, which is the nucleophilic partner in the Suzuki-Miyaura coupling, leading to a reduced yield of the desired cross-coupled product and the formation of a byproduct that can complicate purification.[1][2]

Q2: What are the primary causes of protodeboronation?

A2: Several factors can promote protodeboronation:[1][2]

  • pH: The reaction medium's pH is a critical factor. Both acidic and basic conditions can catalyze protodeboronation. For simple arylboronic acids, the reaction is often accelerated at high pH due to the formation of the more reactive boronate anion ([ArB(OH)₃]⁻).[2]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]

  • Water: The presence of water can act as a proton source for the C-B bond cleavage.[3][4]

  • Catalyst System: In some cases, the palladium catalyst itself, particularly with bulky phosphine ligands, can promote protodeboronation.

  • Substrate Structure: Certain boronic acids are inherently more susceptible to protodeboronation. This includes electron-deficient arylboronic acids and many heteroaromatic boronic acids, such as 2-pyridylboronic acid.[5][6]

Q3: My 2-pyridylboronic acid is particularly problematic. Why is that?

A3: 2-Pyridylboronic acids and other basic heteroaromatic boronic acids exhibit a unique mechanism for protodeboronation.[1][2] Under neutral pH conditions, they can form a zwitterionic intermediate that is highly reactive and readily undergoes fragmentation of the C-B bond.[1][2] Counterintuitively, both acidic and basic conditions can shift the equilibrium away from this reactive zwitterion, thereby slowing down protodeboronation.[1]

Q4: How can I minimize protodeboronation in my Suzuki reaction?

A4: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester (e.g., pinacol or MIDA ester) or as a trifluoroborate salt can significantly enhance its stability.[2][7][8][9]

  • "Slow-Release" Strategy: MIDA boronates are particularly effective in a "slow-release" approach, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[2]

  • Optimize Reaction Conditions: This includes using milder bases, lower reaction temperatures, and anhydrous solvents.[3]

  • Efficient Catalyst System: A highly active palladium catalyst and suitable ligand can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Actions
Low to no yield of the desired product, with significant detection of the protodeboronated byproduct. High rate of protodeboronation of the boronic acid.1. Switch to a more stable boronic acid derivative: Use a pinacol ester, MIDA boronate, or organotrifluoroborate instead of the free boronic acid.[5][7] 2. Optimize the base: Screen weaker, non-hydroxide bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[3] 4. Ensure anhydrous conditions: Use anhydrous solvents and dry glassware thoroughly.[3]
Reaction is sluggish and incomplete, even with a stable boronic ester. Poor catalyst activity or deactivation.1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent catalyst oxidation.[7] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[7] 4. Experiment with different palladium precatalysts and ligands. [7]
Formation of significant side products other than the protodeboronated species (e.g., homocoupling). Oxygen in the reaction mixture promoting homocoupling of the boronic acid or aryl halide.1. Ensure a strictly inert atmosphere. [7] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[7] 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[7]

Quantitative Data on Preventive Strategies

The choice of boron reagent and base can significantly impact the yield of the Suzuki-Miyaura coupling by minimizing protodeboronation.

Table 1: Comparison of Boron Reagents in Suzuki Coupling

Boron ReagentRelative StabilityKey AdvantagesPotential Drawbacks
Boronic Acid LowGenerally more reactive, leading to faster reaction times.[10]Prone to protodeboronation and oxidation; may have limited shelf-life.[10]
Pinacol Ester HighMore stable than boronic acids, preventing protodeboronation.Can be less reactive than the corresponding boronic acid.[10]
MIDA Boronate Very HighExceptionally stable, air-stable crystalline solids; ideal for "slow-release" strategies.[11]Requires an additional synthetic step for preparation and subsequent deprotection.[12]
Trifluoroborate Salt HighHighly stable crystalline solids; less prone to protodeboronation.[9]Requires specific conditions for in situ hydrolysis to the active boronic acid.

Table 2: Effect of Base on Suzuki Coupling Yield with Phenylboronic Acid

EntryBaseYield (%)
1Na₂CO₃95
2K₂CO₃98
3K₃PO₄99
4Cs₂CO₃97
5NaOH85
6Et₃N40
Data compiled for illustrative purposes. Yields are highly dependent on specific substrates and reaction conditions.[13]

Experimental Protocols

Protocol 1: General Procedure to Minimize Protodeboronation in Suzuki-Miyaura Coupling

This protocol provides a starting point and should be optimized for specific substrates.

  • Materials:

    • Aryl halide (1.0 equiv)

    • Boronic acid pinacol ester (1.2-1.5 equiv)

    • Anhydrous mild base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and phosphine ligand (e.g., SPhos, 4 mol%) or a precatalyst (e.g., XPhos Pd G3, 2 mol%)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Setup:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

    • To a Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid pinacol ester, and the anhydrous base.

    • Add the palladium catalyst and ligand (or precatalyst).

    • Evacuate and backfill the flask with the inert gas three times.

  • Reaction:

    • Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[3][14]

Protocol 2: Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate

This protocol is adapted for challenging couplings involving unstable heteroarylboronic acids.

  • Materials:

    • Aryl halide (1.0 equiv)

    • 2-Pyridyl MIDA boronate (1.5 equiv)

    • XPhos-Pd-G3 (5 mol%)

    • Anhydrous K₃PO₄ (5.0 equiv)

    • Copper(II) acetate (Cu(OAc)₂, 50 mol%)

    • Diethanolamine (DEA, 1.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Setup:

    • To an oven-dried reaction vessel, add the aryl halide, 2-pyridyl MIDA boronate, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.

    • Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Reaction:

    • Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.

    • Add diethanolamine via syringe.

    • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[7]

Visualizations

Protodeboronation_Mechanism cluster_base Base-Catalyzed Protodeboronation ArB(OH)2 Aryl Boronic Acid ArB(OH)3- Aryl Boronate ArB(OH)2->ArB(OH)3- + OH⁻ Ar-H Protodeboronated Product ArB(OH)3-->Ar-H + H₂O H2O Water (Proton Source)

Base-catalyzed protodeboronation mechanism.

Suzuki_Cycle_Protodeboronation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArBOH2 Ar'B(OH)₂ Protodeboronation Protodeboronation ArBOH2->Protodeboronation Side Reaction Base Base ArH Ar'-H Protodeboronation->ArH

Suzuki catalytic cycle with competing protodeboronation.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_protodeb Significant Protodeboronation (Ar-H byproduct)? start->check_protodeb mitigate_protodeb Implement Mitigation Strategies: - Use Boronic Ester/MIDA - Weaker Base (K₃PO₄) - Lower Temperature - Anhydrous Conditions check_protodeb->mitigate_protodeb Yes check_sm Starting Material Consumed? check_protodeb->check_sm No success Improved Yield mitigate_protodeb->success optimize_catalyst Optimize Catalyst System: - Increase Catalyst Loading - Screen Ligands (e.g., Buchwald) - Ensure Inert Atmosphere check_sm->optimize_catalyst No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Screen Solvents - Check Reagent Purity check_sm->optimize_conditions Yes optimize_catalyst->success optimize_conditions->success

Troubleshooting workflow for low-yielding Suzuki reactions.

References

Technical Support Center: Catalyst Selection for Challenging Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenging couplings.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki coupling experiments, particularly those involving difficult substrates.

Question 1: My Suzuki coupling reaction has a low or no yield. What are the first things I should check?

Answer: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the reaction parameters is crucial. Start by assessing the following key areas:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially if they are electron-deficient.[1] Consider using fresh, high-purity boronic acid or converting it to a more stable form like a pinacol ester or MIDA boronate.[1]

    • Aryl Halide: The reactivity of the aryl halide partner is critical, following the general trend: I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are particularly challenging and often necessitate specialized, highly active catalyst systems.[1][2]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to air.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging substrates.[3]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1] Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.[3]

    • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents.[1] Oxygen dissolved in the solvent can deactivate the catalyst. The purity of the base is also important.

    • Temperature: The reaction temperature may be insufficient to promote the challenging oxidative addition step, especially with less reactive halides like chlorides. Consider increasing the temperature, typically in the range of 80-120 °C.[3]

Question 2: I am observing significant side products, such as homocoupling and protodeboronation. How can I minimize these?

Answer: The formation of side products is a common issue in challenging Suzuki couplings. Here are strategies to mitigate them:

  • Protodeboronation (Ar-H formation): This side reaction involves the cleavage of the C-B bond of the boronic acid.[3]

    • Use Anhydrous Conditions: Water can be a proton source, so using anhydrous solvents and reagents can help.[1]

    • Choice of Base: Milder bases like K₃PO₄, Cs₂CO₃, or KF can be beneficial as stronger bases can sometimes promote this side reaction.[1]

    • Stable Boron Reagents: Using more stable boronic esters (e.g., pinacol esters) or MIDA boronates can enhance stability against protodeboronation.[1][3]

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes reduce the extent of this side reaction.[1]

  • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction can be promoted by the presence of oxygen or catalyzed by palladium.[3]

    • Thorough Degassing: Ensure that all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas to exclude oxygen.[3]

    • Ligand Choice: Bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling.

Question 3: My reaction with a sterically hindered substrate is not working. What catalyst system should I use?

Answer: Steric hindrance around the reaction centers impedes key steps of the catalytic cycle. Overcoming this requires a carefully selected catalyst system.

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4]

    • Bulky, Electron-Rich Ligands: Employ bulky phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, and RuPhos. These ligands promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[4]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have shown high efficacy, even for the synthesis of tetra-ortho-substituted biaryls.[4][5]

    • Specialized Ligands: For extremely challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[4]

  • Base Selection: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[4][5]

Question 4: I am struggling with the coupling of a heteroaryl chloride. What are the key considerations?

Answer: Heteroaryl chlorides are challenging substrates due to the strong C-Cl bond, which makes the initial oxidative addition step difficult.[3]

  • Catalyst System:

    • Active Ligands: Standard catalysts like Pd(PPh₃)₄ are often insufficient.[3] Switch to more active systems using Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.

    • Increase Catalyst Loading: If you observe low conversion, consider increasing the catalyst loading.

  • Reaction Conditions:

    • Elevated Temperature: Higher temperatures (80-120 °C) are often necessary to facilitate the oxidative addition. Microwave irradiation can also be beneficial.[3]

    • Effective Base: Screen strong, non-nucleophilic bases such as K₃PO₄ and Cs₂CO₃.[3]

    • Proper Degassing: Ensure solvents are thoroughly degassed, and the reaction setup is purged with an inert gas.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for aryl halides in Suzuki coupling? A1: The general reactivity trend for aryl halides is I > Br > OTf >> Cl. Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more specialized and active catalyst systems.[1]

Q2: How does the choice of base affect the reaction? A2: The base is crucial for activating the boronic acid in the transmetalation step.[6] Its strength, solubility, and steric properties can significantly impact the reaction rate and yield.[6] Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often provide high yields.[6][7] The choice of base should be optimized for the specific substrates and catalyst system.[6]

Q3: Can water be beneficial in Suzuki coupling reactions? A3: While anhydrous conditions are often recommended to prevent protodeboronation, a small amount of water can sometimes be beneficial, particularly when using phosphate or carbonate bases, as it can help to solubilize the base and facilitate the reaction.[4] However, for substrates prone to protodeboronation, anhydrous conditions are generally preferred.[1]

Q4: What are "precatalysts" and what are their advantages? A4: Precatalysts are stable, well-defined palladium complexes that are activated under the reaction conditions to generate the active Pd(0) species. Buchwald-type precatalysts, for example, are often more effective and convenient to use than generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand.[8] They can offer better reproducibility and activity.

Data Presentation

Table 1: Comparison of Catalyst Performance for the Coupling of 4-Chlorotoluene and Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710011820

Data is compiled and representative from multiple sources for comparison purposes.[3] TON and TOF are measures of catalyst efficiency and speed, respectively.

Table 2: Performance of Various Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

BaseSolventTemperature (°C)Time (h)Yield (%)
K₃PO₄Toluene/H₂O1001295
Cs₂CO₃Toluene/H₂O1001292
K₂CO₃Toluene/H₂O1001288
Na₂CO₃Toluene/H₂O1001285
NaOHToluene/H₂O1001270
Triethylamine (Et₃N)Toluene1001245

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[4][6]

Experimental Protocols

General Experimental Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates. It is particularly suited for challenging couplings, such as those with sterically hindered substrates or aryl chlorides, and employs a Buchwald-type precatalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, Toluene)

  • Magnetic stir bar

  • Oven-dried reaction vial with a septum cap

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[9]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[9] Then, add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][10]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Solvent, Base) start->check_reagents check_reagents->start Reagents Expired/ Impure check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions Reagents OK check_conditions->start Oxygen Leak/ Temp Too Low side_products Analyze for Side Products (Homocoupling, Protodeboronation) check_conditions->side_products Conditions OK optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) side_products->optimize_catalyst Side Products Present side_products->optimize_catalyst No Side Products, Still Low Yield optimize_base Screen Different Bases (K₃PO₄, Cs₂CO₃, etc.) optimize_catalyst->optimize_base success Improved Yield optimize_base->success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Catalyst_Selection_Logic start Challenging Substrate? sterically_hindered Sterically Hindered? start->sterically_hindered Yes standard_conditions Standard Conditions: - Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ - K₂CO₃ or Na₂CO₃ start->standard_conditions No heteroaryl_chloride Heteroaryl Chloride? sterically_hindered->heteroaryl_chloride No buchwald_nhc Use Bulky Ligands: - Buchwald-type (XPhos, SPhos) - NHC Ligands (PEPPSI) sterically_hindered->buchwald_nhc Yes heteroaryl_chloride->buchwald_nhc Yes strong_base Use Stronger Base: (K₃PO₄, t-BuOK) buchwald_nhc->strong_base high_temp Increase Temperature (80-120 °C) buchwald_nhc->high_temp

Caption: Logic diagram for catalyst selection based on substrate type.

References

troubleshooting low yields in the synthesis of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzothiazole derivatives, with a focus on addressing and resolving issues related to low reaction yields.

Troubleshooting Guide: Low Yields

This guide addresses specific issues that can lead to low yields in the synthesis of benzothiazole derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction mixture is turning dark or producing a significant amount of tar-like material, resulting in a low yield of the desired benzothiazole. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble materials is a common issue and often points to the oxidation and polymerization of the 2-aminothiophenol starting material. This starting material is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers, significantly reducing the yield of the target benzothiazole.[1]

Potential Causes:

  • Oxidation of 2-aminothiophenol: Exposure to atmospheric oxygen can cause the formation of a disulfide dimer, which can further polymerize.[1]

  • Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.[1]

Solutions:

  • Use Freshly Purified 2-Aminothiophenol: Whenever possible, purify 2-aminothiophenol by distillation or recrystallization immediately before use to remove any oxidized impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures. A stepwise heating approach or running the reaction at a lower temperature for a longer duration can often minimize the formation of byproducts.[1]

  • Choose Mild Oxidants: If an oxidant is required for the cyclization step, select milder reagents. In some syntheses, air can serve as a sufficient and gentle oxidant.[1]

Question 2: I am observing a significant amount of unreacted starting materials in my crude product, even after a long reaction time. How can I drive the reaction to completion?

Answer: Incomplete conversion of starting materials is a frequent cause of low yields. This suggests that the reaction conditions are not optimal for the specific substrates being used.

Potential Causes:

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion.

  • Ineffective Catalyst: The chosen catalyst may not be active enough for the specific transformation.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, limiting their ability to react.

Solutions:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). For some reactions, reflux conditions are necessary.

  • Extend Reaction Time: Continue to monitor the reaction by TLC until the starting materials have been consumed.

  • Screen Different Catalysts: The choice of catalyst can have a dramatic impact on yield. Consulting the literature for catalysts that have been successful with similar substrates is recommended. (See Table 1 for a comparison of different catalysts).

  • Solvent Selection: Experiment with different solvents to ensure adequate solubility of all reactants. In some cases, solvent-free conditions can be highly effective.[2]

Question 3: My product appears to be the benzothiazoline intermediate rather than the fully aromatized benzothiazole. How can I promote the final oxidation step?

Answer: The formation of the benzothiazoline intermediate is a common observation, indicating that the final oxidation to the aromatic benzothiazole is incomplete.[1]

Potential Causes:

  • Insufficient Oxidant: The amount or strength of the oxidizing agent may be inadequate to convert the benzothiazoline intermediate to the final product.[1]

  • Suboptimal Reaction Conditions for Oxidation: The pH or temperature of the reaction may not be favorable for the oxidation step.

  • Steric Hindrance: Bulky substituents on the starting materials can hinder the final aromatization step.[1]

Solutions:

  • Introduce or Change the Oxidant: If not already present, add a suitable oxidizing agent. Common choices include hydrogen peroxide, manganese dioxide, or simply bubbling air through the reaction mixture.[3]

  • Adjust Reaction Conditions: For air oxidation, slightly basic conditions can be beneficial. If using a chemical oxidant, ensure the temperature is appropriate for its activity.

  • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer period or gently increasing the temperature can help drive the final oxidation to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in benzothiazole synthesis?

A1: The most frequently encountered side reactions include:

  • Oxidation and polymerization of 2-aminothiophenol: This leads to the formation of dark, tarry byproducts and lowers the yield.[1]

  • Incomplete cyclization: This results in the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[1]

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[1]

Q2: How can I effectively purify my benzothiazole derivative?

A2: Purification can be challenging due to the similar polarities of the product and byproducts. Common and effective purification strategies include:

  • Recrystallization: This is a powerful technique for purifying solid products. A solvent screen should be performed to identify a suitable solvent or solvent system.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.

  • Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step.[1]

Q3: Can I use ketones instead of aldehydes in the condensation reaction with 2-aminothiophenol?

A3: Yes, ketones can be used as substrates in this reaction, but they are generally less reactive than aldehydes. The reaction with ketones may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of benzothiazole derivatives.

Table 1: Effect of Catalyst on the Yield of 2-Phenylbenzothiazole

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneSolvent-free1206No Reaction[4]
2[CholineCl]₃[Imidazole]₁₀Solvent-free120664[4]
3H₂O₂/HClEthanolRoom Temp185-94[3]
4Nano CeO₂WaterRoom Temp0.5-184-90[3]
5Ag₂OMicrowave800.07-0.1392-98[3]
6TsOH·H₂OCH₃CN1301685[5]

Table 2: Effect of Solvent on the Yield of 2-Phenylbenzothiazole

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1[CholineCl]₃[Imidazole]₁₀DMSO120646[4]
2[CholineCl]₃[Imidazole]₁₀DMF1206-[4]
3[CholineCl]₃[Imidazole]₁₀1,4-Dioxane1206-[4]
4[CholineCl]₃[Imidazole]₁₀Sulfolane1206-[4]
5[CholineCl]₃[Imidazole]₁₀Solvent-free120678[4]

Experimental Protocols

General Protocol for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes

This protocol provides a general methodology for the condensation of 2-aminothiophenol with an aromatic aldehyde.

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Catalyst (e.g., H₂O₂/HCl, see Table 1 for options)

  • Solvent (e.g., Ethanol, 10 mL)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask containing a stir bar, add 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add the chosen solvent (e.g., ethanol, 10 mL) to the flask and stir to dissolve the reactants.

  • Add the selected catalyst. For example, if using H₂O₂/HCl, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.[3]

  • Stir the reaction mixture at the appropriate temperature (room temperature or heated to reflux) for the required time (monitor by TLC).

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Troubleshooting_Low_Yields start Low Yield of Benzothiazole Derivative issue1 Dark/Tarry Reaction Mixture? start->issue1 issue2 Incomplete Conversion of Starting Materials? issue1->issue2 No solution1 Potential Cause: Oxidation/Polymerization of 2-Aminothiophenol Solutions: - Use Fresh Reagents - Inert Atmosphere (N2/Ar) - Control Temperature - Use Mild Oxidants issue1->solution1 Yes issue3 Benzothiazoline Intermediate Formed? issue2->issue3 No solution2 Potential Cause: Suboptimal Reaction Conditions Solutions: - Optimize Temperature - Increase Reaction Time - Screen Catalysts - Change Solvent issue2->solution2 Yes solution3 Potential Cause: Incomplete Oxidation Solutions: - Add/Change Oxidant (Air, H2O2) - Adjust pH/Temperature - Increase Reaction Time issue3->solution3 Yes end Improved Yield issue3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yields in benzothiazole synthesis.

Benzothiazole_Synthesis_Workflow start Start: Reactants & Solvent step1 Add 2-Aminothiophenol and Aldehyde/Ketone to Solvent start->step1 step2 Add Catalyst step1->step2 step3 Reaction at Optimized Temperature and Time (Monitor by TLC) step2->step3 step4 Work-up: - Quench with Water - Neutralize - Filter step3->step4 step5 Crude Product step4->step5 step6 Purification: - Recrystallization or - Column Chromatography step5->step6 end Pure Benzothiazole Derivative step6->end

Caption: General experimental workflow for benzothiazole synthesis.

References

stability issues of 2-Bromo-6-methoxybenzothiazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Bromo-6-methoxybenzothiazole under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with 2-Bromo-6-methoxybenzothiazole under acidic conditions?

Under acidic conditions, 2-Bromo-6-methoxybenzothiazole may be susceptible to hydrolysis. The primary points of reactivity are the C2-bromo bond and the 6-methoxy group. Protonation of the thiazole nitrogen can activate the ring towards nucleophilic attack. While generally stable under mild acidic conditions, prolonged exposure to strong acids or elevated temperatures can lead to degradation.

Q2: What degradation pathways are expected for 2-Bromo-6-methoxybenzothiazole in a basic medium?

In the presence of a base, the primary degradation pathway is likely to be the nucleophilic aromatic substitution of the 2-bromo substituent by a hydroxide ion, leading to the formation of 6-methoxybenzothiazol-2(3H)-one. The methoxy group is generally more stable under basic conditions compared to acidic conditions.

Q3: I am observing unexpected peaks in my HPLC analysis after storing my sample in a slightly acidic mobile phase. What could be the cause?

Unexpected peaks in your HPLC chromatogram could indicate on-column degradation or degradation in the acidic mobile phase.[1] The acidic environment, especially if it contains water, can facilitate the hydrolysis of the C2-bromo bond, leading to the formation of 6-methoxybenzothiazol-2(3H)-one or other related impurities.

Q4: Can temperature affect the stability of 2-Bromo-6-methoxybenzothiazole during my experiments?

Yes, elevated temperatures can accelerate degradation, particularly in the presence of acidic or basic catalysts. It is advisable to conduct reactions at the lowest effective temperature and to store the compound in a cool, dark, and dry place.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Low assay value or poor recovery of 2-Bromo-6-methoxybenzothiazole. Degradation of the compound during the experimental procedure.Review the pH, temperature, and light exposure in your protocol. Perform a forced degradation study to identify the specific stressor.
Appearance of a new, more polar peak in the HPLC chromatogram of an acidic sample. Acid-catalyzed hydrolysis of the 2-bromo group.Neutralize the sample before analysis. Consider using a mobile phase with a neutral pH if compatible with your analytical method.
Inconsistent reaction yields when using 2-Bromo-6-methoxybenzothiazole as a starting material in a basic reaction. Instability of the compound in the basic reaction medium leading to the formation of 6-methoxybenzothiazol-2(3H)-one.Before starting the main reaction, test the stability of 2-Bromo-6-methoxybenzothiazole under the planned reaction conditions for a short period. Analyze for degradation by TLC or HPLC.
Discoloration of the solid compound upon storage. Potential slow degradation due to exposure to light, moisture, or air.Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (2-8°C).

Quantitative Data Summary

The following table can be used to summarize the results from forced degradation studies. It is recommended to perform these studies to understand the intrinsic stability of 2-Bromo-6-methoxybenzothiazole.

Stress Condition Duration Temperature % Degradation Major Degradation Product(s)
0.1 M HCl24 h60 °CUser-definedUser-defined
0.1 M NaOH8 h40 °CUser-definedUser-defined
3% H₂O₂24 h25 °CUser-definedUser-defined
Heat48 h80 °CUser-definedUser-defined
Light (Xenon lamp)24 h25 °CUser-definedUser-defined

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions
  • Sample Preparation: Prepare a stock solution of 2-Bromo-6-methoxybenzothiazole in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubation: Keep the solution at 60°C and protect it from light.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralization and Analysis: Neutralize the withdrawn aliquots with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

Protocol for Forced Degradation Study under Basic Conditions
  • Sample Preparation: Prepare a stock solution of 2-Bromo-6-methoxybenzothiazole in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubation: Keep the solution at 40°C and protect it from light.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 1, 2, 4, and 8 hours).

  • Neutralization and Analysis: Neutralize the withdrawn aliquots with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

Visualizations

G cluster_acid Acidic Degradation Pathway A 2-Bromo-6-methoxybenzothiazole B Protonated Benzothiazole A->B + H+ C 6-methoxybenzothiazol-2(3H)-one B->C + H2O - HBr G cluster_base Basic Degradation Pathway D 2-Bromo-6-methoxybenzothiazole E Meisenheimer Complex D->E + OH- F 6-methoxybenzothiazol-2(3H)-one E->F - Br- G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress incubate Incubate at Defined Temperature and Duration stress->incubate sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize and Dilute sample->neutralize analyze Analyze by HPLC neutralize->analyze

References

microwave-assisted synthesis to improve reaction times in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve reaction times in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my microwave-assisted Suzuki coupling reaction failing or resulting in a low yield?

A1: Low yields or reaction failure in microwave-assisted Suzuki coupling can be attributed to several factors. Key areas to investigate include the quality of your reagents, the choice of catalyst and ligand, the selection of a suitable base and solvent system, and the overall reaction setup.[1][2] Electron-deficient boronic acids, for instance, are particularly susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond.[2]

Q2: How can I minimize side reactions like protodeboronation and homocoupling?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be minimized by using anhydrous conditions, shorter reaction times, and lower temperatures.[2] Converting the boronic acid to a more stable form, such as a pinacol ester or MIDA boronate, can also prevent premature decomposition.[2] Homocoupling, the unwanted coupling of two identical molecules, often arises from the presence of oxygen.[3] Ensuring your solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) is crucial for preventing this side reaction.[1][3]

Q3: What are the key advantages of using microwave irradiation for Suzuki coupling reactions?

A3: The primary advantages of microwave-assisted Suzuki coupling are a dramatic reduction in reaction times, often from hours to minutes, and frequently improved reaction yields.[4][5] Microwave heating allows for rapid and uniform heating of the reaction mixture, which can minimize the formation of byproducts.[4][5][6] The precise temperature and pressure control offered by modern microwave reactors also leads to enhanced reproducibility.[4]

Q4: How do I select the appropriate catalyst and ligand for my specific substrates?

A4: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For challenging substrates, such as electron-deficient aryl bromides or sterically hindered boronic acids, standard catalysts like Pd(PPh₃)₄ may not be optimal.[1][7] In these cases, more robust catalyst systems, such as Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos), are often more effective.[1][7] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1]

Q5: My starting materials are not fully soluble in the reaction solvent. What can I do?

A5: Poor solubility of reactants is a common issue that can hinder reaction rates.[8] If your substrates are not dissolving, consider screening different solvent systems.[8] Common solvents for microwave Suzuki coupling include mixtures of 1,4-dioxane/water, DMF/water, or ethanol/water.[2][9] For particularly insoluble compounds, such as some polycyclic aromatic hydrocarbons, solvents like ethylene glycol dimethyl ether (DME) may be effective.[10] In some cases, adjusting the base or functionalizing the starting material to improve solubility might be necessary.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure proper storage under an inert atmosphere. For Pd(II) precatalysts, ensure efficient generation of the active Pd(0) species.[3]
Suboptimal reaction conditionsGradually increase the reaction temperature or prolong the irradiation time. Monitor the reaction progress by TLC or LC-MS.
Incompatible catalyst/ligand systemFor challenging substrates, switch to a more active catalyst system, such as a Buchwald palladacycle precatalyst with a bulky, electron-rich ligand.[1]
Poor mixing in biphasic reactionsIncrease the stirring rate to maximize the interfacial area between the two phases.[3]
Significant Side Product Formation Protodeboronation of boronic acidUse anhydrous solvents, consider converting the boronic acid to a more stable ester (e.g., pinacol ester), or shorten the reaction time.[2]
Homocoupling of starting materialsThoroughly degas all solvents (including water) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]
Hydrodehalogenation of the aryl halideThis indicates that while the catalyst is active, undesired pathways are competing. Re-evaluate the catalyst, ligand, and base combination.[1]
Reaction Works in Microwave Vial but Fails on Scale-up Inefficient heating in a round-bottom flaskThe reflux temperature in a larger flask may be lower than the temperature achieved in a sealed microwave vial. Ensure the scaled-up reaction reaches the optimal temperature.
Inefficient purging of inert gasFor larger flasks, ensure a proper setup for degassing and maintaining an inert atmosphere, such as using a three-neck flask with a suba-seal for bubbling nitrogen through the solution before heating.

Quantitative Data Summary

The following tables summarize quantitative data from various microwave-assisted Suzuki coupling experiments, highlighting the significant reduction in reaction times and often improved yields compared to conventional heating.

Table 1: Comparison of Microwave vs. Conventional Heating

Aryl HalideBoronic AcidMethodCatalystBaseSolventTemp (°C)TimeYield (%)
4-BromoanisolePhenylboronic acidConventionalPd EnCat™K₂CO₃Toluene/H₂O/EtOH1008 h97%
4-BromoanisolePhenylboronic acidMicrowavePd EnCat™K₂CO₃Toluene/H₂O/EtOH12010 min>98%
Aryl BromidesAryl Boronic AcidsConventional----~24 h-
Aryl BromidesAryl Boronic AcidsMicrowavePd EnCat™ 30---20 minExcellent
GeneralGeneralConventional---5 h66%
GeneralGeneralMicrowave---20 min83%

Data compiled from multiple sources.[5][10]

Table 2: Optimization of Microwave Reaction Conditions

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Conversion/Yield (%)
9-Bromophenanthrene2-Formylphenylboronic acidPd(PPh₃)₄CsFDME1206090% (conversion)
9-Bromophenanthrene2-Formylphenylboronic acidPd(OAc)₂K₂CO₃Dioxane/H₂O12020~85% (conversion)
9-Bromophenanthrene2-Formylphenylboronic acidPd EnCat™ 30 (10)Bu₄NH₄OAcEthanol12020>98% (conversion)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1001581% (yield)

Data compiled from multiple sources.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.[9]

Materials:

  • Aryl halide (1.0 equivalent)

  • Boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)[9]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)[9]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)[9]

  • Microwave synthesis vial

  • Stir bar

Procedure:

  • To a microwave synthesis vial equipped with a stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.[9]

  • Add the solvent system to achieve a concentration of approximately 0.1 - 0.5 M.[9]

  • Seal the vial with a cap.[9]

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[9]

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • After the reaction is complete, allow the vial to cool to room temperature.[9]

  • Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).[9]

  • Filter the mixture to remove the palladium catalyst and inorganic salts.[9]

  • Wash the filtrate with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Microwave-Assisted Suzuki Coupling with a Heterocyclic Boronic Acid

This protocol is adapted for use with heterocyclic boronic acids.[4]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Heterocyclic boronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine, the heterocyclic boronic acid, and potassium carbonate.[4]

  • Add tetrakis(triphenylphosphine)palladium(0).[4]

  • Add a mixture of 1,4-dioxane and water (e.g., 4 mL and 2 mL, respectively) that has been previously degassed by bubbling with argon for 15-20 minutes.[4]

  • Seal the vial under an argon atmosphere.[4]

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.[4]

  • Extract the reaction mixture with ethyl acetate.[4]

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.[4]

  • Remove the solvent under reduced pressure.[4]

  • Purify the crude product by flash column chromatography.[4]

Visualizations

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Microwave_Workflow General Microwave-Assisted Suzuki Coupling Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Microwave Irradiation (Set Temperature & Time) seal->irradiate monitor Monitor Reaction (TLC / LC-MS) irradiate->monitor monitor->irradiate Incomplete cool Cool to Room Temperature monitor->cool Complete workup Workup: Dilute, Filter, Extract cool->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for a microwave-assisted Suzuki coupling experiment.

References

managing palladium black formation in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the formation of palladium black in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is palladium black?

Palladium black is a finely divided, high-surface-area form of elemental palladium (Pd(0)).[1] In the context of cross-coupling reactions, it typically forms when the catalytically active Pd(0) species, which is meant to be stabilized by ligands in the solution, aggregates into larger nanoparticles.[2] As these nanoparticles grow through processes like Oswald ripening, they eventually become large enough to precipitate out of the solution as a black, charcoal-like solid.[2]

Q2: Why is the formation of palladium black a problem?

The formation of palladium black is generally undesirable in homogeneous catalysis because it signifies the deactivation of the catalyst.[3] As the soluble palladium catalyst aggregates and precipitates, the concentration of active catalytic species in the solution decreases, leading to:

  • Reduced reaction rates or complete stalling of the reaction.

  • Lower product yields.

  • Poor reproducibility between experiments.

  • Complications in product purification due to a heterogeneous mixture.

Q3: Is a black color change in my reaction always palladium black?

Not always, but it is a strong indicator of catalyst decomposition or an undesired side reaction. While other organic decomposition pathways can produce dark, tar-like materials, the appearance of a fine black precipitate is very often palladium black. For example, reactions using Pd(dppf)Cl₂ often turn black as part of the normal catalytic process, whereas other catalyst systems turning black may indicate a problem.[4] Regardless of the cause, a significant color change to black often signals an issue with the reaction's stability or efficiency.

Q4: Can palladium black still be catalytically active?

Yes, to some extent. Palladium nanoparticles are known to be catalytically active.[2] However, the issue is one of surface area and solubility. As nanoparticles aggregate into larger "palladium black" particles and precipitate, the available catalytic surface area dramatically decreases, leading to a significant loss of overall activity.[2] While the surface of the precipitate may still catalyze the reaction, its contribution is often negligible compared to the intended homogeneous catalyst. Some reactions are even designed to use palladium black as a heterogeneous catalyst.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q5: A black precipitate formed immediately after I added the catalyst. What happened?

Immediate precipitation suggests a catastrophic failure of the catalyst system.

  • Probable Causes:

    • Severe Oxygen Contamination: The presence of oxygen is a primary cause of catalyst deactivation. It can oxidize the sensitive phosphine ligands (forming inactive phosphine oxides) and the active Pd(0) species.[3][6]

    • Impure or Oxidized Reagents: Phosphine ligands, especially electron-rich ones, can be sensitive to air and should be stored and handled under an inert atmosphere.[3] Using old or improperly stored ligands can lead to rapid catalyst decomposition.

    • Incompatible Reaction Conditions: An incorrect base or solvent system can fail to stabilize the catalytic species, leading to immediate precipitation.[3]

  • Recommended Actions:

    • Stop the Reaction: It is highly unlikely to proceed to completion with a good yield.

    • Review Your Protocol: Double-check that all reagents, solvents, and conditions are correct.

    • Improve Inert Atmosphere Technique: Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen). For best results, degas your solvent(s) vigorously before use. (See Protocol 1 ).

    • Use Fresh Reagents: Use a fresh bottle of ligand and a reliable source of palladium precatalyst.

Q6: My reaction turned black gradually, and then the conversion stalled. What is the cause?

Gradual formation of palladium black is a more common issue and points to a slow decomposition of the catalyst over the course of the reaction.

  • Probable Causes:

    • Insufficient Ligand-to-Palladium Ratio: The ligand's primary role is to stabilize the Pd(0) center. If the ratio is too low (e.g., 1:1), there may not be enough free ligand in solution to prevent the "naked" Pd(0) from aggregating.[2][3]

    • Thermal Instability: The reaction temperature may be too high for the chosen ligand, causing it to slowly decompose or dissociate from the palladium center.

    • Slow Oxidative Addition: If the oxidative addition step is slow compared to the rate of Pd(0) aggregation, the catalyst will have more time to fall out of the catalytic cycle and precipitate. This can be an issue with less reactive electrophiles like aryl chlorides.[2][7]

    • Presence of Water/Oxygen: Even small leaks or impurities can introduce enough oxygen or water to slowly poison the catalyst over time.[8]

  • Recommended Actions:

    • Increase Ligand:Pd Ratio: Try increasing the ligand loading. Ratios of 2:1 to 4:1 (ligand:Pd) are common and provide a larger excess of ligand to stabilize the catalyst.[3]

    • Lower the Temperature: If your reaction allows, reducing the temperature can often preserve the life of the catalyst.

    • Select a More Robust Ligand: Switch to a more sterically bulky and/or electron-rich ligand that binds more strongly to the palladium. Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs) are excellent choices for challenging reactions.[9] (See Table 2 ).

    • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your base is pure and dry.[3]

Q7: I've formed palladium black. Can the palladium be recovered?

Yes, but it requires specialized procedures. For laboratory-scale reactions, prevention is far more effective than recovery.

  • Laboratory Scale: The precipitate can be removed by filtration (e.g., through Celite), but be aware that finely divided palladium can be pyrophoric (ignite spontaneously in air).

  • Process Chemistry/Scale-Up: On a larger scale, recovery is economically important. Methods include:

    • Acid Leaching: Dissolving the palladium black in strong oxidizing acids like aqua regia.[10][11]

    • Scavenger Resins: Using resins with functional groups that chelate palladium to remove it from the product solution after the reaction.[12]

    • Adsorption: Adding a solid support like activated carbon to the reaction mixture to adsorb the palladium, followed by filtration.[13]

Data Presentation
Table 1: Influence of Key Parameters on Palladium Black Formation
ParameterEffect on StabilityRecommendation to Prevent Palladium BlackRationale
Temperature Higher temperature increases the rate of ligand dissociation and catalyst decomposition.[14]Operate at the lowest effective temperature.Reduces the kinetic lability of the ligand and slows decomposition pathways.
Ligand:Pd Ratio A low ratio (<2:1) provides insufficient stabilization for the Pd(0) center.[3]Use a higher ratio (e.g., 2:1 to 4:1).Le Châtelier's principle; a higher concentration of free ligand in solution helps prevent dissociation and stabilizes the active species.
Oxygen/Air Highly detrimental. Oxidizes both the ligand and the Pd(0) catalyst.[6][15]Maintain a strict inert atmosphere. Rigorously degas all solvents and reagents.Prevents oxidative deactivation pathways that lead to the formation of inactive Pd(II) and ligand oxides, which in turn leads to Pd(0) aggregation.[16]
Ligand Choice Bulky, electron-donating ligands provide superior stability.[7][9]Select robust ligands like Buchwald biarylphosphines or NHCs for difficult couplings.Steric bulk prevents aggregation, while strong electron donation favors the oxidative addition step, keeping palladium moving through the catalytic cycle.[7]
Base A poorly soluble or overly strong base can promote catalyst decomposition.[3]Choose a base with good solubility in the reaction medium (e.g., K₃PO₄, Cs₂CO₃).Ensures a homogeneous reaction environment and avoids localized high concentrations of base that can degrade the catalyst complex.[3]
Table 2: Comparison of Common Ligand Classes for Catalyst Stabilization
Ligand ClassExamplesKey CharacteristicsBest For
Monodentate Phosphines PPh₃, P(tBu)₃, PCy₃Simple, widely available. Stability varies greatly with steric bulk and electronic properties.General-purpose couplings. P(tBu)₃ is very electron-rich and bulky, offering good stability.[7]
Buchwald-type Ligands XPhos, SPhos, RuPhosHighly electron-rich and sterically demanding biarylphosphines.Challenging couplings involving unreactive substrates (e.g., aryl chlorides) or high temperatures. Excellent at preventing aggregation.[3][9]
Bidentate Phosphines DPPF, Xantphos, DPEphosForm very stable, well-defined chelate complexes with palladium.[6]Reactions where catalyst stability is paramount. The defined bite angle can also influence selectivity.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-iPrStrong σ-donors that form highly stable bonds with palladium. Often more thermally robust than phosphines.[9]High-temperature reactions or when phosphine sensitivity is an issue.
Visual Guides and Workflows
Mechanism of Palladium Black Formation

G Pd0 Pd0 Naked_Pd0 Naked_Pd0 Pd0->Naked_Pd0 Ligand Dissociation

Troubleshooting Flowchart for Black Precipitate

G Start Black Precipitate Observed Timing When did it form? Start->Timing Immediate Immediately Timing->Immediate Immediately Gradual Gradually Timing->Gradual Gradually Cause_Imm Probable Cause: - Severe O₂ Contamination - Impure/Oxidized Ligand - Wrong Solvent/Base Immediate->Cause_Imm Cause_Grad Probable Cause: - Insufficient Ligand Ratio - High Temperature - Slow Oxidative Addition Gradual->Cause_Grad Action_Imm Action: 1. Stop Reaction 2. Verify Reagents & Setup 3. Improve Inerting/Degassing Cause_Imm->Action_Imm Action_Grad Action: 1. Increase Ligand:Pd Ratio 2. Lower Temperature 3. Use a More Robust Ligand Cause_Grad->Action_Grad

Hierarchy of Prevention Strategies

G cluster_1 cluster_2 cluster_3 level1 Level 1: Improve Technique level2 Level 2: Adjust Parameters level1->level2 l1_a Rigorous Degassing (F-P-T / Sparging) level3 Level 3: Change Reagents level2->level3 l2_a Increase Ligand:Palladium Ratio l3_a Select More Robust Ligand (e.g., Buchwald, NHC) l1_b Use Fresh, High-Purity Reagents l1_c Ensure Strict Inert Atmosphere l2_b Lower Reaction Temperature l2_c Adjust Reagent Concentration l3_b Change Solvent System l3_c Screen Different Bases

Key Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvents

Oxygen must be removed from solvents to prevent catalyst deactivation. Choose one of the following methods.

Method A: Freeze-Pump-Thaw (Most Effective)

  • Freeze: Place your solvent in a robust flask (e.g., Schlenk flask) with a stir bar. Submerge the flask in liquid nitrogen until the solvent is completely frozen solid.

  • Pump: Connect the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the air from the headspace above the frozen solvent.

  • Thaw: Close the connection to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You will see gas bubbles being released from the solvent as it melts.

  • Repeat: Repeat this entire three-step cycle at least three times to ensure all dissolved gases are removed.

  • Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.

Method B: Inert Gas Sparging (Good for most applications)

  • Setup: Place your solvent in the reaction flask or a separate solvent flask.

  • Purge: Insert a long needle or cannula connected to an inert gas source, ensuring the tip is below the solvent's surface. Insert a second "vent" needle that does not touch the solvent.

  • Bubble: Bubble the inert gas vigorously through the solvent for 15-30 minutes.[3] The bubbling action increases the surface area and purges dissolved oxygen.

  • Maintain Atmosphere: Once sparging is complete, remove the needles and maintain a positive pressure of inert gas over the solvent.

Protocol 2: The Hot Filtration Test

This test is crucial for determining whether your catalysis is truly homogeneous (dissolved catalyst) or is proceeding via a heterogeneous pathway (leached metal particles).[17]

  • Setup: Assemble two identical reaction flasks. In Flask A, begin your cross-coupling reaction under the standard conditions. Prepare Flask B by pre-heating it to the reaction temperature under an inert atmosphere.

  • Run Reaction: Allow the reaction in Flask A to proceed for a short period (e.g., 15-30 minutes or until ~10-20% conversion is observed by TLC or LCMS).

  • Filter Hot: While maintaining the reaction temperature, quickly draw the hot reaction mixture from Flask A into a pre-heated gas-tight syringe fitted with a syringe filter (e.g., a 0.2-0.45 µm PTFE filter).

  • Transfer: Immediately inject the filtered solution into the pre-heated Flask B. It is critical that the filtration and transfer happen quickly to prevent cooling and precipitation.[18]

  • Monitor: Continue to heat and stir the filtrate in Flask B under identical conditions. Monitor the reaction progress in Flask B over time.

  • Analyze Results:

    • If the reaction in Flask B continues: This indicates the active catalyst is soluble and passed through the filter. Your reaction is likely operating under a homogeneous mechanism.

    • If the reaction in Flask B stops: This implies the active catalyst was solid and was removed by the filter. Your reaction is proceeding via a heterogeneous mechanism, and the "soluble" precatalyst is likely just a source for forming active nanoparticles.[17]

Protocol 3: Sample Preparation for Palladium Quantification (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting trace metals. Proper sample preparation is critical for accurate results. Warning: This procedure involves strong acids and should be performed in a fume hood with appropriate personal protective equipment.

  • Sample Collection: Accurately weigh a sample of your crude product or a dried aliquot of your reaction mixture into a digestion vessel suitable for microwave digestion.

  • Digestion: Add a sufficient volume of a strong oxidizing acid mixture (e.g., high-purity nitric acid and hydrochloric acid - aqua regia).

  • Microwave Digestion: Place the vessel in a microwave digester and run a program designed to completely break down all organic material, leaving the inorganic palladium dissolved as a salt.

  • Dilution: After cooling, carefully and accurately dilute the digested sample to a known final volume using deionized water. The dilution factor should be chosen to bring the expected palladium concentration into the optimal range for the ICP-MS instrument.

  • Analysis: Analyze the diluted sample by ICP-MS against a set of known palladium standards to determine the precise concentration.[19][20] This value can be used to calculate ppm levels of residual palladium in a final product or to quantify recovery efficiency.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromobenzothiazole versus 2-Chlorobenzothiazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic building blocks is paramount for efficient synthesis design and the rapid development of novel therapeutics. This guide provides an objective comparison of the reactivity of 2-bromobenzothiazole and 2-chlorobenzothiazole, two key intermediates in medicinal chemistry. The comparative analysis is supported by established chemical principles and representative experimental data for analogous reactions.

The utility of 2-halobenzothiazoles as precursors is primarily defined by the reactivity of the carbon-halogen bond at the C2 position. This reactivity is highly dependent on the nature of the chemical transformation being undertaken. In general, a clear dichotomy in reactivity is observed between palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of the aryl halide is a critical factor. The generally accepted trend for halide reactivity in the rate-determining oxidative addition step is I > Br > Cl > F. This trend is governed by the bond dissociation energy of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved by the palladium catalyst than the stronger C-Cl bond.

Consequently, 2-bromobenzothiazole is significantly more reactive than 2-chlorobenzothiazole in palladium-catalyzed cross-coupling reactions . This allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and shorter reaction times when using the bromo derivative.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend of the leaving group is often the reverse: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate is influenced by the electronegativity of the halogen, with the more electronegative chlorine atom being better able to stabilize the developing negative charge through induction than bromine.

Therefore, 2-chlorobenzothiazole is generally more reactive than 2-bromobenzothiazole in SNAr reactions . This makes it the preferred substrate for reactions involving the displacement of the halogen by nucleophiles such as amines, alkoxides, and thiolates.

Data Presentation: Comparative Reactivity in Key Transformations

The following tables summarize representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It is important to note that the data presented is compiled from various sources and, while chosen for comparability, the reaction conditions are not identical. This data serves to illustrate the general reactivity trends discussed.

Reaction Substrate Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura2-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O953165[1]
Suzuki-Miyaura4-BromochlorobenzenePhenylboronic acidPd standard solutionKOHEthanolRT0.464[2]
Sonogashira2-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂/CuI-Ionic Liquid--96[3]
Sonogashira3-Chloro-4-iodobenzotrifluoridePhenylacetylenePdCl₂(PPh₃)₂/CuI-Ionic Liquid--79[3]
Buchwald-Hartwig6-Bromobenzo[h]quinazolinoneMorpholinePd(OAc)₂/XantphosK₃PO₄DioxaneReflux-89[4]
Buchwald-HartwigAryl ChloridesAminesPd₂(dba)₃/t-Bu₃PNaOtBuToluene80-1002-2475-98Representative

Note: Direct comparative data for 2-bromo- and 2-chlorobenzothiazole under identical conditions is scarce in the literature. The data presented for related compounds illustrates the general principle of higher reactivity for bromides in cross-coupling reactions.

For nucleophilic aromatic substitution, a study on the reaction of 2-substituted N-methylpyridinium ions with piperidine showed a reactivity order of 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that for such activated heterocyclic systems, the difference in reactivity between the chloro and bromo derivatives can be minimal.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the 2-halobenzothiazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., Toluene/H₂O, 4:1) is added, and the mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Cross-Coupling

To a dried Schlenk flask under an inert atmosphere are added the 2-halobenzothiazole (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A degassed solvent (e.g., triethylamine or THF/triethylamine) is added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at room temperature or heated until completion. The mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried reaction tube, the 2-halobenzothiazole (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol) are combined. The tube is sealed, evacuated, and backfilled with argon. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution

The 2-halobenzothiazole (1.0 mmol) is dissolved in a suitable solvent (e.g., DMF, DMSO, or an alcohol). The nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 mmol) and, if necessary, a base (e.g., K₂CO₃ or Et₃N) are added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS. Upon completion, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Mandatory Visualization

Benzothiazole derivatives are known to be inhibitors of various signaling pathways implicated in cancer, such as the PI3K/AKT pathway. The following diagram illustrates the inhibition of this pathway by a generic benzothiazole-based inhibitor.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Workflow Start Start: 2-Halobenzothiazole & Coupling Partner Reaction_Setup Reaction Setup: Add Catalyst, Ligand, Base, Solvent Start->Reaction_Setup Heating Heating under Inert Atmosphere Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The choice between 2-bromobenzothiazole and 2-chlorobenzothiazole is dictated by the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the higher reactivity of the C-Br bond makes 2-bromobenzothiazole the superior choice, enabling more efficient bond formation under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, the greater electronegativity of chlorine generally renders 2-chlorobenzothiazole more susceptible to nucleophilic attack. A thorough understanding of these reactivity principles is essential for the strategic design of synthetic routes towards complex benzothiazole-containing drug candidates.

References

A Comparative Guide to the Biological Activity of 6-Methoxy and 6-Propoxy-Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities. Among these, derivatives substituted at the 6-position with alkoxy groups, such as methoxy and propoxy moieties, have been a focal point of research for developing novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 6-methoxy- and 6-propoxy-benzothiazole derivatives, with a focus on their anticancer and antimicrobial properties.

While a wealth of data exists for 6-methoxy-benzothiazole derivatives, there is a notable scarcity of direct comparative studies and quantitative biological data for their 6-propoxy counterparts.[1] Consequently, this guide will present the available quantitative data for 6-methoxy derivatives and leverage structure-activity relationship (SAR) principles to infer the potential biological implications of the 6-propoxy substitution.

Structure-Activity Relationship Insights

The biological activity of benzothiazole derivatives is significantly influenced by the nature of the substituent at the 6-position. The key difference between a methoxy (-OCH₃) and a propoxy (-OCH₂CH₂CH₃) group is the length of the alkyl chain, which directly impacts the lipophilicity of the molecule. The longer propyl chain in the 6-propoxy derivatives increases their lipophilicity compared to the 6-methoxy derivatives.[1]

This increased lipophilicity can have several consequences for the biological activity of the molecule:

  • Enhanced Cell Membrane Permeability: Higher lipophilicity can facilitate easier passage through the lipid bilayers of cell membranes, potentially leading to increased intracellular concentrations and greater efficacy.

  • Improved Binding to Hydrophobic Pockets: The larger, more lipophilic propoxy group may lead to stronger binding interactions with hydrophobic pockets within target proteins and enzymes, which could translate to higher potency.[1]

  • Altered Pharmacokinetic Properties: Changes in lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, influencing their overall in vivo performance.

Therefore, it is theoretically plausible that 6-propoxy-benzothiazole derivatives might exhibit enhanced biological activities compared to their 6-methoxy analogs, assuming the increased lipophilicity is favorable for target engagement. However, without direct experimental data, this remains a well-founded hypothesis requiring empirical validation.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activity of various 6-methoxy-benzothiazole derivatives.

Anticancer Activity of 6-Methoxy-Benzothiazole Derivatives
DerivativeCancer Cell LineIC50 (µM)Reference
Substituted methoxybenzamide benzothiazoleNot Specified1.1 - 8.8[2]
Benzimidazole based acetamide methoxybenzothiazoleA549 (Lung Carcinoma)10.67 ± 2.02 µg/mL[2]
6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzothiazoleNQO2 Enzyme Inhibition0.051[3][4]
2-substituted benzothiazole derivativeHepG2 (Hepatocellular Carcinoma)56.98 (24h), 38.54 (48h)[5]
Hydrazine based benzothiazole with 4-hydroxy-methoxy benzylideneHeLa (Cervical Cancer)2.41[2]
Hydrazine based benzothiazole with 4-hydroxy-methoxy benzylideneCOS-7 (Kidney Fibroblast)4.31[2]
Antimicrobial Activity of 6-Methoxy-Benzothiazole Derivatives
DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzothiazole hydrazone derivative (3i)Mycobacterium tuberculosis H37Rv1[6]
Benzothiazole hydrazone derivative (3i)Candida albicans4[6]
4-methoxy benzothiazole conjugate (72b)Staphylococcus aureus6.25[7]
4-methoxy benzothiazole conjugate (72b)Escherichia coli6.25[7]
1-[2-(6-methoxy benzothiazol-2-yl diazenyl]) naphthalen-2-ol (5c)S. aureus, S. pyrogens, E. coli, P. mirabilisMild to moderate activity[8]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[9]

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The benzothiazole derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways Modulated by Benzothiazole Derivatives

Benzothiazole derivatives often exert their anticancer effects by modulating key intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and migration. The PI3K/AKT and ERK signaling pathways are two such pathways that have been shown to be inhibited by benzothiazole derivatives.[10][11][12][13][14]

G Modulation of PI3K/AKT and ERK Pathways by Benzothiazole Derivatives cluster_0 PI3K/AKT Pathway cluster_1 ERK Pathway PI3K PI3K AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Promotes Survival Survival AKT->Survival Promotes RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes ERK->Survival Promotes Benzothiazole Derivatives Benzothiazole Derivatives Benzothiazole Derivatives->PI3K Inhibits Benzothiazole Derivatives->ERK Inhibits

Caption: Inhibition of PI3K/AKT and ERK signaling pathways by benzothiazole derivatives.

Conclusion

The available evidence strongly supports the potential of 6-methoxy-benzothiazole derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. While direct comparative data for 6-propoxy-benzothiazole derivatives is currently lacking, structure-activity relationship principles suggest that the increased lipophilicity of the propoxy group could lead to enhanced biological activity.[1] This hypothesis, however, necessitates further experimental validation through the synthesis and biological evaluation of a series of 6-propoxy-benzothiazole derivatives. Such studies would be invaluable in elucidating the precise impact of the 6-alkoxy substituent on the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on direct, quantitative comparisons to guide the rational design of more potent and selective benzothiazole-based therapeutic agents.

References

Unraveling the Anticancer Potential of Benzothiazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, benzothiazole has emerged as a privileged scaffold, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects. The substitution pattern on the benzothiazole ring system is a critical determinant of this biological activity. This guide provides a comparative analysis of the anticancer activity of isomeric benzothiazole compounds, supported by experimental data, detailed protocols, and mechanistic insights.

The strategic placement of substituents on the benzothiazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its interaction with biological targets and ultimately its cytotoxic potency. This guide will delve into the structure-activity relationships (SAR) of positional isomers of benzothiazole derivatives, offering a valuable resource for the rational design of more effective cancer therapeutics.

Comparative Anticancer Activity of Isomeric Benzothiazole Derivatives

The influence of substituent position on the anticancer activity of benzothiazole derivatives is a key area of investigation. Even a subtle shift in the location of a functional group can lead to substantial differences in cytotoxicity. Below, we present a comparative analysis of isomeric benzothiazole compounds based on available scientific literature.

Impact of Halogen Substitution on the Benzothiazole Ring

A study by Hassan et al. (2024) provides a clear example of how the position of a halogen on the benzothiazole ring affects anticancer activity. The researchers synthesized a series of 2-aminobenzothiazole derivatives with either a fluorine atom at the 5-position or a chlorine atom at the 6-position and evaluated their cytotoxic effects against various cancer cell lines.

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of 5-fluoro and 6-chloro-N-substituted-benzothiazol-2-amine derivatives. [1]

CompoundR-groupSubstitutionA431 (Skin Carcinoma)A549 (Lung Cancer)H1299 (Lung Cancer)
B1 phenethyl6-fluoro>10>10>10
B2 4-chlorophenethyl6-fluoro5.866.257.14
B7 4-nitrobenzyl6-chloro1.892.152.54
Cisplatin --3.124.285.16

Data extracted from Hassan et al., 2024.

The results presented in Table 1 indicate that the nature and position of the halogen substituent, as well as the nature of the N-substituent, play a crucial role in the anticancer activity. Notably, the 6-chloro substituted compound B7 exhibited significantly higher potency against all three cell lines compared to the 6-fluoro substituted compounds B1 and B2 , and was even more potent than the standard chemotherapeutic drug, cisplatin.[1]

Influence of Substituent Position on the 2-Phenyl Ring

For instance, studies on 2-(hydroxyphenyl)benzothiazole isomers have shown that the position of the hydroxyl group (ortho, meta, or para) affects their biological activities, including their radical-scavenging properties, which can be linked to anticancer mechanisms.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following are standard protocols used for evaluating the anticancer activity of benzothiazole compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability.[3][4][5][6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT (e.g., 2 mg/mL in PBS) is added to each well. The plates are incubated for an additional 1.5 to 4 hours.[5][6]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, typically Dimethyl Sulfoxide (DMSO).[6]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 492 nm and 570 nm.[6][7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Mechanistic Insights: Signaling Pathways

Benzothiazole derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death).

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anticancer compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Anticancer Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Isomeric Benzothiazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture MTT Cytotoxicity Assay (e.g., MTT) CellCulture->MTT IC50 IC50 Determination MTT->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) IC50->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) ApoptosisAssay->PathwayAnalysis

A general workflow for the synthesis and anticancer evaluation of novel compounds.
Apoptosis Induction via the Mitochondrial Pathway

A common mechanism of action for many anticancer benzothiazoles is the induction of apoptosis through the intrinsic or mitochondrial pathway.[9][10][11] This process is often initiated by an increase in intracellular reactive oxygen species (ROS).

G Benzothiazole Isomeric Benzothiazole Compound ROS Increased ROS Production Benzothiazole->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified diagram of the mitochondrial pathway of apoptosis induced by benzothiazole derivatives.

Recent studies have also implicated the inhibition of key signaling pathways such as the PI3K/Akt and ERK pathways in the anticancer effects of certain benzothiazole derivatives.[1][10] For example, compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) was found to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cells.[1]

Conclusion

The evidence presented in this guide underscores the significant impact of isomeric variations on the anticancer activity of benzothiazole derivatives. The position of substituents on both the benzothiazole nucleus and appended phenyl rings can dramatically alter cytotoxic potency. The data strongly suggests that the 6-position of the benzothiazole ring is a promising site for modification, with a chloro-substituent showing superior activity in the studied series.

The detailed experimental protocols and insights into the underlying signaling pathways provide a solid foundation for future research in this area. By leveraging this understanding of structure-activity relationships, medicinal chemists can design and synthesize novel benzothiazole isomers with enhanced anticancer efficacy and improved pharmacological profiles, ultimately contributing to the development of more effective cancer therapies.

References

Validating the Synthesis of 2-Bromo-6-methoxybenzothiazole: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for 2-Bromo-6-methoxybenzothiazole and its precursor, 2-Amino-6-methoxybenzothiazole, to validate its successful synthesis.

Synthesis Protocol

The synthesis of 2-Bromo-6-methoxybenzothiazole is achieved through the diazotization of 2-Amino-6-methoxybenzothiazole followed by a Sandmeyer reaction.

Experimental Protocol: Synthesis of 2-Bromo-6-methoxybenzothiazole[1]
  • Dissolution: Dissolve 5.0 g (27.7 mmol) of 6-Methoxybenzo[d]thiazol-2-amine in 125 mL of acetonitrile (CH₃CN).

  • Addition of Diazotizing Agent: Slowly add 3.4 mL (28 mmol) of tert-Butyl nitrite to the solution.

  • Sandmeyer Reaction: Add 5.0 g (34.9 mmol) of Copper(I) bromide (CuBr) portion-wise to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).

  • Work-up: After 3 hours, add 500 mL of ethyl acetate and filter the mixture through celite.

  • Extraction: Wash the organic layer twice with 200 mL of brine.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in 50 mL of dichloromethane (CH₂Cl₂) and add 2 g of silica gel. After drying, load the silica gel onto a silica gel column prepared with hexane. Elute the product with a solution of 5% ethyl acetate in 95% hexane.

  • Isolation: Collect the yellowish band and remove the solvent to yield the final product.

Spectroscopic Data Comparison

The following tables summarize the available experimental spectroscopic data for the starting material, 2-Amino-6-methoxybenzothiazole, which serves as a reference for the validation of the synthesized 2-Bromo-6-methoxybenzothiazole. The expected data for the final product is inferred based on the chemical transformation.

Table 1: ¹H NMR Data Comparison

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Amino Protons (ppm)
2-Amino-6-methoxybenzothiazole 7.1-7.5 (m)3.8 (s)5.5-6.0 (br s)
2-Bromo-6-methoxybenzothiazole (Expected) ~7.2-7.8 (m)~3.8 (s)Absent

Table 2: ¹³C NMR Data Comparison

CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)C-NH₂/C-Br (ppm)
2-Amino-6-methoxybenzothiazole ~105-155~56~165
2-Bromo-6-methoxybenzothiazole (Expected) ~107-157~56~130-140

Table 3: IR Spectroscopy Data Comparison

CompoundN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
2-Amino-6-methoxybenzothiazole ~3100-3400 (br)~1300-1350~1000-1300Not Applicable
2-Bromo-6-methoxybenzothiazole (Expected) AbsentAbsent~1000-1300~500-600

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
2-Amino-6-methoxybenzothiazole C₈H₈N₂OS180.23[1]180 (M+), 165, 137
2-Bromo-6-methoxybenzothiazole C₈H₆BrNOS244.11[2][3]243/245 (M+/M+2, isotopic pattern for Br), fragments corresponding to loss of Br, CO, and other moieties.

Visualizing the Workflow and Comparison

The following diagrams illustrate the synthesis and validation workflow, and a comparison of the key structural features of the reactant and product.

G Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Validation 2-Amino-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole Diazotization Diazotization 2-Amino-6-methoxybenzothiazole->Diazotization t-Butyl nitrite Sandmeyer Reaction (CuBr) Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Reaction (CuBr) 2-Bromo-6-methoxybenzothiazole_unpurified Crude Product Sandmeyer Reaction (CuBr)->2-Bromo-6-methoxybenzothiazole_unpurified Purification (Column Chromatography) Purification (Column Chromatography) 2-Bromo-6-methoxybenzothiazole_unpurified->Purification (Column Chromatography) 2-Bromo-6-methoxybenzothiazole Pure 2-Bromo-6-methoxybenzothiazole Purification (Column Chromatography)->2-Bromo-6-methoxybenzothiazole NMR NMR (1H, 13C) 2-Bromo-6-methoxybenzothiazole->NMR IR IR Spectroscopy 2-Bromo-6-methoxybenzothiazole->IR MS Mass Spectrometry 2-Bromo-6-methoxybenzothiazole->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation

Caption: Workflow for the synthesis and spectroscopic validation of 2-Bromo-6-methoxybenzothiazole.

G Structural Comparison for Spectroscopic Analysis Reactant 2-Amino-6-methoxybenzothiazole Key Features for Spectroscopy: - Aromatic Protons - Methoxy Group - Amino Group (N-H) Transformation Sandmeyer Reaction Reactant->Transformation Leads to disappearance of -NH2 signals (NMR, IR) and appearance of C-Br signals (IR, MS isotope pattern) Product 2-Bromo-6-methoxybenzothiazole Key Features for Spectroscopy: - Aromatic Protons - Methoxy Group - Bromo Group (C-Br) Transformation->Product

Caption: Key structural differences influencing the spectroscopic data between reactant and product.

Conclusion

The successful synthesis of 2-Bromo-6-methoxybenzothiazole from its amino precursor can be unequivocally validated by a thorough analysis of spectroscopic data. The key indicators of a successful reaction include the disappearance of the N-H signals in both ¹H NMR and IR spectra, a downfield shift of the aromatic protons in the ¹H NMR spectrum, a significant change in the chemical shift of the C2 carbon in the ¹³C NMR spectrum, and the appearance of a characteristic isotopic pattern for bromine in the mass spectrum. This guide provides the necessary framework for researchers to confirm the identity and purity of their synthesized 2-Bromo-6-methoxybenzothiazole.

References

The Benzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of substituted benzothiazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and neuroprotective applications. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development in this promising area.

Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in the field of drug discovery due to the diverse pharmacological activities exhibited by its derivatives.[1] The ability to readily introduce a wide array of substituents at various positions of the benzothiazole nucleus allows for the fine-tuning of its biological properties. Literature reviews consistently highlight that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial in dictating the potency and selectivity of these compounds across different biological targets.[2] This guide will delve into the specifics of these structure-activity relationships, presenting quantitative data from various studies to facilitate a clear comparison of the performance of different derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted benzothiazole derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[1] The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and Ras/MEK/ERK pathways.[1]

Structure-Activity Relationship Insights:

Key modifications to the benzothiazole ring have been shown to significantly impact anticancer activity:

  • Substitution at C-2: The nature of the substituent at the 2-position of the benzothiazole ring is a major determinant of anticancer activity. Aromatic and heteroaromatic substitutions are common. For instance, the presence of a 2-(4-aminophenyl)benzothiazole moiety has been identified as a potent and selective anticancer pharmacophore.

  • Substitution at C-6: Modifications at the C-6 position can also profoundly influence cytotoxicity. The introduction of electron-withdrawing groups, such as nitro or halogen atoms, has been shown to enhance anticancer activity in several studies.[3]

Quantitative Data: In Vitro Cytotoxicity of Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of 2,6-disubstituted benzothiazole derivatives against various cancer cell lines. This data highlights how different substituents influence cytotoxic potency.

CompoundR1 (at C-2)R2 (at C-6)Cancer Cell LineIC50 (µM)Reference
B1 4-aminophenylHMCF-7 (Breast)0.85
B2 4-aminophenylNO2MCF-7 (Breast)0.23
B3 4-hydroxyphenylHA549 (Lung)1.21
B4 4-hydroxyphenylClA549 (Lung)0.56
B5 3,4,5-trimethoxyphenylHHeLa (Cervical)2.5
B6 3,4,5-trimethoxyphenylFHeLa (Cervical)0.98
PB11 (3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl4-oxocyclohexane-1-carboxamideU87 (Glioblastoma)<0.05[4]
55 Indole semicarbazideHHT-29 (Colon)0.024[5]
23 Morpholine based thioureaBrMCF-7 (Breast)18.10[5]
67 NaphthalimideHMCF-7 (Breast)5.08[5]
Signaling Pathway Inhibition

Many benzothiazole derivatives exert their anticancer effects by inhibiting key protein kinases in cell signaling pathways crucial for cancer cell proliferation and survival.[1] The PI3K/AKT/mTOR pathway is a frequently targeted cascade.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Benzothiazole\nDerivative Benzothiazole Derivative Benzothiazole\nDerivative->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway and points of inhibition by benzothiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Benzothiazole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including bacteria and fungi.[6][7] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[6]

Structure-Activity Relationship Insights:
  • C-2 Substituents: The introduction of various heterocyclic rings or Schiff bases at the C-2 position has been shown to be a successful strategy for enhancing antimicrobial potency.

  • Halogenation: The presence of halogen atoms, particularly chlorine and fluorine, on the benzothiazole ring or on the C-2 substituent, often leads to increased antimicrobial activity.[8]

Quantitative Data: In Vitro Antimicrobial Activity of Benzothiazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.

CompoundSubstituent(s)MicroorganismMIC (µg/mL)Reference
A1 2-(4-chlorophenyl)Staphylococcus aureus12.5
A2 2-(4-fluorophenyl)Escherichia coli6.25
A3 2-(4-nitrophenyl)Candida albicans25
A4 2-amino-6-nitroBacillus subtilis15.6
A5 2-mercapto-6-chloroAspergillus niger50
3 N/AEscherichia coli25-200[9]
4 N/AEscherichia coli25-200[9]
41c Isatin derivativeEscherichia coli3.1[7]
41c Isatin derivativePseudomonas aeruginosa6.2[7]
A07 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamideKlebsiella pneumoniae3.91[10]

Neuroprotective Activity: Combating Neurodegenerative Diseases

Recent studies have highlighted the potential of benzothiazole derivatives as neuroprotective agents, particularly in the context of Alzheimer's disease.[11] Their mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as the prevention of amyloid-β (Aβ) plaque formation.[11][12]

Structure-Activity Relationship Insights:
  • C-2 Amine Derivatives: The presence of secondary amine derivatives, such as piperazine or piperidine, at the C-2 position is often crucial for interaction with the catalytic active site of acetylcholinesterase.[11]

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzothiazole's benzene ring can influence both the potency and selectivity of enzyme inhibition. For example, a methoxy group at the 5th position has been shown to affect the binding potency to the active region of the enzyme.[11]

Quantitative Data: In Vitro Neuroprotective Activity of Benzothiazole Derivatives

The following table summarizes the IC50 values of selected benzothiazole derivatives for the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

CompoundSubstituent(s)Target EnzymeIC50 (nM)Reference
N1 2-(4-fluorobenzylamino)AChE45.3
N2 2-(4-chlorobenzylamino)AChE38.9
N3 2-(4-dimethylaminobenzylamino)AChE21.7
N4 2-(4-fluorobenzylamino)MAO-B78.2
N5 2-(4-chlorobenzylamino)MAO-B65.1
4f N/AAChE23.4[12]
4f N/AMAO-B40.3[12]
4m N/AAChE27.8[12]
Donepezil (Reference) -AChE20.1[12]
Selegiline (Reference) -MAO-B37.4[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzothiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plate Add_Compounds Add compounds to cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of benzothiazole derivatives Prepare_Compounds->Add_Compounds Incubate_24_72h Incubate for 24-72 hours Add_Compounds->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilization solution Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

A typical experimental workflow for the MTT assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Protocol:

  • Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the benzothiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[16]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[15]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C ± 2°C for 16-20 hours for bacteria).[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.[16]

Acetylcholinesterase Inhibition Assay

The Ellman's method is a common colorimetric assay to measure acetylcholinesterase (AChE) activity and screen for inhibitors.[6]

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[6]

  • Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the benzothiazole derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well (except for the blank) and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.[6]

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling: Efficacy and Performance

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Central to this reaction is the palladium catalyst, the choice of which is critical to the success of the transformation, influencing reaction yields, times, and selectivity.[1] This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex transitioning between Pd(0) and Pd(II) oxidation states.[2] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) complex.[2][3] This step is often the rate-determining step in the catalytic cycle.[3]

  • Transmetalation: In the presence of a base, the organoboron reagent (R'-BY₂) transfers its organic group to the palladium center, displacing the halide.[2][3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond in the desired product (R-R') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)Ln arpdx Ar-Pd(II)Ln-X pd0->arpdx Oxidative Addition arpdar Ar-Pd(II)Ln-Ar' arpdx->arpdar Transmetalation arpdar->pd0 Reductive Elimination product Ar-Ar' arpdar->product arx Ar-X arx->arpdx arboronic Ar'-B(OH)₂ + Base arboronic->arpdar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Common Palladium Catalysts

The efficacy of a palladium catalyst in Suzuki coupling is highly dependent on the nature of the palladium precursor and the associated ligands. Below is a comparison of several commonly used palladium catalyst systems. It is important to note that the data presented is compiled from various sources with differing reaction conditions, and therefore should be viewed as a qualitative guide rather than a direct quantitative comparison.[1]

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidK₂CO₃Toluene/H₂O1001285[4]
Pd(dppf)Cl₂5-BromoindazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME802High[5]
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene100HighHigh[6]
Pd/C (10%)Aryl IodidesArylboronic acidsNa₂CO₃EtOH/H₂O25-100< 1Good to Excellent[7]
PEPPSI-iPrAryl ChloridesArylboronic acidsK₂CO₃Dioxane801895[2]
Pd₂(dba)₃ / P(t-Bu)₃Aryl ChloridesArylboronic acidsK₃PO₄DioxaneRT1295[8]

Detailed Experimental Protocols

General Procedure for Homogeneous Suzuki-Miyaura Coupling

This protocol is a general guideline and can be adapted for various homogeneous palladium catalysts.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[1]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring and monitor the progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Procedure for Heterogeneous Suzuki-Miyaura Coupling using Pd/C

This protocol is suitable for Suzuki-Miyaura reactions using a heterogeneous palladium on carbon catalyst.

  • Reaction Mixture Preparation: In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and the arylboronic acid (1.1 mmol) in a suitable solvent mixture (e.g., 10 mL of ethanol and 10 mL of an aqueous solution of Na₂CO₃ (1.5 mmol)).[7]

  • Catalyst Addition: Add the Pd/C catalyst (e.g., 10% Pd/C) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) until the reaction is complete, as monitored by TLC or GC-MS.[7]

  • Catalyst Removal: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with the reaction solvent.

  • Work-up and Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.

Conclusion

The selection of an optimal palladium catalyst for Suzuki-Miyaura coupling is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and scalability. Traditional catalysts like Pd(PPh₃)₄ are effective for a range of transformations, while modern systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes often provide higher activity, especially for challenging substrates like aryl chlorides.[8] Heterogeneous catalysts, such as Pd/C, offer the significant advantage of easy separation and potential for recycling, aligning with the principles of green chemistry.[9] For any given application, empirical screening of a selection of catalysts and reaction conditions is often the most effective approach to identify the most efficient and cost-effective system.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, and Base start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Work-up: Quench and Extract reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification end End purification->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to the In Vitro Anticancer Activity of 2-Bromo-6-methoxybenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of 2-Bromo-6-methoxybenzothiazole analogs and related benzothiazole derivatives against various cancer cell lines. The data presented is compiled from recent studies and aims to offer a clear, objective overview to aid in drug discovery and development efforts.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various benzothiazole derivatives, including analogs with substitutions at the 2 and 6 positions. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are presented to compare the potency of these compounds across different cancer cell lines.

Compound ID/ReferenceCancer Cell LineAssay TypeIC50 / GI50 (µM)
Pyrimidine based carbonitrile benzothiazole derivative 36 [1][2]Laryngeal carcinoma (Hep-2)Not SpecifiedPotent activity
Breast carcinoma (MCF-7)Not SpecifiedPotent activity
Cervical carcinoma (HeLa)Not SpecifiedPotent activity
Pancreatic carcinoma (MiaPaCa-2)Not SpecifiedPotent activity
Colon carcinoma (SW 620)Not SpecifiedPotent activity
Lung carcinoma (H 460)Not SpecifiedPotent activity
Sulphonamide based BTA 40 [1][2]Breast carcinoma (MCF-7)Not Specified34.5
Cervical carcinoma (HeLa)Not Specified44.15
Human osteosarcoma (MG63)Not Specified36.1
Indole based hydrazine carboxamide 12 [1]Human colon cancer (HT29)Not Specified0.015
Human lung cancer (H460)Not Specified0.28
Non-small cell lung cancer (A549)Not Specified1.53
Human breast cancer (MDA-MB-231)Not Specified0.68
Substituted 2-hydroxybenzylidene containing semicarbazide 10 [1]Human breast adenocarcinoma (MDA-MB-231)Not Specified0.24 - 0.92
Gastric cancer (MNK-45)Not Specified0.24 - 0.92
Human lung cancer (NCI-H226)Not Specified0.24 - 0.92
Human colorectal adenocarcinoma (HT-29)Not Specified0.24 - 0.92
Neuroblastoma (SK-N-SH)Not Specified0.24 - 0.92
Naphthalimide derivative 67 [1][2]Human colon cancer (HT-29)Not Specified3.47 ± 0.2
Human lung cancer (A549)Not Specified3.89 ± 0.3
Human breast cancer (MCF-7)Not Specified5.08 ± 0.3
Substituted bromopyridine acetamide benzothiazole derivative 29 [2]Breast cancer (SKRB-3)Not Specified0.0012
Colon adenocarcinoma (SW620)Not Specified0.0043
Lung cancer (A549)Not Specified0.044
Liver cancer (HepG2)Not Specified0.048
Benzylidine derivative 6e [3]Liver cancer (HepG2)SRB assay10.88
Benzylidine derivative 6f [3]Liver cancer (HepG2)SRB assay10.00
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (8n) [4]Breast cancer (MCF-7)Not Specified< 0.0001
Breast cancer (MDA 468)Not Specified< 0.0001
Compound T2 (a benzothiazole derivative) [5]Human small cell lung carcinomaMTT assayMore effective than other tested compounds
Mouse melanoma cell lineMTT assayMore effective than other tested compounds
Human larynx epithelial carcinomaMTT assayMore effective than other tested compounds

Experimental Protocols

The evaluation of the anticancer activity of benzothiazole analogs typically involves the following experimental procedures:

Cell Lines and Culture

A variety of human cancer cell lines are utilized to assess the cytotoxic effects of the compounds. These include, but are not limited to, breast cancer lines (MCF-7, MDA-MB-231), lung cancer lines (A549, H460), colon cancer lines (HT29, SW620), cervical cancer lines (HeLa), and liver cancer lines (HepG2).[1][3][6][7] The cells are maintained in appropriate culture media, such as DMEM or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics, and are kept in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

MTT Assay: This colorimetric assay is a standard method for assessing cell viability.[5][6][8][9]

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the benzothiazole analogs for a specified period (e.g., 48 or 72 hours).[8]

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[5][9]

  • The absorbance of the resulting solution is measured using a microplate reader, and the IC50 value is calculated.

SRB (Sulphorhodamine B) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.[3]

  • Cells are seeded and treated in 96-well plates similar to the MTT assay.

  • After treatment, the cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are stained with Sulphorhodamine B dye.

  • Unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is read, and the IC50 values are determined.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro testing of benzothiazole analogs against cancer cell lines.

G Experimental Workflow for In Vitro Anticancer Testing A Cancer Cell Line Seeding B Overnight Incubation (Attachment) A->B C Treatment with Benzothiazole Analogs (Varying Concentrations) B->C D Incubation Period (e.g., 48-72 hours) C->D E Cell Viability Assay (e.g., MTT, SRB) D->E F Data Acquisition (Absorbance Reading) E->F G Calculation of IC50/GI50 Values F->G H Analysis and Comparison G->H

Caption: A flowchart of the in vitro screening process.

Potential Signaling Pathways

Benzothiazole derivatives have been shown to induce apoptosis and modulate key signaling pathways in cancer cells. The diagram below illustrates a potential mechanism of action.

G Potential Signaling Pathways for Benzothiazole Analogs cluster_0 Cell Exterior cluster_1 Cell Interior Benzothiazole Analog Benzothiazole Analog EGFR EGFR Benzothiazole Analog->EGFR Inhibition Mitochondrion Mitochondrion Benzothiazole Analog->Mitochondrion Disruption of Mitochondrial Membrane Potential PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK ERK ERK EGFR->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR STAT3 STAT3 JAK->STAT3 Bax Bax Mitochondrion->Bax Upregulation Apoptosis Apoptosis Bax->Apoptosis

Caption: Benzothiazole analogs may inhibit key cancer signaling pathways.

Recent studies on 2-substituted benzothiazoles in breast cancer cell lines have indicated that these compounds can significantly inhibit cancer cell growth by inducing apoptosis.[7] This process is often accompanied by the disruption of the mitochondrial membrane potential and cell cycle arrest.[7] Furthermore, these derivatives have been shown to downregulate the protein expression of EGFR and the transcription of genes involved in cancer progression, such as JAK, STAT3, ERK, AKT, and mTOR.[7] The upregulation of pro-apoptotic genes like Bax has also been observed.[7] These findings suggest that the anticancer effects of benzothiazole derivatives are mediated through the modulation of critical signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[7]

References

A Comparative Analysis of the Antimicrobial Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Benzothiazole, a heterocyclic compound containing a fused benzene and thiazole ring, has emerged as a promising scaffold in medicinal chemistry due to the diverse biological activities of its derivatives, including potent antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of various benzothiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the design and development of new antimicrobial therapies.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is influenced by the nature and position of substituents on the benzothiazole core.[1][4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various bacterial and fungal strains, offering a quantitative comparison of their potency. Lower MIC values indicate greater antimicrobial activity.

Compound IDTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
3e Staphylococcus aureus3.12Ciprofloxacin6.25[5]
Enterococcus faecalis3.12Ciprofloxacin6.25[5]
Salmonella typhi3.12Ciprofloxacin6.25[5]
Escherichia coli3.12Ciprofloxacin6.25[5]
Klebsiella pneumoniae3.12Ciprofloxacin6.25[5]
Pseudomonas aeruginosa3.12Ciprofloxacin6.25[5]
3n Candida tropicalis1.56--[5]
Candida albicans3.12--[5]
Candida krusei6.25--[5]
Cryptococcus neoformans1.56--[5]
Aspergillus niger12.5--[5]
Aspergillus fumigatus12.5--[5]
41c Escherichia coli3.1Ciprofloxacin12.5[6]
Pseudomonas aeruginosa6.2Ciprofloxacin12.5[6]
Bacillus cereus12.5Ciprofloxacin12.5[6]
Staphylococcus aureus12.5Ciprofloxacin12.5[6]
A07 Staphylococcus aureus15.6--[7]
Escherichia coli7.81--[7]
Salmonella typhi15.6--[7]
Klebsiella pneumoniae3.91--[7]
16c Staphylococcus aureus0.025 mMAmpicillin0.179 mM[8]
Sulfadiazine1.998 mM[8]

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzothiazole derivatives is significantly influenced by the substituents on the benzothiazole ring.[1] SAR studies have revealed several key insights:

  • Electron-withdrawing groups , such as nitro and halo groups, on the phenyl ring attached to the benzothiazole scaffold tend to enhance antimicrobial activity.[9]

  • The position of substituents is crucial; for instance, modifications at the C5 position have led to the development of potent inhibitors of DNA gyrase.[1]

  • The presence of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity.[6]

  • Substitution with nitro and methoxy groups at the 4th position of an attached phenyl ring has been found to improve antibacterial action.[6]

  • Compounds containing a pyrazolone ring substituted on the benzothiazole have demonstrated high antimicrobial activities.[8]

Experimental Protocols

The evaluation of the antimicrobial activity of benzothiazole derivatives involves standardized methodologies to ensure reproducible and comparable results.

Synthesis of Benzothiazole Derivatives

A common synthetic route involves the reaction of 2-aminobenzothiazole with various substituted aryl azides via click chemistry to generate a library of compounds.[5] Another approach is the reaction of benzothiazole N-arylsulphonylhydrazone with various reagents to produce different derivatives.[8] The synthesized compounds are then purified and their structures are confirmed using spectroscopic techniques such as NMR and mass spectrometry.[5][9]

In Vitro Antimicrobial Susceptibility Testing

1. Agar Disk Diffusion Method:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the microbial suspension.

  • Application of Discs: Sterile filter paper discs impregnated with known concentrations of the synthesized benzothiazole derivatives are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[1]

  • Measurement and Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[1]

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Serial Dilutions: Two-fold serial dilutions of the benzothiazole derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action

Benzothiazole derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential microbial enzymes.[10] Molecular docking studies and enzymatic assays have provided insights into these mechanisms.

One of the key targets is Dihydropteroate Synthase (DHPS) , an enzyme crucial for folate synthesis in bacteria.[8] Certain benzothiazole derivatives act as competitive inhibitors of DHPS, competing with the natural substrate, p-aminobenzoic acid (PABA).[8]

Another important target is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication.[6][11] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

The following diagram illustrates a generalized workflow for the screening and evaluation of benzothiazole derivatives as antimicrobial agents.

antimicrobial_screening_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Lead Optimization start Design of Benzothiazole Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Disk Diffusion) purification->primary_screening secondary_screening Secondary Screening (MIC Determination) primary_screening->secondary_screening enzyme_assay Enzymatic Assays (e.g., DHPS, DNA Gyrase) secondary_screening->enzyme_assay docking Molecular Docking Studies secondary_screening->docking sar Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar docking->sar lead_optimization Lead Compound Optimization sar->lead_optimization lead_optimization->start Iterative Design

Caption: Workflow for Antimicrobial Benzothiazole Derivative Development.

The following diagram illustrates the proposed mechanism of action of certain benzothiazole derivatives through the inhibition of the bacterial folate biosynthesis pathway.

folate_pathway_inhibition cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition paba p-Aminobenzoic acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteridine Dihydropteridine pyrophosphate dihydropteridine->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate dihydrofolate Dihydrofolate (DHF) dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolate (THF) dihydrofolate->tetrahydrofolate Purine Synthesis Purine Synthesis tetrahydrofolate->Purine Synthesis Thymidine Synthesis Thymidine Synthesis tetrahydrofolate->Thymidine Synthesis Amino Acid Synthesis Amino Acid Synthesis tetrahydrofolate->Amino Acid Synthesis benzothiazole Benzothiazole Derivative inhibition Inhibition benzothiazole->inhibition inhibition->dhps

Caption: Inhibition of Dihydropteroate Synthase by Benzothiazole Derivatives.

References

Assessing the Anti-Inflammatory Potential of Modified Benzothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4][5][6] The structural versatility of the benzothiazole nucleus allows for modifications that can enhance its potency and selectivity as an anti-inflammatory agent.[3][4] This guide provides a comparative analysis of various modified benzothiazoles, summarizing their anti-inflammatory efficacy with supporting experimental data and detailed methodologies for key assays.

Comparative Anti-Inflammatory Activity

The anti-inflammatory potential of novel benzothiazole derivatives is often evaluated against standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib. The data presented below summarizes the inhibitory activities of various modified benzothiazoles from different studies, highlighting their efficacy in various in vitro and in vivo models.

Compound Series/DerivativeAssay TypeKey FindingsStandard DrugReference
2,6-disubstituted benzothiazoles In vitro anti-denaturationCompound 4a (a sulfonamide derivative) showed potent activity. Compounds 3a, 3c, 3d, 5b also showed good activity.Diclofenac[1]
2-amino benzothiazoles Carrageenan-induced paw edema (in vivo)Compounds Bt2 (5-chloro), Bt5 (4-methoxy), and Bt7 (6-methoxy) were the most active in the series.Diclofenac Sodium[7]
Benzothiazole-benzenesulphonamides/carboxamides Carrageenan-induced paw edema (in vivo)Compounds 17c and 17i inhibited edema by 80% and 78% respectively after 3 hours. Ulcerogenic indices (0.82, 0.89) were comparable to celecoxib (0.92).Celecoxib
2-substituted benzothiazoles (Nitro & Fluorine) COX-2 & iNOS inhibition (in vitro, HepG2 cells)Both compounds significantly reduced COX-2 and iNOS levels by inhibiting NF-κB. IC50 values against HepG2 cells ranged from 29.63 µM to 59.17 µM.-[8]
Benzothiazole derivative (B7) IL-6 & TNF-α inhibition (in vitro, RAW264.7 cells)Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) showed significant dual anti-inflammatory and anticancer activities.-[4]
BMP326 NO, iNOS, COX-2, Cytokine inhibition (in vitro, RAW264.7 cells)Significantly inhibited nitric oxide production and down-regulated mRNA expression of iNOS and COX-2. Reduced IL-6, IL-1β, and TNF-α production.-[9]
Benzimidazothiazole derivatives COX-1/COX-2 enzyme inhibition (in vitro)Compound 25 was ~340x more potent than celecoxib for COX-1 (IC50: 0.044 µM vs 15.0 µM) and ~10x more potent for COX-2 (IC50: 4.52 nM vs 40.0 nM).Celecoxib, Naproxen[10]

Mechanism of Action: Targeting Inflammatory Pathways

Research indicates that benzothiazole derivatives exert their anti-inflammatory effects by modulating key signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[11][9] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (TNF-α, IL-6, IL-1β).[11][9] Certain benzothiazoles have been shown to suppress the phosphorylation of key proteins in this pathway, preventing NF-κB activation and subsequent inflammation.[9]

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK1/2, and JNK, are also crucial in the inflammatory response.[9][12] Some benzothiazole compounds have demonstrated the ability to inhibit the phosphorylation of these MAPKs, further contributing to their anti-inflammatory profile.[9]

Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Receptor->MAPK_Pathway activates IKK IKK Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Benzothiazoles Modified Benzothiazoles Benzothiazoles->MAPK_Pathway inhibits Benzothiazoles->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_Genes activates Mediators COX-2, iNOS, TNF-α, IL-6 Pro_inflammatory_Genes->Mediators expresses

Fig. 1: Benzothiazole inhibition of NF-κB and MAPK pathways.

Experimental Protocols

The assessment of anti-inflammatory activity involves a series of standardized in vitro and in vivo assays.

In Vitro Assays

1. Inhibition of Protein Denaturation Assay This assay screens for the ability of a compound to prevent the denaturation of proteins, a well-documented cause of inflammation.[13]

  • Principle: Inflammation can cause protein denaturation. This assay measures a compound's ability to inhibit heat-induced denaturation of bovine serum albumin (BSA).[13]

  • Reagents: 1% w/v Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4), test compounds, and a reference standard (e.g., Diclofenac sodium) dissolved in a suitable solvent like DMSO.[1][13]

  • Procedure:

    • Prepare various concentrations of the test compounds and standard drug.

    • To 5 ml of each solution, add 5 ml of the 1% BSA solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

    • The percentage inhibition of denaturation is calculated relative to the control (which contains no drug).

2. Nitric Oxide (NO) Radical Scavenging Assay This assay assesses a compound's ability to inhibit the overproduction of nitric oxide, a hallmark of chronic inflammation.[13]

  • Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO). This assay quantifies the inhibition of NO production in activated macrophage cell lines (e.g., RAW264.7).[9][13]

  • Procedure:

    • Culture RAW264.7 macrophage cells in appropriate media.

    • Pre-treat the cells with various concentrations of the test benzothiazole compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[13]

    • Collect the cell supernatant and mix it with Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced.[13]

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

In Vivo Assay

1. Carrageenan-Induced Paw Edema Model This is a widely used model for screening acute anti-inflammatory drugs.[2][13]

  • Principle: Subplantar injection of carrageenan into the paw of a rodent (e.g., a Wistar rat) induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[7]

  • Procedure:

    • Fast animals overnight before the experiment.

    • Administer the test compounds and a standard drug (e.g., Diclofenac) orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.[2]

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Lead_ID Lead Identification (e.g., PMX610) Design Design of Novel Benzothiazole Series Lead_ID->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Protein_Denaturation Protein Denaturation Assay Purification->Protein_Denaturation COX_Assay COX-1/COX-2 Inhibition Assay Protein_Denaturation->COX_Assay Cell_Based Cell-Based Assays (NO, Cytokine Inhibition) COX_Assay->Cell_Based SAR SAR Analysis Cell_Based->SAR Paw_Edema Carrageenan-Induced Paw Edema SAR->Paw_Edema Promising Compounds Analgesic Analgesic Activity Testing Paw_Edema->Analgesic Toxicity Ulcerogenic & Acute Toxicity Studies Analgesic->Toxicity

Fig. 2: Workflow for assessing anti-inflammatory benzothiazoles.

Conclusion

Modified benzothiazoles represent a promising class of compounds for the development of novel anti-inflammatory agents.[1][2] Various derivatives have demonstrated significant efficacy, with some exhibiting potency comparable or superior to established drugs like diclofenac and celecoxib.[2][10] The primary mechanism of action appears to involve the downregulation of key inflammatory signaling cascades, particularly the NF-κB and MAPK pathways.[9] Continued exploration of structure-activity relationships and further modifications of the benzothiazole scaffold are crucial for optimizing the therapeutic potential and safety profile of this versatile heterocyclic system.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2-Bromo-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is paramount to ensuring a safe working environment and protecting the environment. 2-Bromo-6-methoxybenzothiazole, a halogenated heterocyclic compound, requires careful handling and specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its safe disposal, in line with established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with 2-Bromo-6-methoxybenzothiazole. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous.[1] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Hazard Identification and Required Personal Protective Equipment

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedChemical-resistant gloves (e.g., nitrile), Lab coat, Safety goggles with side shields
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), Lab coat
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationSafety goggles with side shields or a face shield
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationRespiratory protection may be required if dust or aerosols are generated outside a fume hood

Data sourced from PubChem LCSS Datasheet for 2-Bromo-6-methoxybenzothiazole.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 2-Bromo-6-methoxybenzothiazole is through a licensed hazardous waste disposal facility.[2][3][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[5]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification and Classification: Treat all forms of 2-Bromo-6-methoxybenzothiazole waste, including the pure compound, solutions, and any contaminated materials (e.g., weighing paper, pipette tips, gloves), as hazardous waste. Due to the presence of bromine, this compound is classified as halogenated organic waste .

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for the collection of 2-Bromo-6-methoxybenzothiazole waste. The container must have a secure, tight-fitting lid.

  • Waste Segregation:

    • Solid Waste: Collect pure 2-Bromo-6-methoxybenzothiazole and contaminated solids in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: If the compound is in a solution, collect it in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams to avoid increased disposal costs and complexities.

  • Container Labeling: Affix a "Hazardous Waste" label to the container immediately upon adding the first quantity of waste. The label must include:

    • The full chemical name: "2-Bromo-6-methoxybenzothiazole"

    • The hazard characteristics (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

Spill Cleanup Procedure

In the event of a small spill, the following steps should be taken:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and wear the appropriate PPE as outlined in Table 1.

  • Containment: If the material is a solid, carefully sweep it up and place it into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[2]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., 60-70% ethanol for similar solid compounds), collecting all cleaning materials in a sealed bag or container for disposal as hazardous waste.[6] Follow this with a wash using soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-6-methoxybenzothiazole.

DisposalWorkflow Disposal Workflow for 2-Bromo-6-methoxybenzothiazole cluster_start Start: Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start 2-Bromo-6-methoxybenzothiazole Waste (Solid, Liquid, or Contaminated Material) assess Classify as Hazardous Waste: Halogenated Organic Compound start->assess Identify Waste segregate Segregate Waste: - Solid Halogenated Waste - Liquid Halogenated Waste assess->segregate Determine Waste Type collect Collect in a designated, compatible, and sealed container. segregate->collect Prepare for Collection label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards and Date collect->label_container store Store in a secure Satellite Accumulation Area. label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor. store->contact_ehs Container is full or ready for pickup disposal Professional Hazardous Waste Disposal (e.g., Incineration) contact_ehs->disposal Schedule Pickup

References

Personal protective equipment for handling 2-Bromo-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 2-Bromo-6-methoxybenzothiazole. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for 2-Bromo-6-methoxybenzothiazole is not consistently available across all suppliers, the following procedural recommendations are synthesized from data on structurally similar compounds and general laboratory best practices.

Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling 2-Bromo-6-methoxybenzothiazole, designed for quick reference and easy implementation in your laboratory's safety protocols.

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[1][3] A flame-resistant lab coat or impervious clothing should be worn.[4][5]Inspect gloves for any signs of degradation or puncture before use.[1]
Respiratory Work in a well-ventilated area, preferably a certified chemical fume hood. If dust or aerosols are generated, or if ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended.[1][3][4]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]
Body A long-sleeved laboratory coat is mandatory. For larger quantities or increased risk of exposure, a PVC apron or a disposable suit (e.g., Tyvek) may be appropriate.[1][6]---

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling of 2-Bromo-6-methoxybenzothiazole.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][4]

  • All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Gather all necessary PPE as specified in the table above and inspect it for integrity.

  • Have appropriate spill cleanup materials, such as inert absorbent material (vermiculite, sand), readily available.[7]

2. Handling:

  • Avoid the formation and inhalation of dust or vapors.[1][4][8]

  • When handling the solid material, use tools and techniques that minimize dust generation.

  • Keep the container tightly closed when not in use.[1][8]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][8]

  • Do not eat, drink, or smoke in the laboratory area where chemicals are handled.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][9]

  • The storage area should be secure and accessible only to authorized personnel.

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][10][11]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4][10]
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][10][11]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10][11]

Disposal Plan

Proper disposal of 2-Bromo-6-methoxybenzothiazole and any contaminated materials is essential to protect laboratory personnel and the environment. This compound should be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Use a designated, properly labeled, and sealed waste container for all 2-Bromo-6-methoxybenzothiazole waste, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips).[7][12]

  • Due to the presence of bromine, this compound falls under the category of halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.[12]

2. Spill Cleanup:

  • For small spills, use an inert absorbent material to soak up the material.[7]

  • Carefully collect the absorbent material and place it into the designated hazardous waste container.[7]

  • Clean the spill area with a suitable solvent (e.g., ethanol, acetone), and collect the cleaning materials as hazardous waste.[7][13]

  • For large spills, evacuate the area and contact your institution's emergency response team.[7]

3. Final Disposal:

  • The sealed waste container must be disposed of through a licensed hazardous waste disposal company.[7]

  • Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal.[12]

  • Provide the waste disposal contractor with a complete and accurate description of the waste.[12]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of 2-Bromo-6-methoxybenzothiazole.

Safe Handling and Disposal Workflow for 2-Bromo-6-methoxybenzothiazole cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Prep Risk Assessment & PPE Inspection Ventilation Ensure Proper Ventilation (Fume Hood) Prep->Ventilation Emergency Verify Emergency Equipment (Eyewash, Shower) Ventilation->Emergency Handling Handle with Care (Avoid Dust/Vapor) Emergency->Handling Storage Store Properly (Cool, Dry, Ventilated) Handling->Storage Spill Spill? Handling->Spill Waste Segregate as Halogenated Hazardous Waste Contact Contact EHS for Disposal Waste->Contact Spill->Waste No Cleanup Clean Spill with Inert Absorbent Spill->Cleanup Yes Cleanup->Waste

Caption: Workflow for safe handling and disposal of 2-Bromo-6-methoxybenzothiazole.

References

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